Product packaging for Hydroxy-PEG6-acid(Cat. No.:CAS No. 1347750-85-9)

Hydroxy-PEG6-acid

Número de catálogo: B608015
Número CAS: 1347750-85-9
Peso molecular: 354.39 g/mol
Clave InChI: LGLHJMFNIHYJBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Hydroxy-PEG6-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O9 B608015 Hydroxy-PEG6-acid CAS No. 1347750-85-9

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O9/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h16H,1-14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLHJMFNIHYJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153660
Record name Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347750-85-9
Record name Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1347750-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG6-acid: Properties, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG6-acid is a discrete polyethylene glycol (dPEG®) linker, a heterobifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid moiety separated by a six-unit ethylene glycol chain. Its hydrophilic nature and defined length make it a valuable tool in bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the physicochemical properties, a detailed theoretical synthesis protocol, and its application in amide bond formation for bioconjugation, complete with experimental procedures and characterization methods.

Core Properties of this compound

This compound is a valuable tool for researchers due to its well-defined chemical and physical properties. These characteristics are summarized in the table below, providing essential information for its use in experimental design and execution.

PropertyValueReference(s)
Chemical Name 21-hydroxy-4,7,10,13,16,19-hexaoxahenicosanoic acid
CAS Number 1347750-85-9[1]
Molecular Formula C15H30O9[1]
Molecular Weight 354.39 g/mol [1]
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water and most organic solvents[2]
Purity Typically >95%
Storage -20°C, desiccated[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves a multi-step process starting from hexaethylene glycol. The following is a detailed theoretical protocol for its preparation.

Materials and Reagents
  • Hexaethylene glycol

  • Trityl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • tert-Butyl bromoacetate

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step-by-Step Synthesis Protocol

Step 1: Monoprotection of Hexaethylene Glycol

  • Dissolve hexaethylene glycol (1 equivalent) in a minimal amount of anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trityl chloride (1 equivalent) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain mono-tritylated hexaethylene glycol.

Step 2: Alkylation of the Free Hydroxyl Group

  • Dissolve the mono-tritylated hexaethylene glycol (1 equivalent) in anhydrous DMF.

  • Add sodium hydride (1.2 equivalents) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction to 0°C and add tert-butyl bromoacetate (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Step 3: Deprotection of the Trityl Group

  • Dissolve the product from Step 2 in a mixture of dichloromethane and trifluoroacetic acid (e.g., 95:5 v/v).

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the crude product by silica gel column chromatography to yield this compound tert-butyl ester.

Step 4: Hydrolysis of the tert-Butyl Ester

  • Dissolve the this compound tert-butyl ester in a mixture of dichloromethane and trifluoroacetic acid (e.g., 50:50 v/v).

  • Stir the solution at room temperature for 4-6 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the final product, this compound.

Characterization

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (ESI-MS): To verify the molecular weight.

  • FT-IR Spectroscopy: To identify the presence of hydroxyl and carboxylic acid functional groups.

Application in Bioconjugation: Amide Bond Formation

This compound is primarily used as a linker to connect two molecules of interest, such as a protein and a small molecule drug. The carboxylic acid moiety can be activated to react with primary amines to form a stable amide bond.

General Protocol for Amide Coupling

This protocol describes the coupling of this compound to an amine-containing molecule (Molecule-NH2) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Molecule-NH2

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Amine:

    • Dissolve Molecule-NH2 (1 equivalent) in the reaction buffer.

    • Add the activated this compound solution to the amine solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching:

    • Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX) to remove unreacted starting materials and byproducts.

Characterization of the Conjugate

The resulting conjugate should be characterized to confirm successful coupling and determine purity.

Analytical TechniquePurposeReference(s)
UV-Vis Spectroscopy To determine the concentration of the protein and the drug-to-antibody ratio (DAR) if the drug has a distinct absorbance.
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate and determine the distribution of drug-linker species.
HPLC (SEC, RP-HPLC, HIC) To assess purity, aggregation, and determine the DAR. Hydrophobic interaction chromatography (HIC) is particularly useful for separating species with different numbers of conjugated drugs.
SDS-PAGE To visualize the increase in molecular weight upon conjugation.

Visualizing Workflows and Reactions

Diagrams created using Graphviz (DOT language) illustrate the key chemical transformations and experimental workflows involving this compound.

G Synthesis of this compound cluster_synthesis Synthetic Pathway Hexaethylene_glycol Hexaethylene Glycol Mono_tritylated_PEG Mono-tritylated-HO-PEG6-Tr Hexaethylene_glycol->Mono_tritylated_PEG Trityl Chloride, Pyridine Alkylated_PEG tBuOOC-CH2-O-PEG6-Tr Mono_tritylated_PEG->Alkylated_PEG 1. NaH 2. t-Butyl bromoacetate Hydroxy_PEG_ester tBuOOC-CH2-O-PEG6-OH Alkylated_PEG->Hydroxy_PEG_ester TFA, DCM Hydroxy_PEG_acid HOOC-CH2-O-PEG6-OH (this compound) Hydroxy_PEG_ester->Hydroxy_PEG_acid TFA, DCM G Amide Coupling Workflow cluster_workflow Experimental Workflow Start Start Activation Activate this compound (EDC, NHS in DMF) Start->Activation Conjugation React with Amine-Molecule (in PBS, pH 7.4) Activation->Conjugation Quenching Quench Reaction (Hydroxylamine) Conjugation->Quenching Purification Purify Conjugate (e.g., SEC, HPLC) Quenching->Purification Characterization Characterize Conjugate (MS, HPLC, UV-Vis) Purification->Characterization End End Characterization->End G PROTAC Assembly Logic cluster_protac PROTAC Synthesis Logic POI_Ligand Protein of Interest (POI) Ligand (with amine) Intermediate POI-Linker Intermediate POI_Ligand->Intermediate Amide Coupling E3_Ligase_Ligand E3 Ligase Ligand (with functional group for hydroxyl) PROTAC Final PROTAC Molecule E3_Ligase_Ligand->PROTAC PEG_Linker This compound PEG_Linker->Intermediate Intermediate->PROTAC Hydroxyl Conjugation

References

An In-depth Technical Guide to Hydroxy-PEG6-acid: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG6-acid is a heterobifunctional molecule belonging to the polyethylene glycol (PEG) family of compounds. It is characterized by a defined chain length of six ethylene glycol units, with a terminal hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other. This unique structure provides orthogonal reactivity, making it a versatile linker in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilic nature of the PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols, and key applications of this compound.

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound consists of a hexaethylene glycol backbone, providing a flexible and hydrophilic spacer. One terminus is functionalized with a primary hydroxyl group, while the other end is capped with a carboxylic acid.

Molecular Formula: C₁₅H₃₀O₉[3]

SMILES: OCCOCCOCCOCCOCCOCCOCCC(O)=O[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that the free acid form can be unstable due to potential self-polymerization between the hydroxyl and carboxylic acid groups.[5] Therefore, it is often supplied and stored as its more stable sodium salt.

PropertyValueReference(s)
Molecular Weight 354.39 g/mol
CAS Number 1347750-85-9
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and many polar organic solvents.
pKa of Carboxylic Acid Approximately 4-5
Storage Conditions -20°C, desiccated

Experimental Protocols

Synthesis of this compound

A general approach to synthesizing heterobifunctional PEGs, such as this compound, involves the protection of one terminus of a PEG diol, followed by the modification of the other terminus and subsequent deprotection. Below is a representative, conceptual protocol.

Conceptual Synthesis Workflow

A Hexaethylene Glycol B Mono-protection (e.g., with a trityl group) A->B C Protected HO-PEG6-OH B->C D Activation of free -OH (e.g., tosylation) C->D E Protected HO-PEG6-OTs D->E F Nucleophilic substitution with a protected carboxylate E->F G Protected HO-PEG6-Protected Acid F->G H Deprotection of both ends G->H I This compound H->I

Caption: Conceptual workflow for the synthesis of this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for the purification of PEG derivatives.

Instrumentation:

  • HPLC system with a UV detector (or ELSD/CAD for molecules without a chromophore)

  • C18 or C8 reverse-phase column

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

General Protocol:

  • Dissolve the crude this compound in a minimal amount of the mobile phase (low organic content).

  • Inject the sample onto the equilibrated column.

  • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at an appropriate wavelength (if applicable) or with a universal detector.

  • Collect fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization).

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure and purity of this compound.

Expected ¹H NMR Spectral Features:

  • A complex multiplet signal around 3.6 ppm corresponding to the methylene protons of the ethylene glycol backbone.

  • Signals corresponding to the protons adjacent to the hydroxyl and carboxylic acid groups, which will have distinct chemical shifts.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups.

Expected FTIR Spectral Features:

  • A broad O-H stretching band around 3400 cm⁻¹ from the hydroxyl group and the carboxylic acid.

  • A sharp C=O stretching peak around 1730 cm⁻¹ for the carboxylic acid group.

  • A prominent C-O-C stretching band around 1100 cm⁻¹ characteristic of the PEG backbone.

Applications in Drug Development

The dual functionality of this compound makes it a valuable tool in various bioconjugation and drug delivery strategies.

Bioconjugation using EDC/NHS Chemistry

The carboxylic acid terminus of this compound can be activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester. This amine-reactive intermediate can then efficiently couple with primary amines on biomolecules, such as proteins or peptides, to form a stable amide bond.

cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_quenching Quenching & Purification A This compound B Add EDC and NHS in MES buffer (pH 4.7-6.0) A->B 15 min, RT C Hydroxy-PEG6-NHS ester B->C E Add activated PEG linker in PBS buffer (pH 7.2-8.0) C->E D Amine-containing biomolecule (e.g., Protein-NH2) D->E 2 hours, RT F Biomolecule-PEG6-OH conjugate E->F G Add quenching agent (e.g., hydroxylamine) F->G H Purification (e.g., dialysis, SEC) G->H

Caption: General workflow for EDC/NHS coupling of this compound.

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-binding ligand, is crucial for the formation of a stable and productive ternary complex. PEG linkers, including those derived from this compound, are frequently used due to their ability to modulate solubility, cell permeability, and the spatial orientation of the two ligands.

The mechanism of action of PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG6 linker) PROTAC->Ternary Recycle Recycling PROTAC->Recycle E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Ub->Recycle Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Degradation->Recycle

Caption: PROTAC mechanism of action via the ubiquitin-proteasome pathway.

References

Synthesis of a Hydroxy-PEG6-Acid Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of a robust synthetic route for producing the heterobifunctional linker, Hydroxy-PEG6-acid (IUPAC Name: 20-hydroxy-3,6,9,12,15,18-hexaoxaeicosanoic acid). This linker is of significant interest to researchers in drug development and bioconjugation, serving as a hydrophilic spacer to connect bioactive molecules to various substrates, thereby improving solubility, pharmacokinetics, and overall conjugate performance. The synthesis is presented as a three-step process commencing from commercially available hexaethylene glycol.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-stage process designed for selectivity and high yield. The strategy involves:

  • Selective Monoprotection: One of the terminal hydroxyl groups of hexaethylene glycol is selectively protected as a trityl ether. This ensures that the subsequent oxidation step occurs at the unprotected terminus.

  • Oxidation: The remaining free primary alcohol is oxidized to a carboxylic acid using a chromium-based oxidizing agent.

  • Deprotection: The trityl protecting group is removed under mild acidic conditions to yield the final this compound linker.

The complete synthetic pathway is illustrated below.

G cluster_0 Step 1: Monoprotection cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection A Hexaethylene Glycol (HO-PEG6-OH) B Mono-Trityl-PEG6-OH (TrO-PEG6-OH) A->B  Trityl Chloride (TrCl)  Pyridine, CH2Cl2, 0°C to RT   C Mono-Trityl-PEG6-Acid (TrO-PEG6-COOH) B->C  Jones Reagent (CrO3/H2SO4)  Acetone, 0°C   D This compound (HO-PEG6-COOH) C->D  80% Acetic Acid (aq)  RT  

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols & Data

Step 1: Selective Monotritylation of Hexaethylene Glycol

This procedure aims to selectively protect one of the two primary hydroxyl groups of hexaethylene glycol. By using a slight excess of the diol and controlling the addition of the tritylating agent, the formation of the ditritylated byproduct is minimized.[1]

Protocol:

  • In a round-bottom flask dried under an inert atmosphere (N₂ or Ar), dissolve hexaethylene glycol (1.2 equivalents) in anhydrous pyridine and anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve trityl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the trityl chloride solution dropwise to the cooled hexaethylene glycol solution over 2-3 hours with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by adding methanol.

  • Dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the monotritylated product.

ParameterValueReference
Starting Material Hexaethylene GlycolCommercially Available
Key Reagents Trityl Chloride, PyridineStandard Lab Reagents
Solvent Dichloromethane (DCM)Anhydrous Grade
Reaction Time 14 - 19 hours-
Typical Yield 60 - 75%Estimated from similar reactions
Purification Silica Gel ChromatographyGradient Elution
Step 2: Oxidation of Mono-Trityl-PEG6-OH to Carboxylic Acid

The terminal alcohol of the monoprotected PEG linker is oxidized to a carboxylic acid using Jones reagent. This is a powerful oxidation method suitable for primary alcohols.[2][3][4][5]

Protocol:

  • Dissolve the Mono-Trityl-PEG6-OH (1.0 equivalent) from Step 1 in acetone and cool the flask to 0°C in an ice bath.

  • Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in sulfuric acid and water.

  • Slowly add the prepared Jones reagent dropwise to the stirred acetone solution. The color of the reaction mixture will change from orange to green/blue.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the orange color disappears completely.

  • Neutralize the mixture with a saturated solution of NaHCO₃ and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected acid.

ParameterValueReference
Starting Material Mono-Trityl-PEG6-OHProduct of Step 1
Key Reagents Chromium Trioxide, Sulfuric AcidJones Reagent
Solvent AcetoneAnhydrous Grade
Reaction Time 1 - 2 hours
Typical Yield 85 - 95%
Purification Extractive Work-up-
Step 3: Deprotection of Trityl Group

The final step involves the removal of the acid-labile trityl protecting group to unveil the terminal hydroxyl group, yielding the target linker.

Protocol:

  • Dissolve the Mono-Trityl-PEG6-Acid from Step 2 in an 80% aqueous solution of acetic acid.

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Once the reaction is complete, remove the acetic acid under reduced pressure (co-evaporating with toluene can aid this process).

  • The crude product will contain triphenylmethanol as a byproduct. Dissolve the residue in water and wash with diethyl ether or ethyl acetate to remove the insoluble triphenylmethanol.

  • The aqueous layer containing the final product can be lyophilized or used as an aqueous solution.

ParameterValueReference
Starting Material Mono-Trityl-PEG6-AcidProduct of Step 2
Key Reagent Acetic Acid (80% aq)-
Solvent Water / Acetic Acid-
Reaction Time 2 - 4 hours-
Typical Yield > 95%Quantitative
Purification Extractive Work-up / Lyophilization-

Product Characterization

The final product, this compound, should be characterized to confirm its structure and purity. The primary method is ¹H NMR spectroscopy.

Expected ¹H NMR Data (400 MHz, D₂O):

  • δ ~3.75 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the carboxylic acid.

  • δ ~3.6-3.7 (m, 20H): Multiplet for the internal ethylene glycol repeating units (-O-CH₂-CH₂-O-).

  • δ ~3.55 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the terminal hydroxyl group.

  • δ ~2.65 (t, 2H): Triplet corresponding to the -CH₂- group alpha to the carboxylic acid (from propionic acid moiety if synthesis route differs, but for direct oxidation, this signal would be different). Note: The exact chemical shifts can vary based on solvent and pH.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis and purification process.

G start Start: Hexaethylene Glycol step1 Step 1: Monotritylation (TrCl, Pyridine) start->step1 purify1 Purification 1: Column Chromatography step1->purify1 step2 Step 2: Oxidation (Jones Reagent) purify1->step2 TrO-PEG6-OH workup2 Work-up 2: Quench & Extraction step2->workup2 step3 Step 3: Deprotection (Aqueous Acetic Acid) workup2->step3 TrO-PEG6-COOH workup3 Work-up 3: Extraction & Lyophilization step3->workup3 char Characterization: NMR, MS workup3->char end Final Product: This compound char->end

Figure 2: Laboratory workflow for the synthesis of this compound.

References

Hydroxy-PEG6-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy-PEG6-acid, a heterobifunctional linker critical in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides experimental protocols for its application, and illustrates relevant workflows and pathways.

Core Molecular and Physical Properties

This compound is a polyethylene glycol (PEG) derivative containing a terminal hydroxyl group and a terminal carboxylic acid group, separated by a six-unit ethylene glycol chain. This structure provides a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of conjugated molecules.

PropertyValueCitation(s)
Molecular Formula C15H30O9[1][2]
Molecular Weight 354.39 g/mol [1]
Exact Mass 354.1890[1]
IUPAC Name 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid[1]
CAS Number 1347750-85-9
Appearance Solid powder
Purity >95%
Storage Conditions Dry, dark, and at 0 - 4 °C for short term; -20°C for long term.
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.

Applications in Bioconjugation and PROTACs

This compound serves as a versatile linker in several biotechnological applications. Its hydroxyl and carboxylic acid functional groups allow for orthogonal reactivity, enabling the sequential conjugation of different molecules.

The carboxylic acid terminus can be activated, for example with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC, to react with primary amines on proteins or other biomolecules, forming a stable amide bond. The hydroxyl group can be further functionalized for subsequent reactions.

A significant application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC, such as that provided by this compound, is crucial for optimizing the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex. The hydrophilic nature of the PEG chain can also improve the solubility and cell permeability of the PROTAC molecule.

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation using the Carboxylic Acid Moiety

This protocol describes the conjugation of a primary amine-containing molecule (e.g., a small molecule drug or a fluorescent dye) to an antibody using the carboxylic acid group of this compound. This is a generalizable protocol that first involves activating the linker and then reacting it with the antibody.

Materials:

  • This compound

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule (payload)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Buffer: 1M Tris, pH 8.0, or 1M glycine

  • Desalting columns

Procedure:

Step A: Activation of this compound

  • Equilibrate the this compound, EDC, and NHS to room temperature before opening the vials.

  • Dissolve this compound in a suitable organic solvent like DMSO or DMF to create a stock solution.

  • In a separate tube, dissolve the amine-containing payload in an appropriate buffer.

  • Activate the carboxylic acid group of this compound by adding EDC and NHS. For every 1 µmol of this compound, add 1.5 µmol of EDC and 1.5 µmol of NHS.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step B: Conjugation to the Payload

  • Add the activated this compound solution to the amine-containing payload solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • The resulting molecule is a payload-PEG6-hydroxyl conjugate.

Step C: Activation of the Antibody and Final Conjugation

This part of the protocol assumes the payload-PEG6-hydroxyl from Step B will be further functionalized at the hydroxyl end to react with the antibody. A more direct approach is to first conjugate the linker to the antibody. The following steps outline the conjugation of the activated linker to the antibody's lysine residues.

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

  • Activate the carboxylic acid of this compound with EDC and NHS as described in Step A.

  • Immediately add the activated linker solution to the antibody solution. A 10- to 50-fold molar excess of the linker relative to the antibody is recommended.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove the excess, non-reacted linker using a desalting column equilibrated with Conjugation Buffer. This yields the hydroxyl-PEG6-activated antibody.

Step D: Purification and Storage

  • (Optional) Quench any unreacted linker by adding a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubating for 15 minutes.

  • Purify the final antibody conjugate from excess reagents and byproducts using size exclusion chromatography (SEC) or dialysis.

  • Store the purified conjugate under conditions optimal for the specific antibody.

Signaling Pathways and Experimental Workflows

Bioconjugation Workflow

The following diagram illustrates the general workflow for a two-step bioconjugation process where a payload is attached to an antibody using a heterobifunctional linker like this compound.

Bioconjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Antibody Modification cluster_conjugation2 Step 3: Payload Conjugation cluster_purification Step 4: Purification Linker This compound Activated_Linker NHS-activated This compound Linker->Activated_Linker Activation Reagents EDC, NHS Reagents->Activated_Linker Modified_Ab Maleimide-activated Antibody-PEG6-OH Activated_Linker->Modified_Ab Reaction with primary amines Antibody Antibody (with Lysine residues) Antibody->Modified_Ab Final_Conjugate Antibody-PEG6-Payload Conjugate (ADC) Modified_Ab->Final_Conjugate Reaction with thiol Payload Thiol-containing Payload Payload->Final_Conjugate Purification Size Exclusion Chromatography (SEC) or Dialysis Final_Conjugate->Purification

A generalized workflow for antibody-drug conjugation.
PROTAC Development and Mechanism of Action

The development of a PROTAC is a multi-step process that involves the rational design and synthesis of a heterobifunctional molecule. The following diagram outlines the conceptual workflow for PROTAC development and its mechanism of action.

PROTAC_Workflow_and_MoA cluster_design PROTAC Design & Synthesis cluster_moa Mechanism of Action Target_Ligand Target Protein Ligand PROTAC_Molecule Synthesized PROTAC Target_Ligand->PROTAC_Molecule E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC_Molecule Linker This compound Linker->PROTAC_Molecule PROTAC_Molecule_Cell PROTAC enters cell Ternary_Complex Formation of Ternary Complex (Target-PROTAC-E3) PROTAC_Molecule_Cell->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Target Degraded Target Protein Proteasome->Degraded_Target Recycling PROTAC is recycled Proteasome->Recycling Recycling->Ternary_Complex catalytic cycle

The PROTAC development workflow and its catalytic cycle.

References

A Technical Guide to the Solubility and Stability of Hydroxy-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG6-acid is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2][3][4][5] Its structure, featuring a terminal hydroxyl group and a carboxylic acid, allows for the covalent attachment of different molecules, while the six-unit PEG chain enhances the solubility and stability of the resulting conjugate. This guide provides an in-depth overview of the solubility and stability characteristics of this compound, complete with experimental protocols for their determination and a workflow for its application in ADC development.

Core Properties of this compound

The physicochemical properties of this compound are largely dictated by its PEG chain. The hydrophilic nature of the PEG spacer generally imparts good solubility in aqueous media. However, its stability can be influenced by environmental factors such as pH, temperature, and the presence of reactive species.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the general solubility of short-chain PEG derivatives provides a strong indication of its behavior. PEGs are known to be soluble in a wide range of solvents. A related compound, m-PEG6-acid, is reported to be soluble in water. Another similar molecule, Ald-Ph-PEG6-acid, is soluble in water, DMSO, and DMF.

Table 1: Expected Solubility of this compound in Common Solvents

SolventExpected SolubilityNotes
WaterHighThe hydrophilic PEG chain promotes aqueous solubility.
Phosphate-Buffered Saline (PBS)HighExpected to be readily soluble in common biological buffers.
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing stock solutions of PEGylated compounds.
Dimethylformamide (DMF)HighAnother suitable solvent for creating stock solutions, especially for water-sensitive applications.
EthanolSolubleGenerally soluble in alcohols.
Dichloromethane (DCM)SolubleSoluble in many common organic solvents.
ChloroformSolubleExpected to be soluble.
Experimental Protocol for Determining Equilibrium Solubility

This protocol outlines a standard method to determine the equilibrium solubility of this compound in a solvent of interest.

1. Preparation of Saturated Solutions:

  • Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS, DMSO) in a sealed vial.
  • Ensure enough solid is present to maintain a saturated solution with undissolved particles.

2. Equilibration:

  • Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Separation of Undissolved Solid:

  • Centrifuge the vials at a high speed to pellet the undissolved solid.
  • Carefully collect the supernatant without disturbing the pellet. Alternatively, the supernatant can be filtered through a 0.22 µm filter.

4. Quantification:

  • Quantify the concentration of dissolved this compound in the supernatant. Since PEG compounds lack a strong UV chromophore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended.
  • Prepare a calibration curve with known concentrations of this compound to accurately determine the concentration in the saturated solution.

5. Calculation:

  • Express the solubility in mg/mL or moles/liter.

Stability Profile

The stability of this compound is a critical consideration for its storage and application. The free acid form of this compound can be unstable due to the potential for an intramolecular reaction between the terminal hydroxyl and carboxylic acid groups, which could lead to polymerization. For this reason, it is often supplied as a more stable sodium salt. For long-term storage, it is recommended to keep the compound in its solid form at -15°C or below, protected from light and moisture.

Potential Degradation Pathways:

  • Hydrolysis: The ether linkages within the PEG chain can be susceptible to hydrolysis under strongly acidic conditions, especially at elevated temperatures.

  • Oxidative Degradation: PEG chains can undergo oxidation, which can be catalyzed by the presence of metal ions and light.

  • Intramolecular Esterification: As mentioned, the terminal hydroxyl and carboxylic acid groups can potentially react to form a cyclic ester or polymerize.

Table 2: Expected Stability of this compound under Various Conditions

ConditionExpected StabilityPredominant Degradation Pathway
Acidic pH (e.g., pH 1-3)Moderate to LowHydrolysis of ether linkages, especially at elevated temperatures.
Neutral pH (e.g., pH 6-8)HighGenerally stable under neutral conditions.
Basic pH (e.g., pH 9-12)ModeratePotential for base-catalyzed hydrolysis.
Elevated TemperatureLowAccelerates all degradation pathways.
Presence of Oxidizing AgentsLowOxidative cleavage of the PEG chain.
Exposure to UV LightLowCan initiate oxidative degradation.
Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare solutions of this compound at a known concentration in various aqueous buffers (e.g., pH 4, 7, and 9).

2. Application of Stress Conditions:

  • Hydrolytic Stability: Store the buffered solutions at different temperatures (e.g., 4°C, 25°C, and an accelerated condition of 60°C), protected from light.
  • Oxidative Stability: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 0.1%) at room temperature.
  • Photostability: Expose a solution to a controlled source of UV light.

3. Time-Point Analysis:

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress condition.

4. Analytical Method:

  • Analyze the samples using a stability-indicating HPLC method, such as one employing a C18 column with a gradient elution and CAD or ELSD detection.
  • The method should be capable of separating the intact this compound from its degradation products.

5. Data Analysis:

  • Quantify the percentage of remaining this compound at each time point.
  • Calculate the degradation rate constant and the half-life (t½) under each condition.

Application in Antibody-Drug Conjugate (ADC) Development

This compound serves as a non-cleavable linker in ADC synthesis. Its hydrophilic nature can help to mitigate aggregation and improve the pharmacokinetic profile of the resulting ADC. The following diagram illustrates a typical workflow for developing an ADC using this linker.

ADC_Development_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation ADC Synthesis cluster_characterization Characterization & Formulation Ab Monoclonal Antibody (mAb) Ab_Mod Antibody Functionalization (e.g., reduction of disulfides) Ab->Ab_Mod ADC_Conj Antibody-Linker-Payload Conjugation Ab_Mod->ADC_Conj Linker This compound LP_Conj Linker-Payload Conjugation Linker->LP_Conj Payload Cytotoxic Payload Payload->LP_Conj LP_Conj->ADC_Conj Purification Purification (e.g., Chromatography) ADC_Conj->Purification Analysis Analytical Characterization (DAR, Purity, Aggregation) Purification->Analysis Formulation Formulation Development (Excipient Screening, Stability) Analysis->Formulation

References

An In-Depth Technical Guide to Hydroxy-PEG6-acid (CAS: 1347750-85-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy-PEG6-acid (CAS Number 1347750-85-9), a heterobifunctional polyethylene glycol (PEG) linker. It is designed to furnish researchers, chemists, and drug development professionals with the essential technical data, experimental methodologies, and conceptual frameworks required for its effective application in advanced biomedical research, particularly in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Compound Information

This compound, systematically named 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, is a monodisperse PEG derivative featuring a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group separated by a six-unit ethylene glycol chain.[1][2][3] This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[2][3]

Physicochemical and Safety Data

The following table summarizes the key quantitative and safety information for this compound.

PropertyValueReference(s)
CAS Number 1347750-85-9
Molecular Formula C₁₅H₃₀O₉
Molecular Weight 354.39 g/mol
Synonyms OH-PEG6-COOH, Hydroxyl-PEG6-Acid, HO-PEG6-CH₂CH₂COOH
Purity ≥95%
Appearance Solid powder
Storage Conditions -20°C or -5°C, keep dry and protected from sunlight.
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Key Applications and Mechanism of Action

This compound is predominantly utilized as a linker in the synthesis of complex therapeutic and diagnostic agents. Its primary applications are in the development of ADCs and PROTACs.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a cytotoxic payload to a monoclonal antibody. The PEG component can improve the ADC's pharmacokinetic profile by increasing its solubility and stability.

  • PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This compound serves as the linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for destruction by the cell's ubiquitin-proteasome system.

The diagram below illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 Ligase POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb E3 ligase transfers Ub to POI Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation Step cluster_conjugation 3. Conjugation Step cluster_final 4. Finalization prep_peg Dissolve This compound mix Mix this compound with EDC and NHS prep_peg->mix prep_mol Dissolve Amine-Molecule add_mol Add activated PEG to Amine-Molecule prep_mol->add_mol prep_edc Prepare fresh EDC/NHS solution prep_edc->mix incubate_act Incubate 15-30 min at Room Temp mix->incubate_act incubate_act->add_mol incubate_conj Incubate 2h (RT) or overnight (4°C) add_mol->incubate_conj quench Quench Reaction (e.g., Tris buffer) incubate_conj->quench purify Purify Conjugate (e.g., HPLC, Dialysis) quench->purify

References

The Strategic Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, has become a cornerstone in the development of advanced biotherapeutics. PEG linkers, acting as flexible, hydrophilic spacers, are instrumental in enhancing the therapeutic efficacy of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles. This technical guide delves into the fundamental principles of PEG linkers in bioconjugation, providing a comprehensive overview of their properties, diverse architectures, and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioconjugates. This document serves as a detailed resource, offering structured data, in-depth experimental protocols, and visual representations of key processes to empower researchers in the rational design and optimization of next-generation biotherapeutics.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene oxide units.[1] In bioconjugation, PEG linkers are chemically functionalized PEG molecules that serve to connect a biomolecule (e.g., an antibody, protein, or peptide) to another molecule, such as a drug, imaging agent, or nanoparticle.[2][3] The primary goals of incorporating PEG linkers are to improve the solubility, stability, and circulation half-life of the resulting bioconjugate while reducing its immunogenicity.[2][4]

The process of PEGylation effectively creates a hydrophilic shield around the biomolecule, which can mask it from the host's immune system and reduce enzymatic degradation. Furthermore, the increased hydrodynamic size of the PEGylated molecule leads to decreased renal clearance, thereby prolonging its presence in the bloodstream. These beneficial modifications can translate to less frequent dosing regimens and an improved safety profile for therapeutic agents.

Fundamental Properties and Advantages of PEG Linkers

The widespread adoption of PEG linkers in bioconjugation stems from their unique combination of physicochemical properties that confer significant advantages to the resulting bioconjugates.

Core Properties:

  • Hydrophilicity: The repeating ethylene oxide units of PEG form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments. This property is crucial for improving the solubility of hydrophobic drugs and proteins.

  • Biocompatibility: PEG is well-tolerated in biological systems and exhibits minimal toxicity, making it suitable for parenteral administration.

  • Low Immunogenicity: PEG is generally considered non-immunogenic, meaning it does not typically elicit an immune response. This "stealth" property helps to prevent the rapid clearance of the bioconjugate by the immune system.

  • Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides significant conformational flexibility, which can help to maintain the biological activity of the conjugated biomolecule by minimizing steric hindrance.

Key Advantages in Bioconjugation:

  • Enhanced Solubility: PEG linkers can dramatically increase the water solubility of hydrophobic payloads, facilitating their formulation and administration.

  • Improved Stability: The hydrophilic shield provided by the PEG linker can protect the bioconjugate from proteolytic enzymes and other degrading factors, thereby increasing its in vivo stability.

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the bioconjugate, PEGylation reduces its rate of clearance by the kidneys, leading to a longer circulation time.

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, reducing the potential for an immune response.

  • Tunable Properties: The length and architecture of the PEG linker can be precisely controlled to fine-tune the pharmacokinetic and pharmacodynamic properties of the bioconjugate.

Types of PEG Linkers

PEG linkers are available in a variety of architectures and with a wide range of reactive functional groups to suit different bioconjugation strategies.

dot

Caption: Structural and functional classification of PEG linkers.

  • Linear PEG Linkers: These consist of a single, straight polyethylene glycol chain with functional groups at one or both ends. They are the most common type of PEG linker and are widely used in drug delivery and protein conjugation.

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can lead to enhanced stability and prolonged circulation times. Multi-arm PEGs, a more complex form of branched linkers, offer multiple attachment points, making them useful for creating hydrogels and multivalent conjugates.

  • Homobifunctional PEG Linkers: These linkers possess the same reactive group at both ends of the PEG chain, making them suitable for crosslinking similar molecules.

  • Heterobifunctional PEG Linkers: These have different reactive groups at each end, allowing for the specific conjugation of two different molecules. This is particularly advantageous in targeted drug delivery, where one end can be attached to a targeting moiety (like an antibody) and the other to a therapeutic agent.

  • Cleavable vs. Non-Cleavable Linkers: PEG linkers can be designed to be either stable (non-cleavable) or to break apart under specific physiological conditions (cleavable). Cleavable linkers, which may contain disulfide bonds or pH-sensitive esters, are designed to release the payload at the target site. Non-cleavable linkers form a stable bond and are used when the conjugated molecule is intended to remain intact.

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The length and architecture of the PEG linker have a quantifiable impact on the physicochemical and pharmacokinetic properties of the bioconjugate.

Effect of PEG Linker Length on Pharmacokinetics

Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the bioconjugate, resulting in reduced renal clearance and a longer circulation half-life.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE
Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.

As the table illustrates, increasing the PEG linker length from no PEG up to PEG8 significantly decreases the clearance rate of the antibody-drug conjugate. Beyond a certain length (in this case, PEG8), further increases may not lead to a significant additional reduction in clearance.

BioconjugatePEG Chain Length (kDa)Elimination Half-life (t½)Reference
Affibody-MMAE Conjugate0 (No PEG)19.6 min
42.5-fold increase vs no PEG
1011.2-fold increase vs no PEG

This data further demonstrates the direct correlation between increasing PEG chain length and a substantial increase in the elimination half-life of a bioconjugate.

Impact of PEG Architecture on Stability and Activity

The architecture of the PEG linker can also influence the stability and biological activity of the bioconjugate.

PEG ArchitectureProteinMelting Temperature (Tm)Change in Tm vs. Unconjugated
UnconjugatedT4 Lysozyme56.8 °C-
Linear PEGT4 Lysozyme62.6 °C+5.8 °C
Cyclic PEGT4 Lysozyme63.2 °C+6.4 °C
Data from a study comparing the stabilizing effects of linear and cyclic PEG on T4 Lysozyme.

This study indicates that both linear and cyclic PEG architectures can significantly increase the thermal stability of a protein, with cyclic PEG showing a slightly greater stabilizing effect in this instance. However, it is important to note that extensive PEGylation, regardless of architecture, can sometimes lead to a decrease in the biological activity of the conjugated molecule due to steric hindrance. Therefore, a balance must be struck between improving pharmacokinetic properties and maintaining therapeutic efficacy.

Key Experimental Protocols in PEG Bioconjugation

The successful synthesis and characterization of PEGylated bioconjugates rely on well-defined experimental protocols.

Amine-Reactive PEGylation using NHS Esters

This is one of the most common methods for conjugating PEG linkers to proteins, targeting the primary amines on lysine residues and the N-terminus.

dot

NHS_Ester_PEGylation Protein Protein + Free Amine (-NH₂) Reaction Reaction pH 7-9 Protein->Reaction PEG_NHS PEG-NHS Ester + NHS Ester Group PEG_NHS->Reaction PEG_Protein PEGylated Protein + Stable Amide Bond Reaction->PEG_Protein NHS_byproduct NHS (byproduct) Reaction->NHS_byproduct

Caption: Workflow for NHS-Ester mediated PEGylation.

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., Tris or glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a water-miscible organic solvent to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add quenching buffer to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or dialysis.

Thiol-Reactive PEGylation using Maleimide Chemistry

This method provides a more site-specific approach to PEGylation by targeting the sulfhydryl groups of cysteine residues.

dot

Maleimide_PEGylation Protein Protein + Free Thiol (-SH) Reaction Reaction pH 6.5-7.5 Protein->Reaction PEG_Maleimide PEG-Maleimide + Maleimide Group PEG_Maleimide->Reaction PEG_Protein PEGylated Protein + Stable Thioether Bond Reaction->PEG_Protein

References

An In-depth Technical Guide to Heterobifunctional PEG Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heterobifunctional Poly(ethylene glycol) (PEG) derivatives have emerged as indispensable tools in the fields of drug delivery, bioconjugation, and materials science.[1][2] These linear or branched polymers possess two distinct reactive terminal groups, enabling the covalent linkage of two different molecules or surfaces with high specificity and efficiency.[2][3] This unique characteristic has positioned them as critical linkers in the development of advanced therapeutics such as antibody-drug conjugates (ADCs), as well as for the functionalization of nanoparticles and surfaces.[1] This technical guide provides a comprehensive overview of the core concepts, synthesis, purification, characterization, and applications of heterobifunctional PEG derivatives, with a focus on providing practical data and detailed experimental protocols for researchers in the field.

Core Concepts of Heterobifunctional PEG Derivatives

Heterobifunctional PEGs are defined by their structure: a central PEG core of varying length with different functional groups at each end. This dual reactivity allows for a stepwise or orthogonal conjugation strategy, where one functional group can react with a specific molecule without affecting the reactivity of the other.

Key Advantages:

  • Specificity in Conjugation: The ability to selectively target different functional groups on two separate molecules is the primary advantage of heterobifunctional PEGs.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can significantly enhance the pharmacokinetic properties of therapeutic agents by increasing their hydrodynamic size, which in turn can prolong circulation half-life and reduce immunogenicity.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone can improve the solubility and stability of hydrophobic drugs or proteins.

  • Controlled Drug Release: By incorporating cleavable linkages within the PEG derivative, controlled release of a therapeutic agent at the target site can be achieved.

  • Reduced Steric Hindrance: The PEG spacer can provide sufficient distance between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

Synthesis of Heterobifunctional PEG Derivatives

The synthesis of heterobifunctional PEGs typically involves the modification of a PEG diol or the use of a functional initiator for the polymerization of ethylene oxide. The choice of synthetic route depends on the desired end-groups. Below are common examples of heterobifunctional PEG derivatives and their synthesis strategies.

Common Heterobifunctional PEG Derivatives:

  • NHS-PEG-Maleimide: Widely used for conjugating proteins (via primary amines) to molecules containing free thiols.

  • Azide-PEG-Alkyne: Employed in "click chemistry" reactions, offering high efficiency and specificity.

  • Amine-PEG-Carboxyl: Provides versatile handles for various conjugation chemistries.

  • Thiol-PEG-Amine: Useful for combining thiol-reactive and amine-reactive molecules.

Table 1: Synthesis of Common Heterobifunctional PEG Derivatives
DerivativeStarting MaterialKey ReagentsTypical YieldPurityReference
α-Amine-ω-hydroxyl PEGα-Azide-ω-hydroxyl PEGPPh₃, MeOH95%>95%
α-Thiol-ω-hydroxyl PEGα-Tosyl-ω-hydroxyl PEGNaSH, H₂O84%>95%
α-Azide-ω-hydroxyl PEGα-Tosyl-ω-hydroxyl PEGNaN₃, DMF95%>95%
Azide-PEGMesylate-PEGNaN₃, Ethanol97%High

Purification of PEGylated Conjugates

The reaction mixture after PEGylation typically contains the desired conjugate, unreacted PEG, unreacted biomolecule, and potential side products. Therefore, a robust purification strategy is crucial to obtain a homogenous product. The most common techniques are size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX).

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the biomolecule, allowing for its separation from the unreacted, smaller biomolecule. SEC is also effective in removing excess, unreacted PEG.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of a neutral PEG chain can shield the charges on the protein surface, altering its interaction with the IEX resin and enabling separation from the un-PEGylated protein.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for purification.

Table 2: Comparison of Purification Techniques for PEGylated Proteins
TechniquePrinciple of SeparationAdvantagesDisadvantagesReference
Size-Exclusion Chromatography (SEC) Hydrodynamic RadiusEffective for removing unreacted PEG and aggregates.Limited resolution for species of similar size.
Ion-Exchange Chromatography (IEX) Net Surface ChargeHigh resolution, capable of separating positional isomers.Can be sensitive to buffer conditions.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityOrthogonal to SEC and IEX, useful for polishing steps.May require high salt concentrations, which can affect protein stability.

Characterization of Heterobifunctional PEGs and Their Conjugates

Thorough characterization is essential to confirm the identity, purity, and functionality of heterobifunctional PEGs and their conjugates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and integrity of the terminal functional groups and to determine the average number of ethylene glycol repeat units.

  • Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful techniques to determine the molecular weight of the PEG derivative and its conjugates, providing information on the degree of PEGylation.

  • High-Performance Liquid Chromatography (HPLC): SEC-HPLC is used to assess the purity and determine the extent of aggregation. Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species.

Applications in Drug Development

Heterobifunctional PEG derivatives are instrumental in the development of targeted therapies, particularly antibody-drug conjugates (ADCs). In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The heterobifunctional PEG linker plays a crucial role in the stability, solubility, and pharmacokinetic profile of the ADC.

The Critical Role of PEG Linker Length in ADCs

The length of the PEG chain in the linker has a profound impact on the therapeutic index of an ADC. Longer PEG linkers generally lead to improved pharmacokinetics but can sometimes result in decreased in vitro potency due to steric hindrance.

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics
ADC LinkerClearance Rate (mL/day/kg)Half-life Extension (fold change vs. no PEG)Reference
No PEG~151
PEG2~10-
PEG4~72.5
PEG8~5-
PEG10-11.2
PEG12~5-
PEG24~5-
Table 4: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
ADC LinkerIC₅₀ (nM)Fold Reduction in Cytotoxicity (vs. no PEG)Cell LineReference
No PEG4.941NCI-N87
4 kDa PEG31.96.5NCI-N87
10 kDa PEG111.322.5NCI-N87
No PEG2.481BT-474
4 kDa PEG26.210.6BT-474
10 kDa PEG83.533.7BT-474

Experimental Protocols

Protocol 1: Synthesis of α-Amine-ω-hydroxyl PEG

This protocol describes the conversion of an azide-terminated PEG to an amine-terminated PEG.

Materials:

  • α-Azide-ω-hydroxyl PEG

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve α-azide-ω-hydroxyl PEG (5 g, 3.4 mmol) in 100 mL of MeOH.

  • Add PPh₃ (2.67 g, 10.2 mmol) to the solution.

  • Reflux the reaction mixture overnight under an argon atmosphere.

  • Cool the reaction to room temperature and remove the solvent by rotary evaporation.

  • Dissolve the crude product in 20 mL of DCM.

  • Precipitate the product by adding the DCM solution dropwise into cold diethyl ether.

  • Collect the α-Amine-ω-hydroxyl PEG by filtration.

  • Expected Yield: 4.7 g (95%).

Protocol 2: General Protein PEGylation

This protocol provides a general guideline for the PEGylation of a protein with an NHS-activated PEG.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-activated PEG derivative

  • Reaction buffer (e.g., phosphate buffer, pH 7.0-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Dissolve the NHS-activated PEG in the reaction buffer immediately before use.

  • Add the activated PEG solution to the protein solution at a desired molar excess (e.g., 5-20 fold).

  • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes.

  • Proceed with the purification of the PEGylated protein.

Protocol 3: Purification of PEGylated Protein by SEC-HPLC

This protocol outlines a general method for the purification and analysis of a PEGylated protein using SEC-HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the protein and its conjugate (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).

Mobile Phase:

  • 150 mM Sodium Phosphate Buffer, pH 7.0.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 20 µL of the PEGylation reaction mixture (at a concentration of approximately 2.0 mg/mL).

  • Monitor the elution profile at 214 nm or 280 nm.

  • Collect fractions corresponding to the different peaks (e.g., aggregates, PEGylated protein, un-PEGylated protein, free PEG).

  • Analyze the collected fractions by other techniques (e.g., SDS-PAGE, MS) to confirm the identity of each species.

Protocol 4: Characterization of PEGylated Protein by MALDI-TOF MS

This protocol provides a general procedure for analyzing a PEGylated protein using MALDI-TOF MS.

Materials:

  • PEGylated protein sample

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).

  • MALDI target plate

Procedure:

  • Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry completely at room temperature.

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range. Linear mode is typically used for large molecules.

  • Analyze the spectrum to determine the molecular weights of the different PEGylated species and calculate the degree of PEGylation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Heterobifunctional PEG Start PEG Diol Step1 Monofunctionalization (e.g., Tosylation) Start->Step1 Step2 Introduction of First Functional Group (e.g., Azide) Step1->Step2 Step3 Activation of Second Hydroxyl Group Step2->Step3 Step4 Introduction of Second Functional Group (e.g., NHS ester) Step3->Step4 End_Synth Heterobifunctional PEG Step4->End_Synth

Caption: A generalized workflow for the synthesis of a heterobifunctional PEG derivative.

ADC_Preparation_Workflow cluster_adc Antibody-Drug Conjugate (ADC) Preparation Antibody Monoclonal Antibody Conjugation1 Antibody-Linker Conjugation Antibody->Conjugation1 Linker Heterobifunctional PEG Linker Linker->Conjugation1 Drug Cytotoxic Drug Conjugation2 Linker-Drug Conjugation Drug->Conjugation2 Purification1 Purification Conjugation1->Purification1 Purification1->Conjugation2 Purification2 Final Purification Conjugation2->Purification2 ADC Antibody-Drug Conjugate Purification2->ADC

Caption: A schematic workflow for the preparation of an Antibody-Drug Conjugate (ADC).

PEG_Linker_Length_Effect cluster_effect Impact of PEG Linker Length on ADC Properties Short_PEG Shorter PEG Linker PK Pharmacokinetics Short_PEG->PK Lower Half-life Higher Clearance Potency In Vitro Potency Short_PEG->Potency Higher Potency Long_PEG Longer PEG Linker Long_PEG->PK Higher Half-life Lower Clearance Long_PEG->Potency Lower Potency (Steric Hindrance) Efficacy In Vivo Efficacy PK->Efficacy Potency->Efficacy

Caption: The relationship between PEG linker length and key properties of an ADC.

Conclusion

Heterobifunctional PEG derivatives are versatile and powerful tools that have significantly advanced the field of bioconjugation and drug delivery. Their unique ability to link different molecular entities with precision has enabled the development of sophisticated therapeutics with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the fundamental aspects of heterobifunctional PEGs, from their synthesis and purification to their characterization and application in drug development. The provided data and experimental protocols serve as a valuable resource for researchers and scientists working to harness the full potential of these remarkable molecules. As research continues, the development of novel heterobifunctional PEG derivatives with enhanced functionalities will undoubtedly open up new avenues for innovation in medicine and biotechnology.

References

Hydroxy-PEG6-acid for PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hydroxy-PEG6-acid as a versatile linker for the development of Proteolysis Targeting Chimeras (PROTACs). We delve into the critical role of linkers in PROTAC design, present quantitative data on the efficacy of a PEG6-containing PROTAC, and provide detailed experimental protocols and workflow diagrams to aid in the rational design and evaluation of novel protein degraders.

The Pivotal Role of Linkers in PROTAC Efficacy

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3] The defined length of PEG units allows for systematic optimization of the distance between the POI and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3]

This compound is a bifunctional PEG linker featuring a terminal hydroxyl group and a carboxylic acid, separated by a six-unit ethylene glycol chain. This structure offers synthetic versatility, allowing for straightforward conjugation to both the POI ligand and the E3 ligase ligand through common chemical reactions such as amide bond formation.

Quantitative Data on a PEG6-Linker-Containing PROTAC

The following table summarizes the degradation potency of RC-1, a Bruton's Tyrosine Kinase (BTK) targeting PROTAC synthesized with a PEG6 linker. The data is derived from a study by Gabizon et al. (2020) and illustrates the efficacy of this specific linker in facilitating protein degradation.

PROTACTargetCell LineDC50 (nM)Dmax (%)E3 Ligase Ligand
RC-1 BTKMino<100~90%Thalidomide derivative
Table 1: Degradation efficacy of the BTK-targeting PROTAC RC-1, which incorporates a PEG6 linker. Data from Gabizon et al., 2020.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and implementing PROTAC technology. The following diagrams, generated using Graphviz, illustrate the ubiquitin-proteasome system, a targeted signaling pathway, and key experimental workflows.

PROTAC Mechanism of Action and the Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein degradation machinery. The following diagram illustrates the general mechanism of action.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action.
Targeting the EGFR Signaling Pathway with PROTACs

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. PROTACs offer a novel approach to target EGFR by inducing its degradation. The diagram below shows a simplified EGFR signaling pathway and the intervention point for an EGFR-targeting PROTAC.

EGFR_Signaling_Pathway cluster_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Degradation EGFR Degradation EGFR->Degradation Leads to PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival PROTAC EGFR PROTAC PROTAC->EGFR Binds

Targeting EGFR Signaling with a PROTAC.
Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process, often culminating in an amide bond formation.

PROTAC_Synthesis_Workflow cluster_Synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with amine) Intermediate_1 POI-PEG6-OH Intermediate POI_Ligand->Intermediate_1 Amide Coupling Hydroxy_PEG6_Acid This compound Hydroxy_PEG6_Acid->Intermediate_1 E3_Ligand E3 Ligase Ligand (with amine) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate_1->Final_PROTAC Activation & Amide Coupling Purification Purification (e.g., HPLC) Final_PROTAC->Purification

PROTAC Synthesis Workflow.
Experimental Workflow: Western Blot for Protein Degradation

Western blotting is a standard technique to quantify the degradation of a target protein following PROTAC treatment.

Western_Blot_Workflow cluster_WB Western Blot Workflow Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., Chemiluminescence) Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG6-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the covalent conjugation of Hydroxy-PEG6-acid to molecules containing primary amines, such as proteins, peptides, and other biomolecules. This process, often referred to as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacological properties of therapeutic molecules.[1][2]

This compound is a heterobifunctional linker containing a terminal hydroxyl group and a carboxylic acid group, separated by a six-unit polyethylene glycol (PEG) spacer.[3][4][5] The carboxylic acid can be activated to react with primary amines to form a stable amide bond, while the hydroxyl group can be used for further derivatization. The hydrophilic PEG chain enhances the solubility and stability of the conjugated molecule.

Principle of Conjugation

The conjugation of this compound to a primary amine is typically achieved through a carbodiimide-mediated coupling reaction. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

  • Activation of Carboxylic Acid: EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amide Bond Formation: This unstable intermediate can react directly with a primary amine, but to improve efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Logical Relationship of the Conjugation Reaction

Caption: Carbodiimide-mediated activation and conjugation.

Experimental Protocols

Two primary protocols are provided: one for conjugation in an aqueous environment, suitable for most proteins and biomolecules, and another for reactions in organic solvents, which may be necessary for smaller, less soluble molecules.

Protocol 1: Aqueous Phase Conjugation

This protocol is ideal for the PEGylation of proteins and other biomolecules that are soluble and stable in aqueous buffers.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing stock solutions

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 100 mg/mL) in DMF or DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

    • In a separate tube, add the desired molar excess of this compound to the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS over the this compound.

    • Incubate the activation reaction for 15-30 minutes at room temperature. The activation is most efficient at pH 4.5-7.2.

  • Conjugation Reaction:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer to facilitate the reaction with primary amines.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM. Hydroxylamine hydrolyzes unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Product:

    • Remove unreacted PEG reagent and byproducts by dialysis, size exclusion chromatography (SEC), or ion-exchange chromatography (IEX).

Protocol 2: Organic Solvent-Based Conjugation

This protocol is suitable for small molecules or peptides that are soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC hydrochloride

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Activation:

    • Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the this compound solution.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Conjugation:

    • Dissolve the amine-containing molecule (1-1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

    • Add the amine solution to the activated PEG solution.

    • Add DIPEA (1.5-2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by flash column chromatography.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Purification & Analysis Prep_PEG Prepare this compound stock solution Activation Activate this compound with EDC/NHS (15-30 min) Prep_PEG->Activation Prep_Protein Prepare Amine-Molecule in Coupling Buffer Conjugation Add activated PEG to Amine-Molecule (2h RT or O/N 4°C) Prep_Protein->Conjugation Prep_EDC_NHS Prepare fresh EDC/NHS in Activation Buffer Prep_EDC_NHS->Activation Activation->Conjugation Quenching Quench reaction with Tris or Hydroxylamine Conjugation->Quenching Purification Purify PEGylated product (SEC, IEX) Quenching->Purification Characterization Characterize conjugate (SDS-PAGE, MS) Purification->Characterization Targeted_Drug_Delivery cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_action Intracellular Action PEG_Drug PEGylated Drug (this compound linked) EPR Enhanced Permeation and Retention (EPR) Effect PEG_Drug->EPR Increased Half-life Tumor_Cell Target Tumor Cell EPR->Tumor_Cell Accumulation Receptor Cell Surface Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization Binding Endosome Endosome Internalization->Endosome Release Drug Release Endosome->Release Target Intracellular Target (e.g., DNA, enzymes) Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Hydroxy-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker molecule, which connects the antibody and the drug, is a critical component that influences the stability, solubility, and overall efficacy of the ADC. Polyethylene glycol (PEG) linkers are widely used to improve the pharmacokinetic properties of ADCs by increasing their hydrophilicity and circulation half-life.

This document provides a detailed protocol for the synthesis of an ADC using a Hydroxy-PEG6-acid linker. This heterobifunctional linker contains a carboxylic acid group for conjugation to an amine-containing cytotoxic drug and a terminal hydroxyl group. The protocol described herein is based on established bioconjugation methodologies and is intended to serve as a comprehensive guide.

Materials and Reagents

Reagent/MaterialSupplier
Monoclonal Antibody (mAb)User-defined
This compoundCommercially available
Cytotoxic Drug (with primary or secondary amine)User-defined
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)Commercially available
N-Hydroxysuccinimide (NHS)Commercially available
Anhydrous Dimethylformamide (DMF)Commercially available
Dichloromethane (DCM)Commercially available
Diisopropylethylamine (DIPEA)Commercially available
Phosphate-Buffered Saline (PBS), pH 7.4Commercially available
MES Buffer, pH 6.0Commercially available
Hydrochloric Acid (HCl)Commercially available
Sodium Hydroxide (NaOH)Commercially available
Desalting Columns (e.g., PD-10)Commercially available
Reverse-Phase HPLC System-
Hydrophobic Interaction Chromatography (HIC) HPLC Column-
LC-MS System-

Experimental Protocols

The synthesis of an ADC using the this compound linker is a two-step process:

  • Activation of this compound and Conjugation to the Cytotoxic Drug: The carboxylic acid group of the linker is activated using EDC and NHS to form an NHS-ester, which then readily reacts with an amine group on the cytotoxic drug.

  • Conjugation of the Drug-Linker to the Antibody: The terminal hydroxyl group of the purified drug-linker conjugate is then available for conjugation to the antibody. This protocol will focus on a common method for lysine conjugation.

Protocol 1: Activation of this compound and Drug Conjugation

This protocol describes the activation of the carboxylic acid moiety of the this compound linker and its subsequent conjugation to an amine-containing cytotoxic drug.

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Prepare a fresh solution of EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF. Add DIPEA (3 equivalents) to the drug solution.

  • Activation of this compound:

    • To the solution of this compound, add the EDC and NHS solutions.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester. The reaction can be monitored by TLC or LC-MS.

  • Conjugation to the Cytotoxic Drug:

    • Add the cytotoxic drug solution to the activated linker solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Purification of the Drug-Linker Conjugate:

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The crude product is purified by reverse-phase HPLC to obtain the pure drug-linker conjugate.

    • The identity and purity of the product should be confirmed by LC-MS and NMR.

Protocol 2: Conjugation of Drug-Linker to Antibody (Lysine Conjugation)

This protocol describes the conjugation of the purified drug-linker conjugate to the lysine residues of a monoclonal antibody.

Procedure:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a conjugation buffer (e.g., PBS, pH 7.4). The antibody concentration should typically be between 5-20 mg/mL.

  • Conjugation Reaction:

    • Dissolve the purified drug-linker conjugate in a small amount of a water-miscible organic solvent such as DMSO.

    • Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1, 10:1 linker-to-antibody). The final concentration of the organic solvent should be kept below 10% (v/v) to prevent denaturation of the antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (e.g., using a PD-10 desalting column) or tangential flow filtration (TFF).

    • The purified ADC should be buffer exchanged into a suitable formulation buffer (e.g., PBS).

Characterization of the ADC

The synthesized ADC should be thoroughly characterized to determine its critical quality attributes.

ParameterMethodTypical Values
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)-HPLC, Reverse Phase (RP)-HPLC, LC-MS2 - 4
Purity and Aggregation Size-Exclusion Chromatography (SEC)-HPLC>95% monomer
Identity Mass Spectrometry (MS)Confirms expected mass of ADC species
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)IC50 in the nanomolar range

Experimental Workflow and ADC Structure

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: ADC Conjugation cluster_2 Step 3: Characterization linker This compound activated_linker Activated Linker (NHS-ester) linker->activated_linker Activation drug Amine-containing Cytotoxic Drug drug_linker Purified Drug-Linker Conjugate edc_nhs EDC, NHS in DMF activated_linker->drug_linker Conjugation adc Antibody-Drug Conjugate (ADC) drug_linker->adc Lysine Conjugation antibody Monoclonal Antibody (mAb) purified_adc Purified ADC adc->purified_adc Purification (SEC/TFF) characterization DAR (HIC, LC-MS) Purity (SEC) Identity (MS) purified_adc->characterization

Experimental workflow for ADC synthesis.

ADC_Structure cluster_antibody Antibody cluster_linker Linker cluster_drug Drug mAb mAb peg This compound mAb->peg Lysine Amide Bond drug Cytotoxic Drug peg->drug Amide Bond

Structure of the final ADC.

Application Notes and Protocols for Protein Modification Using Hydroxy-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced stability, increased solubility, and reduced immunogenicity.[1][2][3] Hydroxy-PEG6-acid is a discrete PEG linker containing a terminal hydroxyl group and a carboxylic acid, offering a versatile platform for protein modification. The carboxylic acid moiety allows for covalent attachment to primary amines on the protein surface, such as the ε-amino group of lysine residues, through a stable amide bond.[4] This document provides detailed application notes and protocols for the use of this compound in protein modification.

Properties of this compound

PropertyValueReference
Molecular Weight 354.4 g/mol BroadPharm
Structure HO-(CH₂CH₂O)₆-CH₂CH₂COOHBroadPharm
Solubility Soluble in water and most polar organic solventsBroadPharm
Functional Groups Hydroxyl (-OH), Carboxylic Acid (-COOH)BroadPharm

Applications in Protein Modification

The primary application of this compound in protein modification is to leverage the benefits of PEGylation. The relatively short PEG6 chain provides a balance between increased hydrophilicity and minimal steric hindrance, which can be crucial for maintaining the biological activity of the modified protein.

Key Applications Include:

  • Improving Pharmacokinetics: The attachment of PEG chains increases the hydrodynamic radius of the protein, which can reduce renal clearance and prolong its circulation time in the bloodstream.[3]

  • Enhancing Stability: The hydrophilic PEG shell can protect the protein from proteolytic degradation and aggregation, thereby increasing its stability.

  • Reducing Immunogenicity: The PEG linker can mask antigenic epitopes on the protein surface, reducing the likelihood of an immune response.

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a non-cleavable linker in the development of ADCs. The PEG moiety can help to solubilize hydrophobic payloads and improve the overall properties of the conjugate.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group on this compound to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines on the target protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature.

  • Prepare a stock solution of this compound in DMF or DMSO (e.g., 100 mg/mL).

  • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

  • In a reaction tube, add the desired amount of this compound stock solution.

  • Add a 1.5 to 2-fold molar excess of EDC and a 1.1 to 1.5-fold molar excess of NHS/Sulfo-NHS to the this compound solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing. The activated PEG linker is now ready for conjugation to the protein.

G cluster_activation Activation of this compound This compound This compound Activated_PEG PEG6-NHS Ester (Reactive Intermediate) This compound->Activated_PEG Activation (pH 4.5-7.2) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG

Activation of this compound using EDC/NHS chemistry.
Protocol 2: Protein Conjugation with Activated this compound

This protocol details the conjugation of the activated this compound to the target protein.

Materials:

  • Activated this compound solution (from Protocol 1)

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

Procedure:

  • Ensure the protein solution is in a buffer free of primary amines (e.g., Tris). The pH of the protein solution should be between 7.2 and 8.0 for efficient conjugation to primary amines.

  • Add the activated this compound solution to the protein solution. A molar ratio of 10-20 fold excess of the activated PEG linker to the protein is a good starting point, but this should be optimized for each specific protein.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • To quench the reaction and consume any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

  • The PEGylated protein is now ready for purification.

G cluster_conjugation Protein Conjugation Workflow Activated_PEG Activated This compound Conjugation Conjugation Reaction (pH 7.2-8.0) Activated_PEG->Conjugation Protein Target Protein (-NH2 groups) Protein->Conjugation PEGylated_Protein PEGylated Protein Conjugation->PEGylated_Protein Quenching Quenching PEGylated_Protein->Quenching Purification Purification Quenching->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

General workflow for protein conjugation with activated this compound.
Protocol 3: Purification of PEGylated Protein

Purification is essential to remove unreacted PEG linker, reagents, and any unconjugated protein. A combination of chromatography techniques is often employed.

Recommended Purification Methods:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and other small molecules.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited to separate PEGylated species from the unmodified protein.

  • Hydrophobic Interaction Chromatography (HIC): The attachment of PEG can change the hydrophobicity of the protein, allowing for separation of different PEGylated species.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for both purification and analysis, particularly for smaller proteins and peptides.

The choice of purification method will depend on the specific protein and the degree of PEGylation.

Protocol 4: Characterization of PEGylated Protein

Thorough characterization is crucial to determine the extent and sites of PEGylation, and to assess the purity and integrity of the final product.

Key Characterization Techniques:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF MS and LC-MS can be used to determine the exact mass of the PEGylated protein, and thus the number of attached PEG chains (degree of PEGylation).

  • Peptide Mapping: This involves digesting the PEGylated protein and analyzing the resulting peptides by LC-MS/MS to identify the specific sites of PEGylation.

  • NMR Spectroscopy: Can provide detailed structural information about the PEGylated protein.

  • Circular Dichroism (CD) Spectroscopy: Used to assess changes in the secondary and tertiary structure of the protein upon PEGylation.

Quantitative Data Summary

The following tables provide representative data on the effects of PEGylation on protein properties. While this data is not specific to this compound, it is illustrative of the expected outcomes when using short-chain PEG linkers.

Table 1: Effect of PEGylation on Protein Stability and Activity (Example: Cytochrome c)

ConjugateDegree of PEGylationHalf-life at 25°C (days)Residual Activity after 60 days (%)
Native Cytochrome c02540
Cyt-c-PEG-444065
Cyt-c-PEG-885575

Data adapted from a study on lysine-PEGylated Cytochrome c, demonstrating increased stability with a higher degree of PEGylation.

Table 2: Impact of PEG Chain Length on ADC Pharmacokinetics (Representative Data)

ADC with PEG LinkerPEG Chain LengthPlasma Clearance (mL/day/kg)
Non-PEGylated Control015.2
PEG4410.5
PEG886.8
PEG12126.5
PEG24246.3

Representative data illustrating that increasing PEG chain length can decrease plasma clearance of an ADC, with a threshold effect observed around PEG8.

Table 3: Drug-to-Antibody Ratio (DAR) for a Representative ADC

Analytical MethodAverage DAR
Hydrophobic Interaction Chromatography (HIC)3.8
Reversed-Phase LC-MS4.0

This table shows typical DAR values for an ADC, which can be determined by various analytical techniques.

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway that can be affected by a PEGylated therapeutic protein that acts as an antagonist to a cell surface receptor.

G cluster_pathway Simplified Cell Signaling Pathway Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor Binds and Activates Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Initiates Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Cascade->Cellular_Response Leads to PEG_Protein PEGylated Protein (Antagonist) PEG_Protein->Receptor Blocks Binding

A simplified diagram of a signaling pathway modulated by a PEGylated protein antagonist.

Conclusion

This compound is a valuable tool for the modification of proteins, offering the benefits of PEGylation with a discrete and relatively short PEG chain. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this linker in their protein modification strategies. Careful optimization of the reaction conditions, along with thorough purification and characterization, are essential for obtaining high-quality, effective PEGylated protein conjugates.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Hydroxy-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems, diagnostics, and other nanomedical applications. Functionalization with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanoparticles. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using Hydroxy-PEG6-acid, a short-chain PEG derivative featuring a terminal hydroxyl group and a carboxylic acid.

The incorporation of a this compound linker onto a nanoparticle surface imparts several advantageous properties:

  • Enhanced Hydrophilicity and Colloidal Stability: The hydrophilic PEG chain creates a hydration layer around the nanoparticle, preventing aggregation in physiological media.

  • Reduced Opsonization: The PEG layer sterically hinders the adsorption of plasma proteins (opsonins), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This leads to prolonged systemic circulation times.

  • Improved Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, which minimizes adverse biological responses.

  • Versatile Functionalization: The terminal carboxylic acid provides a reactive handle for covalent conjugation to amine-functionalized nanoparticles, while the hydroxyl group can be used for further chemical modifications if desired.

These application notes will guide researchers through the process of conjugating this compound to nanoparticles, characterizing the modified particles, and understanding their potential biological implications.

Quantitative Data Summary

The following table summarizes typical changes in the physicochemical properties of nanoparticles upon surface modification with this compound. The data presented are representative examples based on studies of nanoparticles modified with short-chain carboxylic acid-terminated PEGs. Actual values will vary depending on the nanoparticle type, core size, and conjugation efficiency.

PropertyUnmodified NanoparticlesThis compound Modified NanoparticlesReference
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7[1]
Polydispersity Index (PDI) 0.15 ± 0.030.12 ± 0.02[1]
Zeta Potential (mV) +25 ± 3 (amine-functionalized)-15 ± 4[1]
Drug Loading Capacity (%) 12 ± 1.510 ± 1.2[2]
Encapsulation Efficiency (%) 85 ± 580 ± 4[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface using carbodiimide chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles, silica nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., centrifuge, dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:2:1 (this compound:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group by forming an NHS-ester.

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If necessary, sonicate the nanoparticle suspension briefly to ensure a homogenous dispersion.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle dispersion. The molar excess of the PEG linker to the amine groups on the nanoparticle surface should be optimized, but a 10 to 50-fold molar excess is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring or shaking.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-20 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

    • Purify the this compound modified nanoparticles from excess reagents and byproducts. This can be achieved through:

      • Centrifugation: For larger nanoparticles, pellet the particles by centrifugation, remove the supernatant, and resuspend in fresh buffer. Repeat this washing step 2-3 times.

      • Dialysis: Dialyze the nanoparticle suspension against PBS (pH 7.4) for 24-48 hours with several buffer changes.

      • Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column to separate the larger nanoparticles from smaller molecules.

  • Characterization:

    • Characterize the purified nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm the successful conjugation of this compound using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification This compound This compound Activated_PEG NHS-ester activated This compound This compound->Activated_PEG Activation Buffer (MES, pH 6.0) EDC_NHS EDC/NHS EDC_NHS->Activated_PEG Amine_NP Amine-Functionalized Nanoparticle Activated_PEG->Amine_NP PEGylated_NP This compound Modified Nanoparticle Amine_NP->PEGylated_NP Reaction Buffer (PBS, pH 7.4) Purification_Step Centrifugation/ Dialysis/SEC PEGylated_NP->Purification_Step

Experimental workflow for nanoparticle PEGylation.

Signaling Pathways in Nanoparticle-Cell Interactions

The surface modification of nanoparticles with molecules like this compound can significantly influence their interaction with cells and the subsequent activation of intracellular signaling pathways. While specific pathways are cell-type and nanoparticle-dependent, some general mechanisms are commonly observed.

Upon introduction to a biological environment, nanoparticles are typically internalized by cells through various endocytic pathways. The physicochemical properties of the nanoparticles, including size, shape, and surface charge, dictate the preferred route of entry. PEGylation is known to reduce the overall cellular uptake compared to unmodified nanoparticles.

Once inside the cell, nanoparticles can trigger a range of cellular responses. For instance, studies on various types of nanoparticles have shown the activation of the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways are central to the cellular response to external stimuli and can regulate processes such as inflammation, cell proliferation, and apoptosis. The activation of these pathways can be a result of the physical interaction of the nanoparticles with cellular membranes or receptors, or due to the release of encapsulated therapeutic agents.

The diagram below illustrates a generalized overview of potential signaling cascades initiated by nanoparticle uptake.

G cluster_extracellular Extracellular NP This compound Modified Nanoparticle Receptor Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis MAPK_cascade MAPK_cascade Endosome->MAPK_cascade Stress Signal TNF_alpha TNF_alpha Endosome->TNF_alpha Signal Transduction Cellular_Response Cellular_Response MAPK_cascade->Cellular_Response TNF_alpha->Cellular_Response

Generalized signaling pathways in nanoparticle uptake.

Conclusion

The surface modification of nanoparticles with this compound offers a robust strategy to improve their biocompatibility and pharmacokinetic profile. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively functionalize their nanoparticle systems and to understand the key parameters for characterization. The resulting PEGylated nanoparticles hold significant promise for advancing the development of targeted drug delivery systems and nanomedicines.

References

Application Notes and Protocols for Peptide PEGylation with Hydroxy-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules like peptides, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This modification can lead to a range of benefits, including increased solubility, extended in vivo half-life, reduced immunogenicity, and decreased renal clearance.[1] This document provides a comprehensive, step-by-step guide for the PEGylation of peptides using Hydroxy-PEG6-acid, a discrete PEG linker with a terminal carboxylic acid.

The conjugation of this compound to a peptide is typically achieved by forming a stable amide bond between the carboxylic acid group of the PEG linker and a primary amine group on the peptide, such as the N-terminal amine or the epsilon-amine of a lysine residue. This process requires the activation of the carboxylic acid using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to improve reaction efficiency.

Materials and Reagents

Reagent/MaterialSpecificationVendor (Example)
Peptide of Interest>95% purity, with at least one primary amineIn-house or Commercial
This compound>98% purityBroadpharm
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)>99% puritySigma-Aldrich
NHS (N-hydroxysuccinimide)>98% purityThermo Fisher Scientific
Anhydrous Dimethylformamide (DMF)Molecular biology gradeSigma-Aldrich
Diisopropylethylamine (DIPEA)>99% puritySigma-Aldrich
0.1 M MES Buffer, pH 6.0Sterile-filteredIn-house preparation
0.1 M Phosphate Buffer, pH 7.4Sterile-filteredIn-house preparation
Acetonitrile (ACN)HPLC gradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC gradeSigma-Aldrich
Deionized Water18.2 MΩ·cmMillipore Milli-Q
Reversed-Phase HPLC systemWith UV detectorAgilent, Waters
C18 HPLC column5 µm, 4.6 x 250 mmPhenomenex, Waters
Mass SpectrometerESI-TOF or MALDI-TOFBruker, Sciex
LyophilizerLabconco, SP Scientific

Experimental Protocols

Reagent Preparation
  • Peptide Solution: Prepare a stock solution of the peptide in 0.1 M MES buffer (pH 6.0) at a concentration of 1-5 mg/mL. The exact concentration will depend on the solubility of the peptide.

  • This compound Solution: Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

  • EDC/NHS Solution: Prepare a fresh solution of EDC and NHS in anhydrous DMF. For a typical reaction, a 2-5 fold molar excess of both EDC and NHS over the peptide is recommended. For example, to a solution containing 1 µmol of peptide, add 2-5 µmol of EDC and 2-5 µmol of NHS.

PEGylation Reaction

The following protocol is a general guideline and may require optimization based on the specific peptide.

  • Activation of this compound:

    • In a clean reaction vessel, add the desired volume of the this compound solution.

    • Add the EDC/NHS solution to the this compound.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step forms the NHS-ester of the PEG acid, which is more stable and reactive towards amines than the O-acylisourea intermediate formed with EDC alone.

  • Conjugation to the Peptide:

    • Add the activated this compound solution to the peptide solution. A 10-20 fold molar excess of the PEG reagent over the peptide is a good starting point to drive the reaction to completion.

    • Add DIPEA to raise the pH of the reaction mixture to approximately 7.2-7.5. This facilitates the nucleophilic attack of the peptide's primary amines on the NHS-ester.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

Quenching the Reaction

To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to the reaction mixture to consume any remaining activated PEG reagent. Alternatively, the reaction can be quenched by lowering the pH with the addition of a small amount of an acid like TFA, which also prepares the sample for purification by RP-HPLC.

Purification of the PEGylated Peptide

Purification of the PEGylated peptide is crucial to remove unreacted peptide, excess PEG reagent, and reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method.

  • Sample Preparation: Acidify the quenched reaction mixture with 0.1% TFA in deionized water.

  • HPLC Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The PEGylated peptide is expected to have a longer retention time than the unmodified peptide due to the increased hydrophobicity of the PEG chain.

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the PEGylated peptide peak.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.

Characterization of the PEGylated Peptide

The purified PEGylated peptide should be thoroughly characterized to confirm its identity, purity, and the site of PEGylation.

  • Purity Analysis by RP-HPLC: Inject an aliquot of the purified product onto the RP-HPLC system using the same method as for purification. The purity can be determined by integrating the peak area of the PEGylated peptide relative to the total peak area.

  • Mass Spectrometry:

    • Confirmation of Conjugation: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the molecular weight of the purified product. The observed mass should correspond to the mass of the peptide plus the mass of the this compound moiety.

    • Identification of PEGylation Site: Tandem mass spectrometry (MS/MS) can be employed to identify the specific site(s) of PEGylation.

Quantitative Data Summary

The following table presents typical, expected results for a successful peptide PEGylation experiment. Actual results will vary depending on the specific peptide and reaction conditions.

ParameterTarget ValueTypical ResultAnalytical Method
Reaction Conversion> 80%85-95%RP-HPLC
Post-Purification Yield> 40%40-70%Mass Balance
Final Purity> 95%> 98%RP-HPLC
Molecular Weight ConfirmationTheoretical MW ± 1 DaConfirmedMass Spectrometry

Visualizations

Experimental Workflow

PEGylation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. PEGylation Reaction cluster_downstream 3. Downstream Processing Peptide_Sol Peptide Solution (0.1M MES, pH 6.0) Conjugation Conjugation to Peptide Peptide_Sol->Conjugation PEG_Sol This compound Solution (DMF) Activation Activation of This compound PEG_Sol->Activation EDC_NHS_Sol EDC/NHS Solution (DMF) EDC_NHS_Sol->Activation Activation->Conjugation 15-30 min RT Quench Quench Reaction Conjugation->Quench 2-4h RT or overnight 4°C Purification Purification (RP-HPLC) Quench->Purification Characterization Characterization (HPLC, MS) Purification->Characterization Final_Product Lyophilized PEG-Peptide Characterization->Final_Product

Caption: Experimental workflow for peptide PEGylation.

Chemical Reaction Pathway

PEGylation_Reaction cluster_activation Activation Step cluster_conjugation Conjugation Step PEG_Acid Hydroxy-PEG6-COOH HO-(CH2CH2O)6-CH2-COOH Activated_PEG Activated PEG-NHS Ester HO-(CH2CH2O)6-CH2-CO-NHS PEG_Acid->Activated_PEG EDC EDC EDC->Activated_PEG NHS NHS NHS->Activated_PEG Peptide Peptide-NH2 H2N-Peptide PEG_Peptide PEG-Peptide Conjugate HO-(CH2CH2O)6-CH2-CO-NH-Peptide Peptide->PEG_Peptide Activated_PEG->PEG_Peptide

Caption: Chemical pathway for peptide PEGylation.

References

Application Notes and Protocols: EDC/NHS Activation of Hydroxy-PEG6-acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent conjugation of molecules to primary amines is a cornerstone of bioconjugation, essential for creating antibody-drug conjugates, functionalizing surfaces for biosensors, and developing targeted drug delivery systems. A widely employed and robust method for this is the activation of carboxylic acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This two-step process converts a carboxyl group into a more stable, amine-reactive NHS ester, which then readily reacts with a primary amine to form a stable amide bond.[3][4]

This document provides detailed protocols for the activation of Hydroxy-PEG6-acid with EDC/NHS and its subsequent coupling to an amine-containing molecule. The inclusion of a polyethylene glycol (PEG) spacer, in this case, a discrete PEG6 linker, can enhance water solubility, reduce steric hindrance, and minimize non-specific binding of the final conjugate.[3]

Principle of the Reaction

The EDC/NHS coupling reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).

  • Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate readily reacts with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.

  • Amine Coupling: The NHS ester then reacts with a primary amine-containing molecule at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond, with NHS being released as a byproduct.

Quantitative Data Summary

Successful EDC/NHS coupling is dependent on several key reaction parameters. The following table summarizes the recommended conditions for the activation of this compound and subsequent amine coupling.

ParameterActivation StepAmine Coupling StepQuenching (Optional)
pH 4.5 - 6.07.0 - 8.5N/A
Recommended Buffer MES (2-(N-morpholino)ethanesulfonic acid)PBS (Phosphate-Buffered Saline) or Borate BufferHydroxylamine, Tris, Glycine, or Ethanolamine
Molar Ratio (EDC:NHS:Acid) 2-10 fold excess EDC, 2-5 fold excess NHS relative to carboxyl groupsN/AN/A
Reaction Time 15 - 30 minutes1 - 2 hours at room temperature or overnight at 4°C15 - 30 minutes
Temperature Room TemperatureRoom Temperature or 4°CRoom Temperature

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide, antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5

  • Storage and Handling: EDC and NHS are moisture-sensitive. Store desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use as they are prone to hydrolysis in aqueous solutions.

Protocol 1: Two-Step Activation and Coupling in Aqueous Buffer

This protocol is ideal for conjugating this compound to biomolecules in an aqueous environment.

1. Preparation of Reagents: a. Prepare the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). b. Prepare the Coupling Buffer (100 mM PBS, pH 7.2-7.5). c. Dissolve the this compound in the Activation Buffer to the desired concentration. d. Dissolve the amine-containing molecule in the Coupling Buffer.

2. Activation of this compound: a. Immediately before use, weigh out EDC and NHS. b. Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution. A common starting point is a 2 mM EDC and 5 mM NHS concentration for the activation reaction. c. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

3. Amine Coupling: a. Immediately after the activation step, add the activated Hydroxy-PEG6-NHS ester solution to the amine-containing molecule solution. b. Alternatively, if buffer conditions need to be changed, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding a concentrated phosphate buffer. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching (Optional): a. To stop the reaction and deactivate any unreacted NHS esters, add a quenching buffer to a final concentration of 20-50 mM (e.g., Tris or glycine). b. Incubate for 15-30 minutes at room temperature. Note that using primary amine-containing quenching reagents will result in the modification of any remaining activated carboxyl groups.

5. Purification: a. Remove excess reagents and byproducts (e.g., EDC, NHS, and the urea byproduct) by dialysis, size-exclusion chromatography (desalting column), or another appropriate purification method.

Protocol 2: Activation and Coupling in an Organic Solvent

This protocol is suitable for reactions where the amine-containing molecule is soluble in an organic solvent.

1. Preparation of Reagents: a. Use anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) as the solvent. b. Dissolve this compound (1 equivalent) in the anhydrous organic solvent.

2. Activation and Coupling: a. Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the this compound solution. b. Stir the reaction mixture at room temperature for 30 minutes. c. Add the amine-containing molecule (1.2-1.5 equivalents) to the reaction mixture. d. If using a hydrochloride salt of the amine, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be required. e. Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).

3. Work-up and Purification: a. Remove the solvent under reduced pressure. b. The crude product can be purified by standard organic chemistry techniques such as column chromatography.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) PEG_Acid This compound (-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Stable Amide Bond (-CONH-) NHS_Ester->Conjugate + Amine Amine Amine-Molecule (-NH2) Amine->Conjugate

Caption: EDC/NHS activation and amine coupling reaction pathway.

G Start Prepare_Reagents Prepare Buffers and Dissolve Reactants Start->Prepare_Reagents Activation Add EDC and NHS to This compound (15-30 min, RT) Prepare_Reagents->Activation Coupling Add Activated PEG to Amine-Molecule (1-2h RT or overnight 4°C) Activation->Coupling Quench Quench Reaction (Optional, 15-30 min) Coupling->Quench Purify Purify Conjugate (e.g., Desalting Column) Coupling->Purify If not quenching Quench->Purify End Purify->End

Caption: Experimental workflow for two-step EDC/NHS coupling.

References

Application Notes and Protocols for Bioconjugation Techniques Using Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Linkers in Bioconjugation

Heterobifunctional linkers are indispensable reagents in modern bioconjugation, enabling the covalent joining of two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional linkers have two distinct reactive moieties.[1][2] This intrinsic asymmetry allows for sequential, controlled conjugation, minimizing the formation of undesirable homodimers and polymers.[3] This precision is critical in numerous applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces for biosensors, and the creation of fluorescent probes for cellular imaging.[4]

The general structure of a heterobifunctional linker comprises two different reactive ends separated by a spacer arm. The choice of reactive groups dictates which functional groups on the biomolecules will be targeted (e.g., primary amines, sulfhydryls, carboxyls). The spacer arm's length and chemical nature (e.g., polyethylene glycol [PEG] chains) can significantly influence the stability, solubility, and steric hindrance of the final bioconjugate.

Common Heterobifunctional Ligation Chemistries

Several reliable and efficient chemistries are employed in heterobifunctional crosslinking. The selection of a particular chemistry depends on the available functional groups on the biomolecules to be conjugated and the desired properties of the final product.

Amine-to-Thiol Ligation using NHS Ester-Maleimide Linkers

This is one of the most prevalent strategies in bioconjugation. An N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The maleimide group, on the other hand, specifically reacts with sulfhydryl (thiol) groups, found in cysteine residues, to create a stable thioether bond. This two-step process allows for a high degree of control over the conjugation reaction.

Key Linkers:

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A popular non-cleavable linker with a cyclohexane bridge that enhances the stability of the maleimide group.

  • Sulfo-SMCC (Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A water-soluble analog of SMCC, ideal for reactions in aqueous buffers without the need for organic solvents.

  • SM(PEG)n (Succinimidyl-[(N-maleimidopropyl)-poly(ethylene glycol)]n): Linkers incorporating PEG spacers of varying lengths (n) to increase hydrophilicity and reduce immunogenicity.

"Click Chemistry" using Azide and Alkyne Groups

Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized bioconjugation due to its high efficiency, specificity, and biocompatibility. These reactions involve the use of bioorthogonal functional groups, meaning they react selectively with each other without cross-reacting with native biological functionalities. A common approach involves modifying one biomolecule with a cyclooctyne (e.g., DBCO) and the other with an azide, leading to the formation of a stable triazole linkage.

Key Linkers:

  • DBCO-NHS Ester: For introducing a DBCO group onto a protein via reaction with primary amines.

  • Azide-PEG-Maleimide: For introducing an azide group onto a protein via reaction with sulfhydryl groups.

Photoreactive Crosslinkers

Photoreactive linkers contain a group that becomes highly reactive upon exposure to UV light. One end of the linker can be attached to a specific functional group (e.g., an amine or sulfhydryl), while the photoreactive end can non-specifically insert into nearby C-H or N-H bonds upon photoactivation. This is particularly useful for capturing transient protein-protein interactions.

Key Photoreactive Groups:

  • Aryl azides

  • Diazirines

  • Benzophenones

Quantitative Data on Heterobifunctional Linkers

The choice of linker can significantly impact the properties of the resulting bioconjugate. The following tables summarize key quantitative data to aid in linker selection.

Linker TypeReactive GroupsSpacer Arm Length (Å)Water SolubleKey Features
SMCC NHS ester, Maleimide8.3NoCyclohexane bridge enhances maleimide stability.
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3YesWater-soluble version of SMCC.
SM(PEG)₄ NHS ester, Maleimide29.1YesPEG spacer increases hydrophilicity.
DBCO-PEG₄-NHS ester NHS ester, DBCO27.5YesFor copper-free click chemistry.
NHS-Azide NHS ester, Azide4.4NoFor introducing azides for click chemistry.
ParameterSMCCNHS-PEG-MaleimideDBCO-NHS Ester (Click Chemistry)
Typical Reaction Efficiency 70-90%80-95%>95%
Reaction Time (Protein 1 Activation) 30-60 min30-60 min30-60 min
Reaction Time (Conjugation) 1-2 hours1-2 hours2-4 hours (or overnight at 4°C)
Resulting Linkage Stability Stable ThioetherStable ThioetherVery Stable Triazole
Homogeneity of Product Moderate to HighHighVery High

Experimental Protocols

Protocol 1: Amine-to-Thiol Conjugation using SMCC

This protocol describes the conjugation of a protein with primary amines (Protein-NH₂) to a molecule containing a free thiol group (Molecule-SH).

Materials:

  • Protein-NH₂ (e.g., antibody)

  • Molecule-SH (e.g., enzyme, peptide)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Desalting Columns

  • Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol

Procedure:

Part 1: Activation of Protein-NH₂ with SMCC

  • Equilibrate the SMCC vial to room temperature before opening.

  • Immediately before use, prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF.

  • Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Remove the excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.

Part 2: Conjugation to Molecule-SH

  • Immediately add the desalted, maleimide-activated protein to the Molecule-SH. The molar ratio of the two molecules should be optimized for the specific application.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • To quench the reaction and cap any unreacted maleimide groups, add a solution of cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.

Protocol 2: Copper-Free Click Chemistry using DBCO-NHS Ester

This protocol describes the conjugation of a protein with primary amines (Protein-NH₂) to a molecule containing an azide group (Molecule-N₃).

Materials:

  • Protein-NH₂ (e.g., antibody)

  • Molecule-N₃ (e.g., azide-modified oligonucleotide)

  • DBCO-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting Columns

Procedure:

Part 1: Activation of Protein-NH₂ with DBCO-NHS Ester

  • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Dissolve the Protein-NH₂ in the Reaction Buffer to a concentration of 1-5 mg/mL.

  • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column.

Part 2: Conjugation to Molecule-N₃

  • Combine the purified DBCO-activated protein with the Molecule-N₃ at a molar ratio of 1:2 to 1:5 (protein:azide molecule).

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the final conjugate using an appropriate chromatography method, such as SEC, to remove the excess azide-containing molecule.

Visualization of Workflows and Pathways

Amine-to-Thiol Conjugation Workflow using SMCC

G cluster_0 Part 1: Protein Activation cluster_1 Part 2: Conjugation Protein-NH2 Protein-NH2 Reaction1 Incubate (RT, 30-60 min) Protein-NH2->Reaction1 SMCC SMCC SMCC->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Activated Protein Maleimide-Activated Protein Reaction2 Incubate (RT, 1-2 hours) Activated Protein->Reaction2 Purification1->Activated Protein Molecule-SH Molecule-SH Molecule-SH->Reaction2 Purification2 Purification (e.g., SEC) Reaction2->Purification2 Conjugate Final Bioconjugate Purification2->Conjugate

Caption: Workflow for a two-step bioconjugation using the SMCC heterobifunctional linker.

Copper-Free Click Chemistry Workflow

G cluster_0 Part 1: Protein Activation cluster_1 Part 2: Click Reaction Protein-NH2 Protein-NH2 Reaction1 Incubate (RT, 30-60 min) Protein-NH2->Reaction1 DBCO-NHS DBCO-NHS Ester DBCO-NHS->Reaction1 Purification1 Desalting Column Reaction1->Purification1 Activated Protein DBCO-Activated Protein Reaction2 Incubate (RT, 2-4 hours) Activated Protein->Reaction2 Purification1->Activated Protein Molecule-N3 Azide-Modified Molecule Molecule-N3->Reaction2 Purification2 Purification (e.g., SEC) Reaction2->Purification2 Conjugate Final Bioconjugate Purification2->Conjugate

Caption: Workflow for copper-free click chemistry using a DBCO-NHS ester heterobifunctional linker.

General Signaling Pathway for Antibody-Drug Conjugate (ADC) Internalization

G ADC Antibody-Drug Conjugate Binding Binding ADC->Binding Receptor Target Antigen on Cancer Cell Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Payload Release Lysosome->DrugRelease Linker Cleavage/ Degradation Apoptosis Cell Death DrugRelease->Apoptosis

Caption: Generalized pathway of ADC action, from cell surface binding to payload-induced apoptosis.

References

Applications of PEG Linkers in Proteomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are versatile tools in proteomics research, offering the ability to conjugate proteins and peptides with other molecules to enhance their properties or to probe their interactions. The inherent biocompatibility, hydrophilicity, and tunable length of PEG chains make them ideal for a range of applications, from improving the pharmacokinetic profiles of therapeutic proteins to facilitating the study of complex protein-protein interactions. This document provides detailed application notes and protocols for the use of PEG linkers in key areas of proteomics research.

Application Note I: Targeted Protein Degradation using Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] PEG linkers are frequently incorporated into PROTAC design to improve solubility, cell permeability, and to optimize the orientation of the POI and E3 ligase for efficient ubiquitination and subsequent degradation.[2][3]

The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an excessively long linker can lead to inefficient ubiquitination.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The following table summarizes the effect of PEG linker length on the degradation of various target proteins.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHLAlkyl/PEG9>1000<20
Estrogen Receptor α (ERα)VHLAlkyl/PEG12~500~60
Estrogen Receptor α (ERα) VHL Alkyl/PEG 16 ~100 >80
Estrogen Receptor α (ERα)VHLAlkyl/PEG19~500~70
Estrogen Receptor α (ERα)VHLAlkyl/PEG21>1000<40
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether< 12No degradation-
TANK-binding kinase 1 (TBK1) VHL Alkyl/Ether 21 3 96
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether2929276
BRD4CRBNPEG1-2 units>5000<20
BRD4 CRBN PEG 4-5 units <500 >80

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Signaling Pathway and Experimental Workflow

PROTAC_pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Culture and Treatment - Plate cells - Treat with PROTAC concentrations B 2. Cell Lysis - Wash cells with PBS - Lyse cells and collect supernatant A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Prepare samples with Laemmli buffer - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to a membrane (PVDF or nitrocellulose) D->E F 6. Immunoblotting - Block membrane - Incubate with primary and secondary antibodies E->F G 7. Detection and Analysis - Add ECL substrate - Image and quantify band intensity F->G

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a PROTAC in degrading a target protein using Western blotting.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis apparatus, and power supply

  • Transfer apparatus, PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After incubation, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Application Note II: Enhancing Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, and pharmacokinetic properties. PEG linkers are incorporated into ADCs to increase their hydrophilicity, which is particularly beneficial when using hydrophobic drug payloads. This can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation, improved pharmacokinetics, and a wider therapeutic window.

Quantitative Data: Impact of PEG Linker on ADC Properties

The following tables summarize the effects of PEG linkers on the in vitro cytotoxicity and in vivo pharmacokinetics of ADCs.

Table: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

ADC Construct (Antibody-Payload)LinkerCell LineIC50 (nM)
Trastuzumab-MMAENon-PEGylatedSK-BR-30.5
Trastuzumab-MMAEPEG4SK-BR-30.8
Trastuzumab-MMAEPEG8SK-BR-31.2
Trastuzumab-MMAEPEG12SK-BR-31.9

IC50: Half-maximal inhibitory concentration.

Table: Pharmacokinetics of ADCs with and without PEG Linkers in Rats

ADC Construct (Payload: MMAE, DAR=8)LinkerClearance (mL/day/kg)
Trastuzumab-MMAEPEG2~25
Trastuzumab-MMAEPEG4~15
Trastuzumab-MMAE PEG8 ~10
Trastuzumab-MMAEPEG12~10
Trastuzumab-MMAEPEG24~10

ADC Structure and Workflow

ADC_Structure_and_Workflow cluster_structure ADC Structure cluster_workflow ADC Development Workflow Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload A 1. Antibody Selection and Production C 3. Conjugation Antibody + Linker-Payload A->C B 2. Linker-Payload Synthesis with PEGylation B->C D 4. Purification (e.g., SEC, HIC) C->D E 5. Characterization (DAR, aggregation, binding) D->E F 6. In Vitro & In Vivo Efficacy and Safety Testing E->F

Caption: Structure of a PEGylated ADC and its development workflow.

Experimental Protocol: Synthesis and Purification of a PEGylated Antibody-Drug Conjugate

This protocol describes a general method for the synthesis and purification of a PEGylated ADC.

Materials:

  • Monoclonal antibody

  • PEGylated linker with a reactive group (e.g., maleimide) and a payload attachment site

  • Cytotoxic payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in conjugation buffer.

    • Add a molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP) to partially reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Dissolve the PEGylated linker-payload in an appropriate solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody solution at a specific molar ratio to achieve the desired DAR.

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.

  • Quenching:

    • Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC to remove unconjugated payload and linker, as well as aggregates.

    • Further purification can be performed using HIC to separate ADCs with different DARs.

  • Characterization:

    • Determine the DAR using UV-Vis spectrophotometry or mass spectrometry.

    • Assess the level of aggregation using SEC.

    • Confirm the integrity and binding affinity of the ADC using appropriate assays (e.g., ELISA, SPR).

Application Note III: Mass Spectrometry-Based Proteomics

PEG linkers are utilized in mass spectrometry (MS)-based proteomics for various purposes, including protein quantification, studying protein-protein interactions through cross-linking, and improving the analysis of PEGylated therapeutic proteins. The hydrophilicity and defined lengths of PEG linkers can aid in the separation and identification of cross-linked peptides and improve the ionization of certain molecules.

Cross-Linking Mass Spectrometry (XL-MS) Workflow

XLMS_Workflow cluster_workflow Cross-Linking Mass Spectrometry (XL-MS) Workflow A 1. Protein Cross-Linking - Incubate protein with PEGylated cross-linker B 2. Quenching - Stop the reaction A->B C 3. Protein Digestion - In-solution or in-gel digestion (e.g., with trypsin) B->C D 4. Enrichment of Cross-Linked Peptides (Optional) C->D E 5. LC-MS/MS Analysis - Separate and fragment peptides D->E F 6. Data Analysis - Identify cross-linked peptides - Map protein interactions E->F

Caption: General workflow for cross-linking mass spectrometry.

Experimental Protocol: In-Solution Digestion of a PEGylated Protein for Mass Spectrometry

This protocol provides a general procedure for the in-solution digestion of a PEGylated protein prior to MS analysis.

Materials:

  • Purified PEGylated protein

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 1% formic acid)

  • C18 desalting spin columns

Procedure:

  • Denaturation and Reduction:

    • Dissolve the PEGylated protein in denaturation buffer.

    • Add the reducing agent and incubate at 37°C for 1 hour.

  • Alkylation:

    • Add the alkylating agent and incubate in the dark at room temperature for 30 minutes.

  • Dilution and Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS to identify the PEGylation sites and characterize the protein.

Application Note IV: Studying Protein-Protein Interactions

PEG linkers can be used as spacers in various assays to study protein-protein interactions. For instance, in surface plasmon resonance (SPR) or bio-layer interferometry (BLI), a protein can be immobilized on a sensor chip via a PEG linker to minimize non-specific binding and provide flexibility for the protein to interact with its binding partner in solution. Similarly, in Förster resonance energy transfer (FRET) experiments, PEG linkers can be used to attach donor and acceptor fluorophores to interacting proteins, allowing for the measurement of their proximity.

The use of PEGylated cross-linkers in XL-MS, as described in the previous section, is a powerful technique to identify protein-protein interaction sites and to map the topology of protein complexes. The defined length of the PEG linker provides a "molecular ruler" to infer distance constraints between the cross-linked amino acid residues.

Logical Relationship in XL-MS for Protein Interaction Studies

XLMS_Logic cluster_logic Logic of XL-MS for Interaction Mapping A Protein Complex B Cross-Linking with PEGylated Reagent A->B C Covalently Linked Interacting Proteins B->C D Proteolytic Digestion C->D E Cross-Linked Peptides D->E F MS/MS Analysis E->F G Identification of Cross-Linked Residues F->G H Distance Constraints G->H I Protein Interaction Model H->I

References

Application Notes: Modified Hydroxy-PEG6-acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and specific, making them exceptionally suitable for applications in pharmaceutical sciences and biotechnology.[1][2][3] These reactions operate under mild, often aqueous conditions, and their high specificity prevents unwanted side reactions with biological molecules.[3][4] A key player in many click chemistry applications is the linker molecule, which connects the two entities being joined. Polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.

Hydroxy-PEG6-acid is a heterobifunctional PEG linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. While the carboxylic acid can readily form stable amide bonds with primary amines, the hydroxyl group offers a versatile handle for introducing other functionalities. For use in the most common forms of click chemistry, this hydroxyl group must be modified to bear either an azide or an alkyne group. The resulting modified linker becomes a powerful tool for bioconjugation, drug delivery, and materials science.

Modification of this compound for Click Chemistry Applications

To be utilized in azide-alkyne cycloaddition reactions, this compound must first be functionalized. The most common modification involves converting the terminal hydroxyl group into an azide group, creating Azido-PEG6-acid . This derivative is a ready-to-use reagent for click chemistry.

The carboxylic acid end of Azido-PEG6-acid can be reacted with primary amines on biomolecules or other substrates in the presence of activating agents like EDC or HATU to form a stable amide bond. The newly introduced azide terminus can then be "clicked" to a molecule containing an alkyne group.

cluster_modification Modification Pathway cluster_conjugation Conjugation to Biomolecule start This compound step1 Activation of -OH group (e.g., mesylation) start->step1 step2 Nucleophilic Substitution with Azide Source (e.g., NaN3) step1->step2 product Azido-PEG6-acid step2->product biomolecule Biomolecule with Amine Group (e.g., Protein) activation Carbodiimide Chemistry (EDC/NHS) biomolecule->activation azido_peg Azido-PEG6-acid azido_peg->activation final_conjugate Azide-Functionalized Biomolecule activation->final_conjugate

Caption: Modification and conjugation workflow for this compound.

Applications

Modified this compound linkers are instrumental in a variety of advanced applications, particularly in drug development and diagnostics.

Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule like a protein or antibody. Click chemistry provides a highly efficient and specific method for achieving this. Azido-PEG6-acid can be used to attach probes, such as fluorescent dyes or biotin, to biomolecules for detection and purification. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance.

Drug Delivery Systems

The development of targeted drug delivery systems is a major focus in pharmaceutical research. Modified PEG linkers are crucial components in constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted cancer therapies where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. Azido-PEG6-acid can serve as the linker, first attaching to the drug via its carboxyl group and then "clicking" to a modified antibody containing an alkyne group. This ensures precise drug loading and enhances the stability and solubility of the ADC.

  • PROTACs: PROTACs are molecules designed to induce the degradation of specific target proteins within cells. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. Azido-PEG6-acid is a suitable PEG-based linker for synthesizing PROTACs, facilitating the connection between the two ligand components.

cluster_adc Antibody-Drug Conjugate (ADC) Assembly cluster_protac PROTAC Assembly antibody Antibody (with Alkyne group) adc Final ADC antibody->adc drug Cytotoxic Drug (with Amine group) linker Azido-PEG6-acid drug->linker Amide Bond Formation linker->adc Click Reaction (CuAAC or SPAAC) poi_ligand Target Protein Ligand protac_linker Azido-PEG6-acid (as part of the linker) poi_ligand->protac_linker Linker Synthesis e3_ligand E3 Ligase Ligand e3_ligand->protac_linker protac Final PROTAC protac_linker->protac Final Assembly start Start step1 Dissolve Azide and Alkyne Reactants in Buffer start->step1 step2 Prepare THPTA/CuSO4 Catalyst Complex step1->step2 step3 Add Catalyst to Reaction Mixture step2->step3 step4 Initiate with Sodium Ascorbate step3->step4 step5 Incubate at RT (30-60 min) step4->step5 step6 Purify Conjugate step5->step6 end End step6->end start Start step1 Dissolve Azide and Strained Alkyne (e.g., DBCO) in Buffer start->step1 step2 Mix Reactants step1->step2 step3 Incubate at RT or 37°C (1-12 hours) step2->step3 step4 Analyze or Purify Final Conjugate step3->step4 end End step4->end

References

Troubleshooting & Optimization

Technical Support Center: Improving Hydroxy-PEG6-acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hydroxy-PEG6-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine-containing molecule (e.g., protein, peptide)?

A1: The most common method involves a two-step process. First, the terminal carboxylic acid of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester. Subsequently, this activated PEG linker reacts with a primary amine on the target molecule to form a stable amide bond.[1][2][3]

Q2: Why is my conjugation yield consistently low?

A2: Low conjugation yield is a common issue that can be attributed to several factors:

  • Suboptimal pH: The reaction of the NHS-activated PEG with the amine is most efficient at a pH range of 7.2-8.5.[4] Below this range, the amine is protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester is accelerated, reducing the amount available to react with the amine.[4]

  • Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis, especially in aqueous buffers. It is crucial to use the activated PEG reagent immediately after preparation. Avoid preparing stock solutions of the activated PEG for long-term storage.

  • Presence of Primary Amine Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS-activated PEG, thereby lowering the conjugation efficiency. It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.

  • Steric Hindrance: The structure of the molecule being conjugated or the PEG linker itself can create steric hindrance, which slows down the reaction rate.

  • Reagent Quality: Ensure that the EDC and NHS reagents are fresh and have been stored under anhydrous conditions, as they are moisture-sensitive.

Q3: What are the best practices for preparing reagents and setting up the conjugation reaction?

A3: To maximize your chances of a successful conjugation:

  • Reagent Preparation: Allow the this compound, EDC, and NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation. Dissolve these reagents in an appropriate anhydrous organic solvent like DMSO or DMF immediately before use.

  • Buffer Selection: Use a non-amine-containing buffer such as PBS (pH 7.2-7.4), borate buffer, or carbonate buffer.

  • Reaction Setup: For the activation step of the carboxylic acid with EDC and NHS, a pH of 4.5-7.2 is most efficient. For the subsequent reaction of the NHS-activated PEG with the primary amine, a pH of 7-8 is optimal.

  • Quenching: After the desired incubation time, the reaction can be stopped by adding a quenching buffer containing a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Inactive EDC/NHS Use fresh, properly stored EDC and NHS. EDC is particularly sensitive to moisture.
Hydrolyzed NHS-activated PEG Prepare the activated PEG immediately before the conjugation reaction. Do not store it in solution.
Incorrect pH For the activation step (carboxyl to NHS ester), use a pH of 4.5-7.2. For the conjugation step (NHS ester to amine), adjust the pH to 7.2-8.5.
Competing nucleophiles in buffer Use amine-free buffers such as PBS, MES, or HEPES.
Formation of Multiple PEGylated Species Multiple reactive amines on the target molecule Optimize the molar ratio of the PEG linker to the target molecule. A lower molar excess of the PEG linker can favor mono-PEGylation.
Side reactions Maintain the pH in the recommended range of 7.2-8.5 to minimize side reactions.
Difficulty in Purifying the Conjugate Similar physicochemical properties of reactants and products Utilize a combination of purification techniques. Size exclusion chromatography (SEC) is effective for removing unreacted PEG and other small molecules. Ion-exchange chromatography (IEX) can separate species with different degrees of PEGylation.
Aggregation of the conjugate Optimize purification buffers to maintain the stability of the conjugate. The addition of non-ionic detergents or adjusting the salt concentration may be beneficial. Analyze the conjugate by SEC to detect aggregates.
Loss of Biological Activity of the Conjugated Molecule Steric hindrance at the active site If possible, employ a site-specific conjugation strategy to attach the PEG linker away from the active site.
Conformational changes Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy. Optimize reaction conditions (e.g., lower temperature) to minimize the risk of denaturation.

Experimental Protocols & Workflows

General Protocol for this compound Conjugation to a Protein
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • Activation of this compound:

    • In a separate tube, dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF. A molar ratio of 1:1.2:1.2 (Acid:EDC:NHS) is a common starting point.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated PEG linker over the protein is often used as a starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

  • Purification: Purify the conjugate using an appropriate chromatographic technique such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG and byproducts.

  • Characterization: Analyze the purified conjugate using methods like SDS-PAGE, SEC-HPLC, and LC-MS to confirm the conjugation and assess purity.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Conjugation Reaction (1-2h at RT or overnight at 4°C) prep_protein->conjugation prep_peg Prepare Activated This compound (with EDC/NHS) prep_peg->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (e.g., SEC, IEX) quenching->purification characterization Characterization (e.g., SDS-PAGE, LC-MS) purification->characterization

Caption: A general workflow for the conjugation of this compound to a protein.

Signaling Pathway: EDC/NHS Activation and Amine Coupling

reaction_pathway peg_acid Hydroxy-PEG6-COOH activated_peg Hydroxy-PEG6-NHS Ester peg_acid->activated_peg + EDC, NHS edc EDC nhs NHS conjugate Hydroxy-PEG6-Protein Conjugate (Stable Amide Bond) activated_peg->conjugate + Protein-NH2 protein_amine Protein-NH2 troubleshooting_logic start Low Conjugation Yield? check_ph Is pH 7.2-8.5? start->check_ph Yes optimize_ratio Optimize PEG:Protein Ratio start->optimize_ratio No check_buffer Using Amine-Free Buffer? check_ph->check_buffer Yes solution Problem Solved check_ph->solution No, Adjust pH check_reagents Are EDC/NHS Fresh? check_buffer->check_reagents Yes check_buffer->solution No, Change Buffer check_hydrolysis Used Activated PEG Immediately? check_reagents->check_hydrolysis Yes check_reagents->solution No, Use Fresh Reagents check_hydrolysis->optimize_ratio Yes check_hydrolysis->solution No, Prepare Fresh optimize_ratio->solution

References

Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low yield, particularly when using polyethylene glycol (PEG) linkers.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields during ADC synthesis. Each section provides potential causes and actionable troubleshooting steps.

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency

Question: We are observing a consistently low DAR and low overall yield after conjugating our antibody with a PEG linker-payload. What are the potential causes and how can we improve our conjugation efficiency?

Answer: Low DAR and poor conjugation efficiency are common challenges in ADC synthesis. Several factors, from the solubility of the linker-payload to the reaction conditions, can contribute to this issue.[][2] The inherent hydrophobicity of many cytotoxic payloads can be a primary cause, even when using hydrophilic PEG linkers designed to counteract this effect.[2][3]

Potential Causes & Troubleshooting Steps:

  • Poor Solubility of Linker-Payload:

    • Cause: Highly hydrophobic payloads may not be sufficiently soluble in aqueous conjugation buffers, limiting their availability to react with the antibody.[4] While PEG linkers enhance hydrophilicity, they may not always be enough to overcome the poor solubility of a very hydrophobic drug.

    • Troubleshooting:

      • Introduce a Co-solvent: Add a small amount of an organic co-solvent like DMSO or DMA to the reaction to improve the solubility of the linker-payload. It is critical to keep the concentration of the co-solvent low (typically ≤10%) to avoid denaturing the antibody.

      • Optimize Linker-Payload Addition: Instead of a single bolus addition, try a gradual, controlled addition of the linker-payload to the reaction mixture. This can prevent localized high concentrations that may lead to precipitation.

  • Suboptimal Reaction Conditions:

    • Cause: The efficiency of the conjugation reaction is highly dependent on parameters such as pH, temperature, reaction time, and the molar excess of the linker-payload.

    • Troubleshooting:

      • Optimize Reaction Parameters: Systematically vary the pH, temperature, and reaction time to find the optimal conditions for your specific antibody and linker-payload combination. For thiol-maleimide conjugation, a pH range of 6.5-7.5 is generally recommended.

      • Vary Molar Excess: Titrate the molar excess of the linker-payload. While a higher excess can drive the reaction forward, an extremely high excess can sometimes lead to increased aggregation.

  • Issues with Antibody Modification (for site-specific conjugation):

    • Cause: For cysteine-based conjugation, incomplete or uncontrolled reduction of the antibody's interchain disulfide bonds will result in fewer available sites for conjugation. Conversely, over-reduction can lead to antibody fragmentation.

    • Troubleshooting:

      • Optimize Reduction Step: Ensure you are using a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

      • Purify Post-Reduction: It is crucial to remove any excess reducing agent before adding the linker-payload, as it can react with the maleimide group of the linker and quench the reaction.

Issue 2: High Levels of Aggregation During or After Conjugation

Question: We are observing significant aggregation of our ADC product, leading to substantial loss during purification. How can we mitigate this?

Answer: Aggregation is a frequent cause of low yield, as aggregated ADCs are typically removed during purification. The conjugation of hydrophobic payloads to an antibody increases its propensity to aggregate. While PEG linkers are designed to reduce aggregation, they may not always be completely effective.

Potential Causes & Troubleshooting Steps:

  • Increased Hydrophobicity of the ADC:

    • Cause: The addition of hydrophobic drug-linker moieties to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to aggregation.

    • Troubleshooting:

      • Optimize PEG Linker Length: The length of the PEG linker can be critical. Longer PEG chains generally provide better shielding of the hydrophobic payload and reduce aggregation. However, excessively long chains can introduce steric hindrance, potentially lowering conjugation efficiency. It is a trade-off that needs to be empirically determined.

      • Use Branched PEG Linkers: Branched PEG linkers can sometimes offer better shielding of the hydrophobic payload compared to linear linkers of a similar molecular weight.

  • Unfavorable Buffer Conditions:

    • Cause: The pH, salt concentration, and composition of the conjugation and purification buffers can significantly impact ADC stability and solubility.

    • Troubleshooting:

      • Buffer Optimization: Screen a range of buffer conditions (pH, ionic strength) to find the optimal formulation that minimizes aggregation. Avoid pH values close to the isoelectric point of the antibody, as this is where solubility is at its minimum.

      • Include Excipients: Consider the addition of stabilizing excipients, such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80), to the purification and storage buffers.

  • Stress During Processing:

    • Cause: Physical stresses such as agitation, exposure to air-liquid interfaces, or freeze-thaw cycles can induce aggregation.

    • Troubleshooting:

      • Gentle Handling: Minimize agitation and avoid vigorous mixing during the conjugation and purification steps.

      • Optimize Storage Conditions: Store the ADC under recommended conditions, typically at low temperatures and protected from light. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in ADC synthesis with PEG linkers?

Low yield in ADC synthesis using PEG linkers can be attributed to several factors:

  • Aggregation: The conjugation of a hydrophobic payload can lead to ADC aggregation, which is then lost during purification.

  • Inefficient Conjugation: Suboptimal reaction conditions (pH, temperature, molar ratio) can lead to a low drug-to-antibody ratio (DAR).

  • Linker-Payload Instability: The linker-payload itself may be unstable under the reaction conditions, leading to degradation before it can conjugate to the antibody.

  • Purification Losses: The purification process itself can be a significant source of product loss, especially if the desired ADC species is difficult to separate from unconjugated antibody and free payload.

Q2: How does the length of the PEG linker affect the synthesis yield?

The length of the PEG linker has a dual effect on ADC synthesis yield:

  • Increased Solubility and Reduced Aggregation: Longer PEG chains increase the hydrophilicity of the ADC, which can improve solubility and reduce aggregation, thereby increasing the yield of soluble, monomeric ADC.

  • Steric Hindrance: A very long PEG chain can create steric hindrance, which may impede the access of the linker's reactive group to the conjugation site on the antibody. This can result in a lower conjugation efficiency and a lower average DAR. Therefore, the optimal PEG linker length is a balance between maximizing solubility and minimizing steric hindrance.

Q3: Can the type of conjugation chemistry influence the yield when using PEG linkers?

Yes, the choice of conjugation chemistry is a critical factor. The two most common methods are:

  • Lysine Conjugation: This method targets the amine groups of lysine residues on the antibody surface. While there are many available lysines (typically 80-100), this method often results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites. Achieving a high DAR can sometimes be challenging without causing aggregation.

  • Cysteine Conjugation: This method involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation. This approach allows for more control over the conjugation site and typically results in a more homogeneous ADC with a DAR of up to 8. However, the reduction and subsequent conjugation steps must be carefully optimized to avoid antibody fragmentation or instability.

Q4: What analytical techniques are essential for troubleshooting low ADC yield?

To effectively troubleshoot low yield, a combination of analytical techniques is recommended:

  • Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for determining the DAR distribution of an ADC. It separates ADC species based on the number of conjugated drug-linker moieties.

  • Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of high molecular weight species (aggregates) and fragments in the ADC sample.

  • UV/Vis Spectroscopy: This is a simple and quick method to determine the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Mass Spectrometry (MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, confirming the DAR and identifying any unexpected modifications.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for ADC Conjugation

Parameter Lysine Conjugation Cysteine Conjugation
pH 7.5 - 8.5 6.5 - 7.5
Temperature 4°C to Room Temperature 4°C to Room Temperature
Reaction Time 1 - 8 hours 1 - 4 hours
Linker-Payload Molar Excess 5 to 20-fold 5 to 15-fold

| Typical Average DAR | 2 - 4 | 2, 4, or 8 |

Table 2: Impact of PEG Linker Length on ADC Properties

PEG Linker Length Effect on Solubility Effect on Aggregation Potential Impact on Conjugation Efficiency
Short (e.g., PEG4) Moderate increase Moderate reduction Minimal steric hindrance
Medium (e.g., PEG12) Good increase Good reduction Potential for some steric hindrance

| Long (e.g., PEG24) | High increase | High reduction | Increased risk of steric hindrance |

Experimental Protocols

Protocol 1: Optimization of Conjugation Reaction Conditions

Objective: To identify the optimal reaction conditions (pH, linker-payload molar excess, time, and temperature) to maximize DAR and minimize aggregation.

Methodology:

  • Set up a matrix of conjugation reactions, varying:

    • pH: Prepare a series of conjugation buffers with different pH values (e.g., for cysteine conjugation, test pH 6.5, 7.0, and 7.5).

    • Linker-payload molar excess: Test a range of molar excess values (e.g., 5, 10, 15-fold excess over the antibody).

    • Reaction time: Set up reactions for different durations (e.g., 1, 2, 4, 8 hours).

    • Temperature: Compare reactions performed at 4°C and room temperature.

  • After the specified reaction time, quench the reaction according to your standard protocol.

  • Purify the resulting ADCs using a standardized method (e.g., spin desalting column) to remove excess linker-payload.

  • Analyze the ADCs:

    • Determine the average DAR and DAR distribution by HIC.

    • Quantify the percentage of aggregates by SEC.

  • Data Analysis: Identify the combination of conditions that results in the highest yield of monomeric ADC with the desired DAR.

Protocol 2: Characterization of ADC Aggregation

Objective: To quantify the amount of aggregate in an ADC sample.

Methodology (Size Exclusion Chromatography - SEC):

  • System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.

  • Elution: Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min).

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas of the high molecular weight species (aggregates), the main monomeric peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Visualizations

ADC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Reduction mAb Reduction (for Cysteine Conjugation) mAb->Reduction If Cys-based Conjugation Conjugation (mAb + Linker-Payload) mAb->Conjugation If Lys-based LinkerPayload PEG Linker-Payload LinkerPayload->Conjugation Reduction->Conjugation Purification Purification (e.g., TFF, Chromatography) Conjugation->Purification Analysis Characterization (HIC, SEC, MS) Purification->Analysis FinalADC Final ADC Product Analysis->FinalADC

Caption: A generalized workflow for the synthesis and purification of an antibody-drug conjugate.

Troubleshooting_Low_Yield cluster_dar_solutions Low DAR Solutions cluster_agg_solutions High Aggregation Solutions Start Low ADC Yield Observed CheckDAR Analyze DAR by HIC/MS Start->CheckDAR CheckAggregation Analyze Aggregation by SEC Start->CheckAggregation LowDAR Is DAR lower than expected? CheckDAR->LowDAR HighAggregation Is Aggregation > 5%? CheckAggregation->HighAggregation LowDAR->HighAggregation No OptimizeConditions Optimize Reaction Conditions (pH, Temp, Time, Molar Ratio) LowDAR->OptimizeConditions Yes CheckSolubility Improve Linker-Payload Solubility (Co-solvent, Gradual Addition) LowDAR->CheckSolubility Yes CheckReduction Verify mAb Reduction (for Cys-conjugation) LowDAR->CheckReduction Yes OptimizeBuffer Optimize Buffer Conditions (pH, Ionic Strength, Excipients) HighAggregation->OptimizeBuffer Yes OptimizeLinker Evaluate PEG Linker Length HighAggregation->OptimizeLinker Yes GentleHandling Implement Gentle Processing HighAggregation->GentleHandling Yes

Caption: A decision tree for troubleshooting low yield in ADC synthesis.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during PEGylation.

Troubleshooting Guide: Step-by-Step Resolution of Aggregation Issues

Protein aggregation during PEGylation is a common challenge that can significantly impact yield and product quality. This guide provides a systematic approach to diagnosing and resolving aggregation problems.

Diagram: Troubleshooting Workflow for PEGylation-Induced Aggregation

G cluster_0 Initial Observation cluster_1 Phase 1: Reaction Condition Optimization cluster_2 Phase 2: Formulation & Reagent Check cluster_3 Phase 3: Advanced Strategies cluster_4 Outcome start Protein Aggregation Observed (Visual, DLS, SEC) protein_conc Optimize Protein Concentration (e.g., 0.5-5 mg/mL) start->protein_conc Start Troubleshooting molar_ratio Adjust PEG:Protein Molar Ratio (e.g., 1:1 to 20:1) protein_conc->molar_ratio end_success Aggregation Minimized protein_conc->end_success Success ph_temp Screen pH and Temperature (e.g., pH 6-8, 4°C vs. RT) molar_ratio->ph_temp molar_ratio->end_success Success reaction_kinetics Control Reaction Kinetics (e.g., Slow/Stepwise PEG Addition) ph_temp->reaction_kinetics ph_temp->end_success Success excipients Incorporate Stabilizing Excipients (e.g., Sugars, Arginine, Surfactants) reaction_kinetics->excipients If aggregation continues reaction_kinetics->end_success Success reagent_quality Verify PEG Reagent Quality (Monofunctional vs. Bifunctional Impurities) excipients->reagent_quality excipients->end_success Success pre_peg Analyze Pre-PEGylation Sample (Check for existing aggregates) reagent_quality->pre_peg reagent_quality->end_success Success alt_peg Consider Alternative PEGylation Chemistry (e.g., Site-Specific) pre_peg->alt_peg If aggregation persists pre_peg->end_success Success alt_peg->end_success Success end_fail Aggregation Persists alt_peg->end_fail

Caption: A decision tree for systematically troubleshooting protein aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Causes of Aggregation

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation can be attributed to several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to large aggregates.[1] This is also a risk if your monofunctional PEG reagent contains significant bifunctional impurities.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the chances of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability.[1] Deviations from a protein's optimal stability range can lead to the exposure of hydrophobic regions, promoting aggregation.

  • PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface, causing conformational changes that may lead to aggregation. The molecular weight of the PEG can influence these interactions.

Q2: How can I detect and quantify protein aggregation?

A2: Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates. Pairing with detectors like UV, multi-angle light scattering (MALS), and refractive index (RI) provides comprehensive analysis.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.

  • Nanoparticle Tracking Analysis (NTA): Monitors the Brownian motion of protein aggregates to determine their size and concentration.

  • UV Absorbance: A simple method to estimate aggregation by measuring light scattering at 350 nm, often expressed as an "Aggregation Index" (ratio of A280/A350).

Section 2: Optimizing Reaction Conditions

Q3: How do I optimize my reaction conditions to prevent aggregation?

A3: Systematic screening of reaction parameters is crucial. It is recommended to perform small-scale screening experiments before proceeding to larger batches.

ParameterRecommended Range for ScreeningRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the likelihood of intermolecular interactions.
PEG:Protein Molar Ratio 1:1, 5:1, 10:1, 20:1A higher excess of PEG can drive the reaction but also increases the risk of multi-PEGylation and aggregation. Empirical determination is necessary.
pH 6.0, 7.0, 7.4, 8.0 (or a range around the protein's pI)pH affects the reactivity of target amino acid residues (e.g., lysine) and overall protein stability.
Temperature 4°C, Room Temperature (~25°C)Lowering the temperature (e.g., to 4°C) slows the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.

Q4: Can the rate of adding the PEG reagent make a difference?

A4: Yes. Instead of adding the entire volume of the activated PEG reagent at once, a stepwise or gradual addition over time can be beneficial. This slower, more controlled reaction can favor intramolecular modification and reduce the chances of intermolecular cross-linking that leads to aggregation.

Section 3: The Role of Buffers and Excipients

Q5: What are the best buffers to use for PEGylation, and which should I avoid?

A5: It is critical to use buffers that do not contain primary amines, as these will compete with the protein for reaction with amine-reactive PEG reagents.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and sodium acetate.

  • Buffers to Avoid: Tris-based buffers (e.g., Tris-HCl).

Q6: Can adding excipients to my reaction buffer help prevent aggregation?

A6: Yes, if optimizing primary reaction conditions is not sufficient, adding stabilizing excipients can be very effective.

Excipient TypeExampleRecommended ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose5-10% (w/v)Acts as a protein stabilizer through preferential exclusion.
Amino Acids Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Section 4: PEG Reagent and Protein Quality

Q7: Does the quality of the starting protein matter?

A7: Absolutely. If the initial protein sample contains pre-existing aggregates, these can act as seeds, accelerating further aggregation during the PEGylation process. It is crucial to ensure the protein is highly pure and monomeric before initiating the reaction.

Q8: How does the type of PEG reagent affect aggregation?

A8: The choice of PEG reagent is critical.

  • Bifunctional vs. Monofunctional PEGs: Homobifunctional PEGs (reactive groups at both ends) inherently carry a risk of cross-linking multiple protein molecules, which can lead to aggregation. Monofunctional PEGs (mPEG), which have one end blocked (e.g., with a methyl group), are generally used to prevent this cross-linking and subsequent aggregation.

  • PEG Chemistry: The chemistry used for conjugation can influence aggregation. For instance, PEGylation via alkylation may result in a lower aggregation propensity compared to acylation.

  • Site-Specific vs. Random PEGylation: Non-specific PEGylation, often targeting lysine residues, can result in a heterogeneous mixture of products. Site-specific PEGylation (e.g., at a specific cysteine residue or the N-terminus) can offer better control and potentially reduce aggregation by avoiding modification of regions prone to instability.

Diagram: Mechanism of Aggregation via Bifunctional PEG

G cluster_0 Initial State cluster_1 Aggregation Process cluster_2 Result P1 Protein A1 Protein P2 Protein P3 Protein PEG Bifunctional PEG A2 Protein A1->A2 Cross-link A3 Protein A2->A3 Cross-link Aggregate Insoluble Aggregate

References

Technical Support Center: Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing PEGylated proteins?

A1: The main challenges stem from the heterogeneity of the PEGylation reaction. This includes variability in the number of PEG chains attached per protein (degree of PEGylation), the specific sites of attachment, and the inherent polydispersity of the PEG polymer itself.[1][2][3][4] These factors result in a complex mixture of products that can be difficult to separate and analyze.[5]

Q2: Which analytical techniques are most commonly used to characterize PEGylated proteins?

A2: A multi-faceted approach employing several analytical techniques is typically required. The most common methods include:

  • Size Exclusion Chromatography (SEC): For separating PEGylated proteins from unreacted protein and free PEG, and for analyzing aggregates.

  • Mass Spectrometry (MS): To determine the molecular weight, degree of PEGylation, and to identify PEGylation sites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the degree of PEGylation and assessing the structural integrity of the protein.

  • High-Performance Liquid Chromatography (HPLC): Including Reversed-Phase (RP-HPLC) and Ion-Exchange (IEX-HPLC), for separating different PEGylated species and positional isomers.

  • Capillary Electrophoresis (CE): Offers high-resolution separation of different PEGylated products.

Q3: How can I determine the degree of PEGylation of my protein?

A3: Several methods can be used to determine the average number of PEG chains attached to your protein:

  • Mass Spectrometry (MS): By comparing the mass of the PEGylated protein to the native protein, the mass added by PEG can be calculated, and thus the degree of PEGylation.

  • NMR Spectroscopy: Proton NMR (¹H NMR) can be used to quantify the degree of PEGylation by comparing the integral of the PEG methylene proton signal to a signal from the protein.

  • Chromatographic Methods: Techniques like SEC and RP-HPLC can separate species with different numbers of PEG chains, allowing for quantification of each.

Q4: How are PEGylation sites identified?

A4: Identifying the specific amino acid residues where PEG is attached is crucial. The most common method is a "bottom-up" proteomics approach using mass spectrometry:

  • The PEGylated protein is enzymatically digested (e.g., with trypsin).

  • The resulting peptide mixture is analyzed by LC-MS/MS.

  • Software is used to identify peptides that have been modified with PEG, thereby pinpointing the PEGylation site. A novel method involves using a biotinylated PEG derivative, allowing for the specific capture of PEGylated peptides using an avidin column before MS analysis.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Issues

Q: Why am I observing poor peak shape, tailing, or low recovery for my PEGylated protein in SEC?

A: This is a common issue often caused by non-specific interactions between the PEG moiety and the silica-based stationary phase.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Increase Salt Concentration: Add salts like NaCl (e.g., 100-300 mM) to the mobile phase to minimize ionic interactions.

    • Add Organic Modifiers: Including a small percentage of an organic solvent like ethanol (up to 10%) can help reduce hydrophobic interactions.

    • Use Arginine: Adding arginine (e.g., 200 mM) to the mobile phase can effectively reduce non-specific interactions and improve peak shape.

  • Select an Appropriate Column:

    • Consider using columns with a hydrophilic bonding chemistry specifically designed for biomolecules to minimize secondary interactions.

  • Check for Aggregates:

    • Poor peak shape can also indicate the presence of aggregates. Stress studies (e.g., thermal stress) can help confirm if your method is capable of separating aggregates.

Mass Spectrometry (MS) Data Interpretation Challenges

Q: My ESI-MS spectrum for the intact PEGylated protein is very complex and difficult to interpret. What can I do?

A: The complexity arises from the polydispersity of PEG and the protein acquiring multiple charges, leading to overlapping charge state envelopes.

Troubleshooting Steps:

  • Use a Charge-Stripping Agent:

    • Post-column addition of a charge-stripping agent, such as triethylamine (TEA), can simplify the mass spectrum by reducing the charge states of the ions. This results in a more easily interpretable spectrum.

  • Optimize MS Source Conditions:

    • Careful optimization of desolvation and ionization parameters in the mass spectrometer source is crucial for complex molecules like PEGylated proteins.

  • Employ Deconvolution Software:

    • Utilize powerful deconvolution algorithms, such as Bayesian protein reconstruction tools, to accurately determine the mass and molecular weight distribution from the complex spectrum.

Experimental Protocols

Protocol 1: Determination of Purity and Aggregates by SEC-HPLC

This protocol is adapted for the analysis of a PEGylated protein like PEG-GCSF.

Objective: To determine the purity and quantify high molecular weight aggregates of a PEGylated protein.

Materials:

  • Agilent AdvanceBio SEC column (or equivalent)

  • HPLC system with UV detector

  • Mobile Phase: Aqueous buffer (e.g., 20 mM sodium phosphate, 300 mM NaCl, pH 6.2)

  • PEGylated protein sample

  • Reference standard

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylated protein sample to a suitable concentration (e.g., 0.25-1.0 mg/mL) using the mobile phase.

  • Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The main peak corresponds to the PEGylated protein monomer. Earlier eluting peaks represent aggregates.

  • Analysis: Integrate the peak areas to calculate the percentage of aggregates and the purity of the monomer.

  • System Suitability: Inject the reference standard multiple times to ensure the system meets predefined suitability criteria (e.g., retention time reproducibility, peak area RSD).

Protocol 2: Identification of PEGylation Sites by LC-MS/MS

This protocol outlines a general workflow for identifying PEGylation sites.

Objective: To identify the specific amino acid residues modified with PEG.

Materials:

  • PEGylated protein sample

  • Denaturant (e.g., Urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., Iodoacetamide)

  • Proteolytic enzyme (e.g., Trypsin)

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Protein database search software

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the PEGylated protein in a buffer containing urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the urea concentration.

    • Add trypsin and incubate overnight at 37°C to digest the protein into peptides.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reverse-phase HPLC column coupled to a mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent.

    • Acquire MS and MS/MS spectra of the eluting peptides.

  • Data Analysis:

    • Use a database search engine to match the acquired MS/MS spectra to the theoretical fragmentation patterns of the protein's sequence.

    • Include the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., lysine, N-terminus).

    • The software will identify the peptides that are mass-shifted due to PEGylation, thus identifying the modification sites.

Data Presentation

Table 1: Comparison of Analytical Techniques for PEGylated Protein Characterization

Technique Information Provided Common Challenges References
SEC Purity, aggregate content, hydrodynamic radiusNon-specific column interactions, poor resolution
MS (Intact) Average molecular weight, degree of PEGylation, heterogeneityComplex spectra due to polydispersity and multiple charges
MS (Peptide Mapping) PEGylation site identification, sequence confirmationIncomplete digestion, difficult to analyze large PEGylated peptides
NMR Degree of PEGylation, structural integrity, quantification in biological fluidsLower sensitivity compared to MS, requires higher sample concentration
RP-HPLC Separation of positional isomers, purityPotential for protein denaturation, poor recovery
IEX-HPLC Separation of charged variantsPEG can shield protein charges, affecting separation

Visualizations

experimental_workflow_peg_characterization cluster_sample PEGylated Protein Sample cluster_analysis Characterization Workflow cluster_results Results start Crude PEGylation Reaction Mixture SEC SEC Analysis start->SEC Separation IntactMS Intact Mass Analysis (LC-MS) start->IntactMS PeptideMap Peptide Mapping (LC-MS/MS) start->PeptideMap Digestion NMR NMR Spectroscopy start->NMR Purity Purity & Aggregates SEC->Purity Degree Degree of PEGylation IntactMS->Degree Sites PEGylation Sites PeptideMap->Sites NMR->Degree Structure Structural Integrity NMR->Structure

Caption: Workflow for the characterization of PEGylated proteins.

troubleshooting_sec Problem Poor Peak Shape / Tailing in SEC Cause1 Non-specific Interactions? Problem->Cause1 Cause2 Aggregation Issue? Problem->Cause2 Solution1a Optimize Mobile Phase (Salt, Organic, Arginine) Cause1->Solution1a Yes Solution1b Use Bio-inert Column Cause1->Solution1b Yes Solution2 Run Stress Studies to Confirm Aggregate Separation Cause2->Solution2 Yes Resolved Problem Resolved Solution1a->Resolved Solution1b->Resolved Solution2->Resolved

Caption: Troubleshooting logic for poor SEC peak shape.

References

Navigating Stability Challenges with Hydroxy-PEG6-acid Conjugates: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Hydroxy-PEG6-acid conjugates, ensuring the stability of these molecules is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive resource for troubleshooting common stability issues, offering detailed experimental protocols and frequently asked questions to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound itself?

A1: The free acid form of this compound can be susceptible to self-polymerization, where the hydroxyl group of one molecule reacts with the carboxylic acid of another. This can lead to the formation of longer PEG chains and reduce the availability of the desired monomeric linker for conjugation. It is crucial to store the reagent under dry conditions and at the recommended temperature, typically -20°C, to minimize this side reaction.

Q2: What are the most common degradation pathways for this compound conjugates?

A2: The stability of the conjugate is largely determined by the nature of the bond formed during conjugation and the integrity of the PEG backbone.

  • Hydrolysis of the Linkage: If the carboxylic acid of this compound is coupled to a primary amine on a biomolecule (e.g., lysine residue on a protein), it forms a stable amide bond. Amide bonds are generally resistant to hydrolysis under physiological conditions. However, if the hydroxyl group of the PEG linker is activated and conjugated to a carboxyl group on the target molecule, it forms an ester bond. Ester linkages are more prone to hydrolysis, especially at pH values outside the neutral range (pH 6.5-7.5) and at elevated temperatures.

  • Oxidative Degradation of the PEG Backbone: The polyether backbone of PEG can be susceptible to oxidative damage, particularly in the presence of transition metal ions and oxygen. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids, which may compromise the function and stability of the conjugate.

Q3: How does pH affect the stability of my this compound conjugate?

A3: The pH of your buffer system can significantly impact the stability of your conjugate. For conjugates with amide linkages, stability is generally good across a pH range of 4 to 8. However, for ester-linked conjugates, hydrolysis rates increase at both acidic and alkaline pH. It is recommended to maintain the pH of your storage and experimental buffers within a neutral range (pH 6.5-7.5) to maximize stability.

Q4: What is the recommended storage procedure for this compound conjugates?

A4: For long-term stability, it is recommended to store this compound conjugates in a buffered solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation. For short-term storage, 2-8°C is generally acceptable, but stability should be monitored. The addition of cryoprotectants like glycerol may be beneficial for frozen storage.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound conjugates.

Issue Potential Cause Recommended Solution
Low Conjugation Yield Inactive this compound: The carboxylic acid may not be sufficiently activated, or the reagent may have degraded due to improper storage.Use fresh or properly stored this compound. Ensure your activating agents (e.g., EDC, NHS) are also fresh and active.
Suboptimal Reaction pH: The pH for EDC/NHS chemistry is critical. Activation of the carboxyl group is most efficient at a slightly acidic pH (e.g., MES buffer, pH 6.0), while the coupling to the primary amine is favored at a slightly basic pH (e.g., PBS, pH 7.2-7.5).Perform a two-step reaction where the activation is carried out at pH 6.0, followed by adjustment of the pH to 7.2-7.5 for the coupling reaction.
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the activated PEG, leading to low conjugation efficiency.Use amine-free buffers such as MES for the activation step and PBS for the coupling step.
Precipitation During Conjugation Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause the protein to aggregate and precipitate.Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange prior to conjugation. If precipitation persists, try reducing the concentration of the protein or the PEG reagent.
High Reagent Concentration: A large excess of the PEG reagent can sometimes lead to precipitation.Optimize the molar ratio of PEG to the target molecule. Start with a lower excess and gradually increase it to find the optimal balance between conjugation efficiency and solubility.
Conjugate Instability (Degradation) Hydrolysis of Ester Linkage: If an ester bond was formed, it may be hydrolyzing due to non-optimal pH or temperature.Confirm the type of linkage. If it is an ester, maintain the conjugate at a neutral pH and store at low temperatures. For future conjugations, consider forming a more stable amide bond.
Oxidation of PEG Backbone: Presence of metal ions or exposure to light can catalyze the oxidation of the PEG chain.Add a chelating agent like EDTA to your buffers to sequester metal ions. Protect the conjugate from light during storage and handling.
Loss of Biological Activity Conjugation at an Active Site: The PEG molecule may be attached to a region of the biomolecule that is critical for its function.If possible, use site-specific conjugation methods to attach the PEG to a region away from the active or binding site. If using random conjugation (e.g., targeting lysines), purify the conjugate to isolate isomers with retained activity.
Conformational Changes: The conjugation process itself might induce changes in the three-dimensional structure of the biomolecule.Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the risk of denaturation.

Quantitative Data Summary

Protein Native Half-life PEGylated Half-life Fold Increase
Asparaginase20 hours357 hours~18
Recombinant Human Granulocyte-Colony Stimulating Factor (rhG-CSF)1.8 hours7 hours~4
Superoxide Dismutase (SOD)5-10 minutes> 15 hours> 90
Streptokinase15 minutes200 minutes~13

Note: The exact fold increase in half-life is dependent on several factors, including the size of the PEG, the number of PEG chains attached, and the specific protein.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare stock solutions of this compound, EDC, and NHS in the Activation Buffer. A typical starting concentration is 100 mM for each.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:1.2:1.2.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The molar excess of the PEG reagent over the protein will need to be optimized, but a starting point of 20-fold molar excess is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification:

    • Remove unreacted PEG and byproducts by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis.

    • Monitor the elution profile by UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its increased size.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use techniques like HPLC or mass spectrometry to further characterize the conjugate and determine the degree of PEGylation.

Visualizing Workflows and Pathways

Diagram 1: Two-Step EDC/NHS Conjugation Workflow

EDC_NHS_Workflow cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.2-7.5) cluster_purification Purification PEG_COOH This compound Activated_PEG PEG-NHS Ester PEG_COOH->Activated_PEG Activation EDC_NHS EDC + NHS EDC_NHS->Activated_PEG PEG_Protein PEG-Protein Conjugate Activated_PEG->PEG_Protein Coupling Protein Protein-NH2 Protein->PEG_Protein Purified_Conjugate Purified Conjugate PEG_Protein->Purified_Conjugate SEC / Dialysis

Caption: Workflow for the two-step EDC/NHS conjugation of this compound to a protein.

Diagram 2: Potential Degradation Pathways of this compound Conjugates

Degradation_Pathways cluster_hydrolysis Hydrolysis (Ester Linkage) cluster_oxidation Oxidation (PEG Backbone) Conjugate This compound Conjugate Hydrolysis_Products PEG-OH + Carboxylated Biomolecule Conjugate->Hydrolysis_Products pH, Temp Oxidation_Products Chain Cleavage Products (Aldehydes, Acids) Conjugate->Oxidation_Products Metal Ions, O2

Caption: Major degradation pathways for this compound conjugates.

Technical Support Center: Purification of Hydroxy-PEG6-acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reaction products involving Hydroxy-PEG6-acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound and what are the expected products?

A1: this compound is a heterobifunctional linker. The carboxylic acid is commonly reacted with primary amines using carbodiimide chemistry (e.g., EDC, DCC) to form a stable amide bond.[1] The hydroxyl group can be used for further derivatization. A typical reaction product is an amide conjugate.

Q2: What are the major impurities I can expect in my this compound reaction mixture?

A2: Common impurities include unreacted this compound, excess coupling reagents (e.g., EDC, NHS), and byproducts of the coupling reaction, such as N-acylurea if EDC is used without an additive like NHS.[2][3] Depending on the reaction conditions, you might also have side products from reactions involving the hydroxyl group.

Q3: Which purification methods are most suitable for the reaction products of this compound?

A3: The choice of purification method depends on the properties of your target molecule. The most common methods for purifying PEGylated compounds are Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Dialysis/Ultrafiltration.[4][]

Q4: How can I assess the purity of my final product?

A4: Purity is typically assessed using analytical techniques such as HPLC (SEC or RP-HPLC) with detectors like UV, mass spectrometry (MS), or charged aerosol detection (CAD). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the purified product.

Troubleshooting Guides

Low Yield of Purified Product

Q: I'm getting a very low yield after purification. What could be the cause?

A: Low recovery can stem from several factors depending on your purification method:

  • For all methods:

    • Product Instability: Your conjugate might be degrading during the purification process. Ensure your buffers and conditions (pH, temperature) are suitable for your molecule.

    • Non-specific Binding: The product may be adsorbing to your chromatography resin or dialysis membrane. Consider using a different stationary phase or membrane material known for low protein/peptide binding.

  • For Chromatography (SEC, RP-HPLC):

    • Poor Solubility: The product may be precipitating on the column. Try adjusting the mobile phase composition or pH.

    • Incorrect Fraction Collection: You might be missing the elution window of your product. Ensure you are collecting all relevant fractions and analyzing them.

  • For Dialysis/Ultrafiltration:

    • Incorrect MWCO: If the molecular weight cutoff (MWCO) of your membrane is too high, your product might be passing through. Ensure the MWCO is significantly smaller than the molecular weight of your product.

Co-elution of Product and Impurities in Chromatography

Q: My purified product is still contaminated with starting material or byproducts when I analyze it by HPLC. How can I improve the separation?

A: Co-elution is a common challenge. Here are some troubleshooting steps:

  • For Size-Exclusion Chromatography (SEC):

    • Inappropriate Column Choice: For separating small molecules from unreacted PEG linkers, a desalting column with a suitable exclusion limit is necessary.

    • Sample Volume Too Large: For optimal resolution, the sample volume should not exceed 30% of the total column bed volume.

  • For Reversed-Phase HPLC (RP-HPLC):

    • Optimize the Gradient: A shallower gradient can often improve the resolution between closely eluting compounds.

    • Change the Stationary Phase: Switching from a C18 to a C8 or a different chemistry column can alter selectivity.

    • Adjust the Mobile Phase: Modifying the pH or the organic solvent (e.g., acetonitrile vs. methanol) can significantly impact separation.

    • Column Overload: Injecting too much sample can lead to peak broadening and poor separation. Reduce the injection volume or sample concentration.

Peak Splitting in HPLC Analysis

Q: I am observing split peaks for my product during HPLC analysis. What could be the reason?

A: Peak splitting in HPLC can be caused by several factors:

  • Column Issues: Uneven packing or a void in the column can lead to split peaks. Consider replacing the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Mobile Phase Issues: An unstable mobile phase composition or a pH close to the pKa of your analyte can cause peak splitting. Ensure your mobile phase is well-mixed and buffered.

  • Co-eluting Isomers: It's possible you have isomers that are very close in retention time. Method optimization is needed to separate them.

Data Presentation

Table 1: Comparison of Common Purification Methods for this compound Reaction Products

FeatureSize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)Dialysis / Ultrafiltration
Principle Separation based on molecular size.Separation based on hydrophobicity.Separation based on molecular weight cutoff (MWCO) of a semi-permeable membrane.
Primary Use Case Removal of small molecule impurities (e.g., salts, unreacted linkers) from larger conjugates.High-resolution separation of product from impurities of similar size but different polarity.Removal of small molecule impurities from significantly larger products.
Advantages - Fast and gentle method.- Good for buffer exchange.- High resolution and purity achievable.- Amenable to analytical and preparative scales.- Simple and requires minimal specialized equipment.- Can handle large sample volumes.
Disadvantages - Limited resolution for molecules of similar size.- Sample dilution occurs.- Can be harsh on sensitive molecules.- Requires more complex equipment and method development.- Slow process (can take overnight).- Potential for sample loss due to non-specific binding to the membrane.

Table 2: Hypothetical Purification Efficiency for a Model Reaction Product (Amide of this compound and a 1 kDa Peptide)

Purification MethodPurity Achieved (by analytical HPLC)Typical YieldThroughput
Size-Exclusion Chromatography (Desalting Column)>95%85-95%High
Preparative RP-HPLC>99%70-85%Low to Medium
Dialysis (1 kDa MWCO)>90%>90%Low

Note: These are estimated values and actual results will vary depending on the specific reaction, product, and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

This protocol is suitable for removing unreacted this compound and other small molecule impurities from a larger conjugate.

Materials:

  • Desalting column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS)

  • Reaction mixture

  • Fraction collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired elution buffer.

  • Sample Application: Allow the buffer to drain from the top of the column bed. Carefully apply the reaction mixture to the top of the column. The sample volume should ideally be between 10-30% of the column bed volume for good separation.

  • Elution: Begin elution with the buffer and start collecting fractions immediately. The larger conjugated product will elute first in the void volume, followed by the smaller unreacted this compound and other small molecules.

  • Fraction Analysis: Analyze the collected fractions using a suitable method (e.g., UV absorbance at 280 nm for proteins/peptides, or analytical HPLC) to identify the fractions containing the purified product.

  • Pooling: Pool the fractions containing the pure product.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is designed for high-resolution purification of the target conjugate from impurities with different polarities.

Materials:

  • Preparative RP-HPLC system with a suitable column (e.g., C18)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reaction mixture, filtered

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered reaction mixture onto the column.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% B per minute) is often recommended for better resolution.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the identity and purity of the product.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent, typically by lyophilization.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reaction This compound + Amine-containing Molecule (EDC/NHS Coupling) sec Size-Exclusion Chromatography reaction->sec Crude Mixture rphplc Reversed-Phase HPLC reaction->rphplc Crude Mixture dialysis Dialysis/ Ultrafiltration reaction->dialysis Crude Mixture analysis Purity & Identity Check (HPLC, MS, NMR) sec->analysis rphplc->analysis dialysis->analysis product Purified Conjugate analysis->product >95% Pure

Caption: General workflow for the purification and analysis of this compound reaction products.

troubleshooting_logic cluster_problem Identify the Problem cluster_solution Potential Solutions start Impure Product after Initial Purification coelution Co-elution of Impurities start->coelution low_yield Low Yield start->low_yield peak_split Peak Splitting (in HPLC) start->peak_split optimize_gradient Optimize HPLC Gradient coelution->optimize_gradient change_column Change Column (Stationary Phase) coelution->change_column check_mwco Check MWCO of Dialysis Membrane low_yield->check_mwco reduce_load Reduce Sample Load low_yield->reduce_load peak_split->change_column change_solvent Change Sample Solvent peak_split->change_solvent

Caption: A logical flow diagram for troubleshooting common purification issues.

References

avoiding side reactions with Hydroxy-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hydroxy-PEG6-acid

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively utilize this bifunctional PEG linker and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, bifunctional linker that contains a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a six-unit polyethylene glycol (PEG) spacer. Its primary use is in bioconjugation and drug delivery. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond. The hydroxyl group can be used for further functionalization or to enhance the hydrophilicity of the resulting conjugate.

Q2: Why is the carboxylic acid group on this compound often provided as a sodium salt?

The free acid form of this compound can be unstable due to the potential for the terminal hydroxyl group to react with the carboxylic acid, leading to self-polymerization.[1] The sodium salt form is more stable and prevents this intramolecular reaction, ensuring the linker's integrity during storage.[1]

Q3: How do I activate the carboxylic acid for coupling to a primary amine?

The carboxylic acid must be activated to efficiently react with a primary amine. This is typically achieved using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[2][3][4] For more challenging couplings, uronium or phosphonium-based reagents such as HATU or PyBOP can be used. The addition of N-hydroxysuccinimide (NHS) or sulfo-NHS during EDC activation can form a more stable intermediate, improving coupling efficiency in aqueous solutions.

Q4: What is the optimal pH for coupling the activated carboxylic acid to an amine?

For the reaction between an activated carboxylic acid (like an NHS ester) and a primary amine, a pH range of 7.0-8.5 is generally recommended. In this range, the amine is sufficiently deprotonated and nucleophilic to react efficiently. At a lower pH, the amine becomes protonated and less reactive, while at a pH above 9, the risk of side reactions, such as hydrolysis of the activated ester and reaction with the hydroxyl group, increases.

Q5: How can I purify my final PEGylated conjugate?

The choice of purification method depends on the properties of your target molecule. Common techniques for separating the PEGylated product from unreacted PEG linker and target molecule include:

  • Size-Exclusion Chromatography (SEC): Effective for separating molecules based on size, which is significantly increased after PEGylation.

  • Ion-Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield surface charges, altering the elution profile of the conjugate compared to the unreacted molecule.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity and is useful for purifying peptides and smaller biomolecules.

  • Dialysis/Ultrafiltration: Can be used to remove small, unreacted PEG linkers from larger biomolecules.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation Ensure your activating agents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions. Consider using a stronger activating agent if steric hindrance is a factor. Perform the activation step at a slightly acidic pH (4.5-6.0) before adding your amine-containing molecule.
Hydrolysis of Activated Ester The activated intermediate (e.g., NHS ester) is susceptible to hydrolysis in aqueous environments. Perform the reaction promptly after activation and avoid excessively high pH.
Suboptimal Reaction pH If the pH is too low (<7), the target amine will be protonated and non-nucleophilic. If the pH is too high (>8.5), hydrolysis of the activated ester can be rapid. Verify and maintain the pH of your reaction mixture within the optimal 7.0-8.5 range.
Steric Hindrance The reactive site on your target molecule may be sterically hindered, preventing the PEG linker from accessing it. Try increasing the reaction time or temperature moderately. Be aware that higher temperatures can also increase the rate of side reactions.
Degraded Reagents Ensure this compound and all other reagents are of high quality and have been stored correctly (typically at -20°C, protected from moisture).
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) will compete with your target molecule for the activated PEG linker. Use non-amine-containing buffers such as PBS, MES, or borate buffer.
Issue 2: Presence of Unexpected Byproducts (Side Reactions)

Possible Causes & Solutions

Side Reaction Identification Prevention Strategy
O-Acylation of the Hydroxyl Group The byproduct will have the same mass as the desired product, making it difficult to detect by MS alone. MS/MS fragmentation or NMR may be required for confirmation.This occurs when the hydroxyl group of this compound reacts instead of the intended nucleophile. Strictly maintain the reaction pH below 8.5 to keep the hydroxyl group protonated and unreactive.
Intra/Intermolecular Polymerization Formation of high molecular weight species, observable by SEC or MS.This is more likely with the free acid form of the linker. Use the more stable sodium salt form. Ensure that activation of the carboxylic acid is performed in the presence of the target amine to favor the desired reaction.
N-Acylurea Formation A stable byproduct formed from the reaction of the carbodiimide (e.g., EDC) with the activated acid, especially if the subsequent reaction with the amine is slow.Optimize the reaction to ensure the activated ester reacts quickly with the target amine. Adding NHS or sulfo-NHS can create a more stable intermediate that is less prone to this side reaction.
Di- or Multi-PEGylation Products with masses corresponding to the addition of multiple PEG linkers, detectable by MS or SEC.If your target molecule has multiple reactive sites, this can occur. To control the degree of PEGylation, carefully adjust the stoichiometry by reducing the molar excess of the PEG linker relative to the target molecule.

Experimental Protocols

Protocol 1: Activation of this compound and Coupling to a Primary Amine

This protocol describes a general two-step method for conjugating this compound to a protein using EDC and Sulfo-NHS.

Materials:

  • This compound (sodium salt)

  • Protein or other amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.

  • Activation of PEG Linker: a. Dissolve this compound in Activation Buffer. b. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the linker solution. c. Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling to Protein: a. Dissolve the target protein in the Coupling Buffer. b. Add the activated this compound solution to the protein solution. The molar ratio of PEG linker to protein should be optimized for the specific application but a starting point of 10:1 to 20:1 is common. c. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted activated PEG linker. Incubate for 30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column (or using SEC, IEX, or dialysis).

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions PEG_COOH This compound Activated_PEG Activated PEG Ester (e.g., NHS-Ester) PEG_COOH->Activated_PEG EDC / NHS pH 4.5-6.0 Conjugate PEGylated Conjugate (Amide Bond) Activated_PEG->Conjugate pH 7.0-8.5 Hydrolysis Hydrolysis Activated_PEG->Hydrolysis H2O NAcylurea N-Acylurea Byproduct Activated_PEG->NAcylurea EDC O_Acylation O-Acylation of PEG Hydroxyl Activated_PEG->O_Acylation High pH (>9) Target_Amine Target Molecule (R-NH2)

Caption: Desired reaction pathway for PEGylation and common side reactions.

Troubleshooting Workflow for Low Yield

G Start Start: Low Product Yield Check_Reagents Check Reagent Quality (Fresh, Stored Properly?) Start->Check_Reagents Check_pH Verify Reaction pH (Activation & Coupling) Check_Reagents->Check_pH Reagents OK Use_New_Reagents Use Fresh Reagents Check_Reagents->Use_New_Reagents Degraded Optimize_Stoichiometry Optimize Molar Ratios (Linker & Activators) Check_pH->Optimize_Stoichiometry pH OK Adjust_pH Adjust Buffers to Optimal pH Check_pH->Adjust_pH Incorrect pH Consider_Hindrance Consider Steric Hindrance Optimize_Stoichiometry->Consider_Hindrance Ratios OK Adjust_Ratios Increase Excess of Linker/Activator Optimize_Stoichiometry->Adjust_Ratios Suboptimal Success Yield Improved Consider_Hindrance->Success Increase Time/Temp Use_New_Reagents->Check_pH Adjust_pH->Optimize_Stoichiometry Adjust_Ratios->Consider_Hindrance

Caption: A logical workflow for troubleshooting low-yield PEGylation reactions.

References

Technical Support Center: The Impact of PEG Linker Length on Conjugate Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of Polyethylene Glycol (PEG) linker length on the stability of bioconjugates.

Troubleshooting Guides

This section addresses common issues encountered during bioconjugation experiments related to PEG linker length and stability.

Issue Potential Cause Troubleshooting Steps
Conjugate Aggregation and Precipitation The drug payload is hydrophobic, and the PEG linker is too short to provide adequate shielding and solubility.[1][2]- Increase PEG Linker Length: Utilize a longer PEG chain (e.g., PEG8, PEG12, PEG24) to enhance the hydrophilicity and solubility of the conjugate.[1][2] - Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity. Consider reducing the DAR if longer PEG linkers are not feasible. - Formulation Buffer Optimization: Adjust the pH or ionic strength of the formulation buffer to improve conjugate solubility.
Rapid Clearance of Conjugate in vivo The conjugate has a small hydrodynamic radius due to a short PEG linker, leading to rapid renal clearance.[2]- Employ Longer PEG Linkers: Increasing the PEG chain length will increase the hydrodynamic size of the conjugate, which can prolong circulation half-life. - Consider Branched PEG Architectures: Multi-arm or branched PEGs can create a larger hydrophilic shield, further reducing clearance rates.
Reduced Biological Activity or Binding Affinity A long PEG linker may cause steric hindrance, preventing the conjugated molecule from effectively binding to its target.- Systematically Test Different Linker Lengths: Evaluate a range of PEG lengths (e.g., PEG4, PEG8, PEG12) to find the optimal balance between stability and activity. - Change PEGylation Site: If possible, conjugate the PEG linker to a site on the biomolecule that is distal to the active or binding site.
Inconsistent Conjugation Efficiency The reactivity of the functional groups on the PEG linker may be affected by its length or the surrounding microenvironment.- Optimize Reaction Conditions: Adjust pH, temperature, and reaction time to favor the conjugation reaction. - Ensure High-Purity Reagents: Use PEG linkers from a reputable source to ensure consistency and minimize side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the role of PEG linker length in conjugate stability.

Q1: How does PEG linker length generally affect the stability of a bioconjugate?

A: The length of the PEG linker is a critical factor that influences multiple aspects of bioconjugate stability:

  • Solubility and Aggregation: Longer PEG chains increase the hydrophilicity of the conjugate, which is particularly important for hydrophobic payloads. This enhanced solubility helps to prevent aggregation and precipitation.

  • In Vivo Stability (Pharmacokinetics): A longer PEG linker increases the hydrodynamic volume of the conjugate, which slows down renal clearance and prolongs its circulation half-life in the body.

  • Proteolytic Stability: The PEG chain can act as a protective shield, sterically hindering the approach of proteolytic enzymes and thus increasing the conjugate's resistance to degradation.

  • Thermal Stability: PEGylation can significantly decrease the propensity of proteins to aggregate upon heat treatment.

Q2: Can a longer PEG linker ever be detrimental to a conjugate?

A: Yes, while longer PEG linkers often enhance stability, they can also have drawbacks:

  • Reduced Biological Activity: A very long PEG chain can cause steric hindrance, which may interfere with the binding of the conjugate to its target receptor or substrate, leading to decreased in vitro potency.

  • "Stealth" Effect Complications: While the "stealth" property of PEG reduces immunogenicity, it can also decrease cellular uptake in some cases.

The choice of PEG linker length is therefore a trade-off between improving stability and pharmacokinetic properties while maintaining potent biological activity.

Q3: What is the typical range of PEG linker lengths used in bioconjugates like ADCs?

A: The PEG linkers used in bioconjugates can range from short, discrete units (e.g., PEG2, PEG4, PEG8, PEG12, PEG24) to longer polymer chains (e.g., 2 kDa, 5 kDa, 10 kDa). The optimal length is highly dependent on the specific antibody, drug payload, and intended application.

Q4: How does the structure of the PEG linker (linear vs. branched) impact stability?

A: The architecture of the PEG linker also plays a significant role:

  • Linear PEGs: These are the most common type and offer a straightforward way to increase hydrodynamic size and solubility. They are generally easier to synthesize and characterize.

  • Branched (Multi-Arm) PEGs: These linkers have multiple PEG arms extending from a central core. They can provide a more substantial hydrophilic shield, which can be more effective at solubilizing highly hydrophobic payloads and prolonging circulation time. They can also be used for multivalent conjugation strategies.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of PEG linker length on key performance metrics of bioconjugates.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~6.00.7
PEG8~4.50.5
PEG12~3.00.4
PEG24~2.50.3
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

PEG Chain ModificationCytotoxicity (IC50) Reduction Factor
Non-PEGylated1.0
4 kDa PEG6.5
10 kDa PEG22.5
Long-chain PEG modification had a negative effect on the in vitro cytotoxicity of the conjugates.

Table 3: Impact of PEG Linker Length on the Half-Life of an Affibody-Drug Conjugate

PEG Chain ModificationHalf-Life Extension Factor
4 kDa PEG2.5
10 kDa PEG11.2
Insertion of a PEG chain between the drug and the affibody significantly improved the half-life of the conjugates.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the context of assessing the impact of PEG linker length on conjugate stability.

Protocol 1: ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.

  • Characterization (DAR Calculation):

    • UV-Vis Spectroscopy: The concentrations of the antibody and the drug are determined using their respective extinction coefficients and the Beer-Lambert law. The DAR is calculated as the molar ratio of the drug to the antibody.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the hydrophobicity of the antibody.

    • Mass Spectrometry (MS): The ADC sample is analyzed by MS, often after deglycosylation and reduction. The mass of the unconjugated antibody is subtracted from the masses of the conjugated species to determine the number of attached drug-linkers.

Protocol 2: In Vivo Half-Life Determination
  • Animal Model: A suitable animal model (e.g., mice or rats) is chosen.

  • Administration: A single intravenous (IV) dose of the PEGylated bioconjugate is administered to a cohort of animals.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Quantification: The concentration of the bioconjugate in the plasma samples is quantified using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the in vivo half-life of the bioconjugate.

Visualizations

The following diagrams illustrate key concepts related to the impact of PEG linker length on conjugate stability.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_stability Stability Assessment antibody Antibody conjugation Conjugation antibody->conjugation drug_linker Drug-PEG Linker drug_linker->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification (SEC) adc->purification characterization Characterization (UV-Vis, HIC, MS) purification->characterization in_vitro In Vitro Stability (Aggregation, Potency) characterization->in_vitro in_vivo In Vivo Stability (Pharmacokinetics) characterization->in_vivo

Caption: Experimental workflow for ADC synthesis and stability assessment.

linker_length_impact cluster_linker PEG Linker Length cluster_properties Conjugate Properties short Shorter PEG Linker solubility Solubility & Aggregation short->solubility - Decreased + Increased Risk clearance In Vivo Clearance short->clearance + Increased (Rapid) activity Biological Activity short->activity ~ Higher (Less Hindrance) stability Proteolytic Stability short->stability - Lower long Longer PEG Linker long->solubility + Increased - Decreased Risk long->clearance - Decreased (Slow) long->activity ~ Lower (Steric Hindrance) long->stability + Higher

Caption: Impact of PEG linker length on key conjugate properties.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Hydroxy-PEG6-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules with polyethylene glycol (PEG) linkers is a widely used strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various PEG linkers available, discrete PEGs (dPEGs), such as Hydroxy-PEG6-acid, offer the advantage of a defined molecular weight and structure, leading to more homogeneous conjugates.[1] Mass spectrometry is an indispensable tool for the detailed characterization of these bioconjugates, providing critical information on identity, purity, and stability.[1]

This guide provides a comparative overview of mass spectrometric approaches for the characterization of molecules conjugated with this compound. It includes a summary of common techniques, experimental protocols, and an analysis of expected fragmentation patterns.

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique is critical for the successful analysis of this compound conjugates. The most common methods include Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) analysis.

TechniqueIonization MethodMass AnalyzerKey StrengthsKey LimitationsBest Suited For
LC-ESI-MS Electrospray Ionization (ESI)Quadrupole, Ion Trap, Time-of-Flight (TOF), OrbitrapHigh resolution and mass accuracy.[1] Soft ionization preserves the intact conjugate. Amenable to online separation with LC, providing purity information.[1]Can produce multiply charged ions, leading to complex spectra.[1] Potential for in-source fragmentation.Detailed characterization of conjugate heterogeneity, accurate mass measurement, and identification of conjugation sites through MS/MS.
MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization (MALDI)Time-of-Flight (TOF)Primarily produces singly charged ions, simplifying spectra. High mass range. Rapid analysis.Lower resolution and mass accuracy compared to ESI-Orbitrap. Sample preparation and matrix selection can be critical.Rapid screening, determination of average molecular weight, and analysis of large protein conjugates.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality mass spectrometry data for this compound conjugates. Below are key considerations for sample preparation and analysis.

Sample Preparation for Mass Spectrometry

Proper sample preparation is essential to ensure the quality and interpretability of mass spectra. For protein conjugates, several steps are often necessary to reduce sample heterogeneity.

  • Deglycosylation: For glycoprotein conjugates, enzymatic removal of N-linked glycans using PNGase F is recommended to reduce heterogeneity and simplify the mass spectrum.

  • Disulfide Bond Reduction: To analyze individual subunits of a protein conjugate, disulfide bonds can be reduced using agents like dithiothreitol (DTT).

  • Buffer Exchange: It is critical to exchange non-volatile salts (e.g., phosphate, Tris) with volatile buffers such as ammonium acetate or ammonium bicarbonate to prevent ion suppression and instrument contamination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing the complexity of conjugate mixtures.

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC is commonly used for the separation of conjugates based on hydrophobicity. A C4 or C8 column is often suitable for protein conjugates.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to analyze aggregation and fragmentation of the conjugate. It is often performed under native conditions.

    • Mobile Phase: 100 mM Ammonium Acetate, pH 7.0

  • Post-Column Addition of Amines: To reduce the charge state of PEGylated molecules and simplify the resulting mass spectra, a post-column infusion of a tertiary amine solution (e.g., 0.5% triethylamine in isopropanol) can be employed.

Mass Spectrometer Settings for ESI-QTOF
  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 30 - 50 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 500 °C

  • Mass Range: 500 - 4000 m/z

  • Collision Energy (for MS/MS): 10 - 40 eV (Collision-induced dissociation is used to fragment the ions to obtain structural information).

Visualizing the Experimental Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a this compound conjugated peptide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Conjugate This compound Conjugate Deglycosylation Deglycosylation (if applicable) Conjugate->Deglycosylation Buffer_Exchange Buffer Exchange Deglycosylation->Buffer_Exchange LC LC Separation (RPLC or SEC) Buffer_Exchange->LC ESI Electrospray Ionization LC->ESI MS1 MS Scan (Intact Mass) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Deconvolution Deconvolution MS1->Deconvolution MS2 MS/MS Scan (Fragment Ions) CID->MS2 Fragmentation_Analysis Fragmentation Analysis MS2->Fragmentation_Analysis Identification Conjugate ID & Purity Deconvolution->Identification

LC-MS/MS workflow for this compound conjugate analysis.
Fragmentation of this compound Conjugates

Understanding the fragmentation pattern of the PEG linker is crucial for structural confirmation. Collision-induced dissociation (CID) of PEGylated molecules typically results in cleavage of the C-O and C-C bonds within the ethylene glycol units. For a peptide conjugated to this compound via an amide bond, the following fragmentation pathway is expected in positive ion mode.

The primary fragmentation is the neutral loss of one or more ethylene glycol units (44 Da). Another characteristic fragmentation is the cleavage of the amide bond, resulting in a fragment ion corresponding to the peptide and a fragment ion of the PEG linker.

fragmentation_pathway cluster_conjugate This compound Conjugated Peptide cluster_fragments Primary Fragment Ions Conjugate [Peptide-CO-NH-(CH2)2-(O(CH2)2)5-OH + H]+ Fragment1 [Peptide-CO-NH-(CH2)2-(O(CH2)2)4-OH + H]+ (Loss of C2H4O) Conjugate->Fragment1 - 44 Da Fragment2 [Peptide-CO-NH2 + H]+ (Peptide ion) Conjugate->Fragment2 Amide bond cleavage Fragment3 [(CH2)2-(O(CH2)2)5-OH]+ (PEG linker ion) Conjugate->Fragment3 Amide bond cleavage

Expected fragmentation of a this compound peptide conjugate.

Data Presentation and Interpretation

The data obtained from mass spectrometry should be processed and presented in a clear and concise manner. For intact mass analysis, deconvolution of the raw ESI mass spectrum is necessary to determine the zero-charge mass of the conjugate.

Table 1: Comparison of Expected Mass Spectrometry Results

Analytical ApproachExpected Data OutputInformation Gained
Intact Mass Analysis (MS1) Deconvoluted mass spectrum showing peaks for the unconjugated molecule, and the molecule conjugated with one or more this compound linkers.Confirmation of successful conjugation, determination of the number of conjugated linkers (drug-to-antibody ratio, DAR, for ADCs), and assessment of sample heterogeneity.
Peptide Mapping (LC-MS/MS) Identification of modified peptides by a mass shift corresponding to the this compound linker. MS/MS spectra of these peptides confirm the sequence and the site of conjugation.Precise localization of the conjugation site(s) on the protein/peptide.
Fragmentation Analysis (MS/MS) MS/MS spectrum of the intact conjugate or a modified peptide showing characteristic neutral losses of ethylene glycol units (44 Da) and fragments corresponding to the carrier molecule and the PEG linker.Structural confirmation of the conjugate and the integrity of the PEG linker.

Conclusion

The characterization of this compound conjugates by mass spectrometry is a multifaceted process that provides essential information for the development of PEGylated therapeutics. A combination of LC-MS for intact mass analysis and LC-MS/MS for peptide mapping and fragmentation analysis offers a comprehensive approach to confirm the identity, purity, and structure of these conjugates. The use of discrete PEG linkers like this compound simplifies the analysis compared to polydisperse PEGs, enabling more precise and reliable characterization. Careful optimization of sample preparation and instrument parameters is paramount to achieving high-quality, interpretable data.

References

Navigating the Bio-Frontier: A Comparative Guide to the Biological Activity of Hydroxy-PEG6-acid Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the conjugation of polyethylene glycol (PEG) to therapeutic proteins is a cornerstone of modern biopharmaceutical design. This guide provides an objective comparison of a model protein's performance before and after conjugation with Hydroxy-PEG6-acid, a specific, short-chain PEG derivative. The following sections detail the experimental data, protocols, and workflows to elucidate the impact of this modification on biological activity.

The addition of PEG chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. Benefits can include an extended circulatory half-life, increased stability, and reduced immunogenicity.[1][2] However, the covalent attachment of PEG can also influence the protein's conformational structure and, consequently, its biological activity. The size and nature of the PEG polymer are critical factors in this balance. This guide focuses on this compound, a discrete PEG linker containing six ethylene glycol units, a terminal hydroxyl group, and a carboxylic acid function for protein conjugation.

Comparative Analysis of Biological Activity: Native vs. PEGylated Protein

To quantify the impact of this compound conjugation on protein function, a series of in-vitro bioassays were conducted on a model therapeutic enzyme, "Enzyme-X," both in its native form and after PEGylation. The results, summarized below, indicate a modest reduction in specific activity for the PEGylated form, a common trade-off for the anticipated improvements in pharmacokinetic properties.

ParameterNative Enzyme-XThis compound-Enzyme-X ConjugatePercent Change (%)
Specific Activity (U/mg) 15,23012,850-15.6
Michaelis Constant (Km, µM) 25.438.9+53.1
Catalytic Efficiency (kcat/Km, M-1s-1) 6.8 x 1053.3 x 105-51.5
Thermal Stability (Tm, °C) 58.265.7+12.9
In-Vitro Half-Life (in serum, hours) 12.536.2+189.6

Note: The data presented in this table is a hypothetical representation to illustrate a typical outcome of protein PEGylation and is not derived from actual experimental results for a specific protein conjugated with this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adaptation of these protocols to other protein systems.

Conjugation of this compound to Enzyme-X

This protocol describes the covalent attachment of this compound to the primary amine groups (e.g., lysine residues) of Enzyme-X using carbodiimide chemistry.

Materials:

  • Enzyme-X

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography equipment

Procedure:

  • Dissolve this compound in conjugation buffer.

  • Add a 1.5-fold molar excess of EDC and NHS to the this compound solution to activate the carboxylic acid group.

  • Incubate the activation mixture for 15 minutes at room temperature.

  • Add the activated this compound solution to the Enzyme-X solution (dissolved in conjugation buffer) at a 20-fold molar excess of the PEG reagent to the protein.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching buffer.

  • Purify the PEGylated protein from unreacted PEG and by-products using dialysis against a suitable buffer or by size-exclusion chromatography.

Enzyme Activity Assay

The specific activity of native and PEGylated Enzyme-X was determined by monitoring the rate of substrate conversion to a chromogenic product.

Materials:

  • Native and PEGylated Enzyme-X

  • Substrate solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the native and PEGylated Enzyme-X in assay buffer.

  • Add a known concentration of the enzyme solution to a cuvette containing the substrate solution in assay buffer.

  • Immediately initiate absorbance readings at the appropriate wavelength for the chromogenic product.

  • Record the change in absorbance over time.

  • Calculate the initial reaction velocity from the linear portion of the reaction curve.

  • Determine the protein concentration of each enzyme solution using a standard protein assay (e.g., BCA assay).

  • Calculate the specific activity in Units/mg, where one Unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Kinetic Analysis

The Michaelis-Menten kinetic parameters (Km and kcat) were determined by measuring the initial reaction rates at varying substrate concentrations.

Procedure:

  • For both native and PEGylated Enzyme-X, set up a series of reactions with a fixed enzyme concentration and substrate concentrations ranging from 0.1 to 10 times the expected Km.

  • Measure the initial reaction velocity for each substrate concentration as described in the enzyme activity assay.

  • Plot the initial velocity as a function of substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

  • Calculate kcat from the Vmax and the enzyme concentration.

  • Determine the catalytic efficiency (kcat/Km).

Workflow and Pathway Diagrams

To visualize the experimental process and the logical relationships, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Comparative Analysis cluster_data Data Interpretation protein Native Protein conjugation Conjugation Reaction protein->conjugation activity_assay Enzyme Activity Assay protein->activity_assay kinetic_analysis Kinetic Analysis protein->kinetic_analysis stability_assay Thermal Stability Assay protein->stability_assay peg This compound activation Activation (EDC/NHS) peg->activation activation->conjugation purification Purification (SEC/Dialysis) conjugation->purification peg_protein PEGylated Protein purification->peg_protein peg_protein->activity_assay peg_protein->kinetic_analysis peg_protein->stability_assay comparison Comparison of Biological Activity activity_assay->comparison kinetic_analysis->comparison stability_assay->comparison

Caption: Experimental workflow for the conjugation and comparative analysis of a protein.

logical_relationship pegylation PEGylation with This compound hydrodynamic_size Increased Hydrodynamic Size pegylation->hydrodynamic_size proteolytic_resistance Increased Proteolytic Resistance pegylation->proteolytic_resistance substrate_access Steric Hindrance to Substrate Access pegylation->substrate_access renal_clearance Reduced Renal Clearance hydrodynamic_size->renal_clearance half_life Extended Half-Life proteolytic_resistance->half_life renal_clearance->half_life bioactivity Altered Biological Activity substrate_access->bioactivity

References

A Comprehensive Guide to Hydroxy-PEG6-acid and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, is paramount to achieving therapeutic success. The linker, a critical component connecting the biological moiety to a payload or another molecule, significantly influences the stability, solubility, pharmacokinetics, and efficacy of the final product. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have garnered considerable attention for their favorable physicochemical properties.

This guide provides an objective comparison of Hydroxy-PEG6-acid with other commonly used PEG linkers. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers with the necessary information to select the optimal linker for their specific application.

Understanding this compound

This compound is a heterobifunctional linker characterized by a discrete chain of six ethylene glycol units, terminating in a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other.[1][2] This structure imparts a balance of hydrophilicity and reactivity, making it a versatile tool in bioconjugation. The hydrophilic PEG spacer enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[1][2]

The terminal carboxylic acid can be activated, most commonly using carbodiimide chemistry (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amine groups on proteins, such as the lysine residues on an antibody.[1] The hydroxyl group offers a site for further derivatization, allowing for the potential attachment of other molecules or functional groups.

Comparative Analysis of PEG Linkers

The choice of a PEG linker is a critical decision in the design of a bioconjugate, with the length and terminal functional groups of the PEG chain profoundly impacting the conjugate's properties.

Impact of PEG Linker Length

The number of ethylene glycol units in a PEG linker significantly affects the pharmacokinetic profile of a bioconjugate. Generally, longer PEG chains lead to an increased hydrodynamic radius, which in turn reduces renal clearance and prolongs the plasma half-life. However, this can be a double-edged sword, as excessively long PEG chains may sometimes lead to a decrease in in vitro cytotoxicity. Shorter PEG linkers, such as PEG6, can offer a compromise by providing sufficient hydrophilicity to improve solubility and handling without drastically altering the potency of the payload.

Comparison with Other Heterobifunctional PEG Linkers

This compound belongs to the broader class of heterobifunctional PEG linkers, which are favored for their ability to facilitate controlled, sequential conjugations. This is in contrast to homobifunctional linkers which can sometimes lead to a mixture of products. Other commonly used heterobifunctional PEG linkers include those with amine-reactive (e.g., NHS ester) and thiol-reactive (e.g., maleimide) end groups. The choice among these depends on the available functional groups on the biomolecule and the desired conjugation strategy.

Data Presentation

The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different PEG linkers. Disclaimer: The data presented below is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions, including the specific antibodies, payloads, and cell lines used.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/kg/day)Half-Life (t½)Key Observations
No PEG~8.5ShorterMore susceptible to clearance.
PEG2Increased clearance vs PEG8-
PEG4Increased clearance vs PEG8-Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.
PEG8Slower clearanceLongerOften represents an optimal balance, providing significant improvements in pharmacokinetics.
PEG12Slower clearanceLongerFurther, but diminished, impact on clearance compared to PEG8.
PEG24Slowest clearanceLongestDramatically improves pharmacokinetic profile.
4 kDa-2.5-fold increase vs no PEGSignificant extension in half-life.
10 kDa-11.2-fold increase vs no PEGPronounced extension in half-life.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs

PEG Linker LengthCell LineIC50 / EC50Key Observations
No PEGNCI-N87More potent-
4 kDaNCI-N874.5-fold reduction in cytotoxicity vs no PEGLonger PEG chains can negatively impact cytotoxicity.
10 kDaNCI-N8722-fold reduction in cytotoxicity vs no PEG
PEG2, PEG4, PEG8, PEG12CD30+ lymphomaComparable EC50 valuesIn some systems, PEG linker length had no significant effect on potency.

Experimental Protocols

Detailed methodologies are essential for the successful design, synthesis, and evaluation of bioconjugates.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to the primary amines of a monoclonal antibody.

Materials:

  • This compound

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.2-7.5, using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • In a separate tube, dissolve EDC and NHS in the reaction buffer to a concentration of 100 mM each.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated this compound linker to the antibody solution. A 10-20 fold molar excess of the linker over the antibody is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

    • Purify the resulting ADC from excess linker and byproducts using a desalting column equilibrated with PBS.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Run a gradient from high to low salt concentration to elute the ADC species.

    • The average DAR can be calculated from the peak areas of the different drug-loaded species.

2. Mass Spectrometry (MS) Analysis:

  • Principle: MS is used to determine the molecular weight of the intact ADC and its subunits (light chain and heavy chain), confirming successful conjugation and providing information on the drug load distribution.

  • Method:

    • The ADC sample is typically desalted and may be analyzed intact or after reduction to separate the heavy and light chains.

    • Liquid chromatography is often coupled with mass spectrometry (LC-MS) for analysis.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.

  • Method:

    • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

    • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the concentration.

Mandatory Visualization

G cluster_synthesis ADC Synthesis & Characterization cluster_evaluation ADC Performance Evaluation Antibody Antibody Conjugation Conjugate to Antibody Antibody->Conjugation Linker This compound Activation Activate Linker (EDC/NHS) Linker->Activation Payload Payload Activation->Conjugation Purification Purify ADC (e.g., SEC) Conjugation->Purification Characterization Characterize ADC (HIC, MS) Purification->Characterization InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Characterization->InVitro InVivo In Vivo Efficacy (Xenograft Model) Characterization->InVivo PK Pharmacokinetics (Rodent Model) Characterization->PK Stability Plasma Stability Assay Characterization->Stability

Caption: Experimental workflow for ADC synthesis and evaluation.

G cluster_reaction Conjugation of this compound to an Antibody Linker HO-(CH2CH2O)6-COOH (this compound) ActivatedLinker HO-(CH2CH2O)6-CO-NHS (Activated NHS Ester) Linker->ActivatedLinker Activation EDC_NHS EDC, NHS ADC Antibody-NH-CO-(CH2CH2O)6-OH (ADC Conjugate) ActivatedLinker->ADC Conjugation Antibody Antibody-NH2 Antibody->ADC

Caption: Reaction scheme for this compound conjugation.

G Start Start: Select Linker Length Linker Length? Start->Length Short Short (e.g., PEG6) - Higher Potency? - Lower PK Improvement Length->Short Shorter Long Long (e.g., PEG24) - Improved PK - Lower Potency? Length->Long Longer Functionality Functional Groups? Hetero Heterobifunctional (e.g., Acid/Hydroxyl) - Controlled Conjugation Functionality->Hetero Different Homo Homobifunctional - Potential for Cross-linking Functionality->Homo Same Payload Payload Properties? Hydrophilic Hydrophilic Payload - Less need for long PEG Payload->Hydrophilic Hydrophilic Hydrophobic Hydrophobic Payload - Longer PEG beneficial Payload->Hydrophobic Hydrophobic Short->Functionality Long->Functionality Hetero->Payload Homo->Payload End Optimal Linker Choice Hydrophilic->End Hydrophobic->End

References

A Head-to-Head Comparison of Cysteine Conjugation Linkers: Hydroxy-PEG6-acid vs. Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker for cysteine conjugation is a critical decision that impacts the stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison between the widely used maleimide-based linkers and an alternative strategy utilizing a Hydroxy-PEG6-acid linker. While maleimide linkers offer a straightforward approach to cysteine modification, concerns about the stability of the resulting conjugate have led to the exploration of alternative chemistries.

The this compound linker represents a multi-step, yet more stable, approach to cysteine conjugation. Unlike maleimides, the carboxylic acid of the PEG linker does not react directly with a thiol group. Instead, it is typically activated, often as an N-hydroxysuccinimide (NHS) ester, to react with an amine-containing bifunctional crosslinker, which then presents a thiol-reactive group for cysteine conjugation. This method, while more complex, can yield a more stable final product, mitigating the primary drawback of maleimide chemistry: the reversibility of the maleimide-thiol bond.

Performance Comparison: this compound Strategy vs. Maleimide Linker

The following table summarizes the key performance differences between a multi-step this compound conjugation strategy and a direct maleimide linker approach for cysteine conjugation.

FeatureThis compound Linker StrategyMaleimide LinkerKey Considerations
Reaction with Cysteine Indirect, multi-step process. Requires activation of the carboxylic acid and use of a heterobifunctional crosslinker.Direct, one-step Michael addition reaction with the thiol group of cysteine.[1]The multi-step nature of the PEG-acid strategy adds complexity and potential for lower overall yield.
Reaction Specificity High, dependent on the choice of the thiol-reactive group on the crosslinker.Highly specific for thiols at pH 6.5-7.5.[1]Both methods offer good specificity for cysteine residues under controlled pH.
Conjugate Stability High. The final linkage (e.g., thioether from a haloacetamide or other stable chemistry) is generally irreversible.Variable. The resulting thiosuccinimide ring is susceptible to retro-Michael reaction and thiol exchange in the presence of other thiols like glutathione, leading to deconjugation.[2][3]The instability of the maleimide-thiol adduct is a significant drawback, potentially leading to premature drug release and off-target toxicity.
Hydrolysis Not applicable to the final thioether bond.The thiosuccinimide ring can undergo hydrolysis to form a more stable, ring-opened structure that is resistant to the retro-Michael reaction.Hydrolysis can be a stabilizing event for maleimide conjugates, but its rate is often slow and may not outcompete the retro-Michael reaction in vivo.
Reaction Kinetics Slower overall due to multiple steps.Fast reaction kinetics under physiological conditions.The rapid reaction of maleimides is an advantage for efficient conjugation.
Hydrophilicity High, conferred by the PEG chain, which can improve the solubility and pharmacokinetic properties of the bioconjugate.Can be modulated by incorporating PEG chains into the maleimide linker (PEG-maleimide).PEGylation, in general, enhances solubility and can reduce immunogenicity.
Versatility High. The carboxylic acid can be coupled to a variety of crosslinkers with different thiol-reactive groups.High. A wide range of maleimide-containing linkers are commercially available.The modularity of the PEG-acid approach allows for fine-tuning of the linker chemistry.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a comprehensive understanding of the practical aspects of each conjugation strategy.

Protocol 1: Cysteine Conjugation using a Maleimide Linker

This protocol describes a typical procedure for conjugating a maleimide-functionalized molecule to a cysteine-containing protein.

Materials:

  • Cysteine-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

  • Maleimide-functionalized molecule (e.g., Maleimide-PEG-drug)

  • Reducing agent (e.g., TCEP-HCl) if the cysteine is in a disulfide bond

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds to expose free cysteine residues by incubating the protein with a 5-10 fold molar excess of TCEP-HCl for 1-2 hours at room temperature.

  • Buffer Exchange: Remove the reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2).

  • Conjugation Reaction: Add the maleimide-functionalized molecule to the protein solution at a 5-10 fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine and incubating for 15-30 minutes.

  • Purification: Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation efficiency using techniques such as HIC-HPLC and mass spectrometry.

Protocol 2: Cysteine Conjugation using a this compound Linker Strategy

This protocol outlines a multi-step approach for conjugating a molecule to a cysteine-containing protein using a this compound linker. This example uses EDC/NHS chemistry to activate the carboxylic acid and a heterobifunctional crosslinker containing an amine and a thiol-reactive group (e.g., a haloacetamide).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Heterobifunctional crosslinker (e.g., Amino-PEG-Iodoacetamide)

  • Cysteine-containing protein

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.5)

  • Purification columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in activation buffer.

    • Add a 1.5-fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Coupling to Crosslinker:

    • Add the amine-containing crosslinker (e.g., Amino-PEG-Iodoacetamide) to the activated PEG-acid solution at a 1:1 molar ratio.

    • Adjust the pH to 7.5 and incubate for 2 hours at room temperature to form a stable amide bond.

    • Purify the PEG-crosslinker conjugate to remove excess reagents.

  • Protein Preparation: Prepare the cysteine-containing protein as described in Protocol 1 (steps 1 and 2).

  • Conjugation to Protein:

    • Add the purified PEG-crosslinker conjugate to the protein solution at a 5-10 fold molar excess.

    • Incubate for 2-4 hours at room temperature.

  • Purification and Characterization: Purify and characterize the final bioconjugate as described in Protocol 1 (steps 6 and 7).

Visualizing the Chemistry and Workflows

To further clarify the differences between these two approaches, the following diagrams illustrate the chemical reactions and experimental workflows.

G cluster_maleimide Maleimide Linker Conjugation Protein-SH Protein-SH Conjugate_M Protein-S-Thiosuccinimide-Linker-Payload Protein-SH->Conjugate_M Michael Addition Maleimide-R Maleimide-Linker-Payload Maleimide-R->Conjugate_M Deconjugation Retro-Michael Reaction (Unstable) Conjugate_M->Deconjugation Hydrolysis Hydrolysis (Stable) Conjugate_M->Hydrolysis Hydrolyzed_Conjugate Ring-Opened Conjugate Hydrolysis->Hydrolyzed_Conjugate

Maleimide conjugation and subsequent reactions.

G cluster_peg_acid This compound Linker Strategy PEG_Acid HO-PEG6-COOH Activated_PEG HO-PEG6-CO-NHS PEG_Acid->Activated_PEG EDC, NHS PEG_Crosslinker HO-PEG6-CO-NH-Linker-ThiolReactive Activated_PEG->PEG_Crosslinker Crosslinker H2N-Linker-ThiolReactive Crosslinker->PEG_Crosslinker Final_Conjugate HO-PEG6-CO-NH-Linker-S-Protein PEG_Crosslinker->Final_Conjugate Protein_SH Protein-SH Protein_SH->Final_Conjugate

Multi-step conjugation via a PEG-acid linker.

G cluster_workflow Experimental Workflow Comparison cluster_maleimide_wf Maleimide Conjugation cluster_peg_acid_wf This compound Strategy M_Start Start: Cysteine Protein + Maleimide-Linker M_React Direct Conjugation (1-2 hours) M_Start->M_React M_Purify Purification M_React->M_Purify M_End Final Conjugate M_Purify->M_End P_Start Start: HO-PEG6-COOH P_Activate Activate Acid (EDC/NHS) P_Start->P_Activate P_Couple Couple to Crosslinker P_Activate->P_Couple P_Purify1 Purify PEG-Linker P_Couple->P_Purify1 P_React Conjugate to Protein (2-4 hours) P_Purify1->P_React P_Purify2 Final Purification P_React->P_Purify2 P_End Final Conjugate P_Purify2->P_End

Comparison of experimental workflows.

References

Navigating the Intracellular Maze: A Comparative Guide to Hydroxy-PEG6-Acid Linker Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugate (ADC) design, the choice of a linker is paramount to achieving a successful therapeutic window. An ideal linker must act as a stable bridge in systemic circulation, preventing premature payload release and off-target toxicity, yet efficiently cleave to unleash the cytotoxic agent within the target tumor cell. This guide provides a comprehensive comparison of the in vitro and in vivo stability of Hydroxy-PEG6-acid linkers against other commonly employed ADC linkers, supported by experimental data and detailed methodologies.

The stability of an ADC is a critical determinant of its overall performance, directly influencing its efficacy, safety, and pharmacokinetic profile. The linker, a key component of the ADC, plays a pivotal role in this delicate balance. This guide will delve into the stability of a specific hydrophilic linker, this compound, and compare it with established alternatives.

The Role of PEG in Linker Technology

Polyethylene glycol (PEG) has been widely adopted in drug delivery to enhance the solubility and improve the pharmacokinetic properties of therapeutic molecules. In the context of ADCs, incorporating short PEG chains, such as the six-unit chain in this compound, can impart hydrophilicity to the linker-payload complex. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate the risk of ADC aggregation and improve its biophysical properties.

Comparative In Vitro and In Vivo Stability

A direct head-to-head comparison of the in vitro and in vivo stability of this compound linkers with other linkers requires specific experimental data. While literature on the broader class of PEGylated linkers is available, quantitative data for this exact linker is limited. However, we can draw valuable insights from comparative studies of other relevant linkers to understand the expected performance of a this compound linker.

As an illustrative example, a study comparing a novel Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) linker to the widely used valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) linker provides a framework for such a comparison. The OHPAS linker demonstrated high stability in both mouse and human plasma in vitro, a desirable characteristic for preventing premature drug release. In contrast, the VC-PABC linker was found to be less stable in mouse plasma due to susceptibility to a specific mouse carboxylesterase.[1][2] This highlights the importance of species-specific plasma stability studies.

The in vivo pharmacokinetic profiles in mice from the same study corroborated the in vitro findings, with the ADC containing the OHPAS linker showing higher exposure and lower clearance compared to the ADC with the VC-PABC linker.[1][2] This underscores the critical link between in vitro stability and in vivo performance.

Data Presentation

To facilitate a clear comparison, the following tables summarize key stability parameters for different linker types, drawing from available literature. It is important to note that these values are illustrative and can vary depending on the specific antibody, payload, and experimental conditions.

Table 1: In Vitro Plasma Stability of Various ADC Linkers

Linker TypeLinker SubtypeSpeciesAssay ConditionsStability Metric (% Intact ADC or DAR)Reference
PEGylated (Hypothetical) This compound Human, Mouse37°C, PlasmaData not available-
Enzyme-Cleavable VC-PABCHuman37°C, Plasma>95% after 7 days[1]
VC-PABCMouse37°C, PlasmaSignificant degradation observed
Novel Cleavable OHPASHuman37°C, PlasmaStable
OHPASMouse37°C, PlasmaStable
pH-Sensitive HydrazoneHumanpH 7.4, PlasmaVariable, can be prone to hydrolysis

Table 2: In Vivo Stability (Pharmacokinetics) of Various ADC Linkers in Mice

Linker TypeLinker SubtypeKey Pharmacokinetic ParameterValueReference
PEGylated (Hypothetical) This compound Half-life (t1/2) of intact ADCData not available-
Enzyme-Cleavable VC-PABCClearance (CL) of antibody-conjugated drugHigh
Novel Cleavable OHPASClearance (CL) of antibody-conjugated drugLow

Experimental Protocols

Accurate assessment of linker stability is crucial for the rational design of ADCs. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma from different species (e.g., human, mouse, rat) over time.

Methodology:

  • The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • The amount of intact ADC, total antibody, and released payload in the samples is quantified.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of the antibody-conjugated drug.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to measure the intact ADC, determine the drug-to-antibody ratio (DAR), and quantify the free payload.

In Vivo Pharmacokinetic Study

Objective: To assess the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC in an animal model.

Methodology:

  • A single intravenous dose of the ADC is administered to a suitable animal model (e.g., mice or rats).

  • Blood samples are collected at predetermined time points post-administration.

  • Plasma is isolated from the blood samples.

  • The concentrations of total antibody, intact ADC (antibody-conjugated drug), and free payload are determined using validated bioanalytical methods such as ELISA or LC-MS/MS.

Lysosomal Stability/Cleavage Assay

Objective: To determine the efficiency of payload release from the ADC within the lysosomal compartment.

Methodology:

  • The ADC is incubated with isolated lysosomes or a lysosomal enzyme cocktail (e.g., containing Cathepsin B) at 37°C and a pH that mimics the lysosomal environment (e.g., pH 5.0).

  • Samples are taken at different time points.

  • The amount of released payload is quantified by methods such as HPLC or LC-MS.

Mandatory Visualization

To visually represent the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

ADC_Signaling_Pathway cluster_cell Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Circulation & Targeting Receptor Tumor-Associated Antigen Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability cluster_lysosomal Lysosomal Stability ADC_Sample1 ADC Incubation in Plasma Timepoints1 Sample Collection (Multiple Timepoints) ADC_Sample1->Timepoints1 Analysis1 LC-MS/ELISA Analysis (Intact ADC, Free Payload) Timepoints1->Analysis1 Animal_Model ADC Administration to Animal Model Blood_Sampling Blood Collection (Multiple Timepoints) Animal_Model->Blood_Sampling Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation Analysis2 LC-MS/MS or ELISA (PK Profile) Plasma_Isolation->Analysis2 ADC_Sample2 ADC Incubation with Lysosomes/Enzymes Timepoints2 Sample Collection (Multiple Timepoints) ADC_Sample2->Timepoints2 Analysis3 HPLC/LC-MS Analysis (Payload Release) Timepoints2->Analysis3

Caption: Experimental workflows for assessing ADC linker stability.

Conclusion

The stability of the linker is a cornerstone of ADC design, directly impacting the therapeutic index. While specific quantitative stability data for the this compound linker is not extensively published, its hydrophilic nature, conferred by the PEG6 moiety, is anticipated to contribute favorably to its stability profile. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative stability studies. By systematically evaluating the in vitro and in vivo stability of different linkers, drug developers can make informed decisions to optimize the design of next-generation ADCs with enhanced efficacy and safety.

References

A Comparative Guide to the Analytical Validation of PEGylated Biotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) chains to biotherapeutics, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased in vivo half-life, improved stability, and reduced immunogenicity. However, the inherent heterogeneity of PEG polymers and the complexity of the resulting conjugates present significant analytical challenges. Robust and validated analytical methods are therefore crucial to ensure the quality, safety, and efficacy of these products.

This guide provides a comparative overview of key analytical techniques for the validation of PEGylated biotherapeutics, targeting researchers, scientists, and drug development professionals. It offers a summary of quantitative data, detailed experimental protocols, and visual representations of analytical workflows and principles.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific quality attribute being assessed. The following tables provide a comparative summary of the most commonly employed techniques for the characterization of PEGylated biotherapeutics.

Table 1: Physicochemical Characterization Methods
Analytical Technique Parameter(s) Measured Advantages Limitations Typical Performance
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Molar mass, degree of PEGylation, aggregation, size distributionAbsolute molar mass determination without the need for column calibration[1][2]. Can distinguish between protein, PEG, and conjugated species[3][4].Requires knowledge of the refractive index increment (dn/dc) for both protein and PEG for accurate conjugate analysis[2].Modifiers constituting as little as 5% of the total mass can be quantified. Molar mass determination for complexes up to ~500 kDa has been demonstrated.
Mass Spectrometry (MS) (e.g., ESI-Q-TOF, MALDI-TOF) Intact mass, mass distribution, identification of PEGylation sites, drug-to-antibody ratio (for ADCs)High mass accuracy and resolution provide confident identification. Can characterize heterogeneity and polydispersity.Complex spectra due to multiple charge states and polydispersity can be challenging to interpret.High-resolution MS can yield accurate mass of PEGylated proteins. LC-MS/MS with in-source CID offers high selectivity and sensitivity for PEG-related materials in biological matrices.
Table 2: Immunoassay for Anti-PEG Antibody Detection
Analytical Technique Parameter(s) Measured Advantages Limitations Typical Performance
Enzyme-Linked Immunosorbent Assay (ELISA) Presence and quantity of anti-PEG antibodies (IgG, IgM)High sensitivity and specificity for detecting anti-PEG antibodies. Can be validated for clinical studies.Potential for interference from the PEGylated therapeutic in the sample. Availability of appropriate positive controls can be a challenge.Sensitivity can reach as low as 0.375 ng/mL for anti-PEG IgG. Validated assays can detect anti-PEG antibodies in the presence of the PEGylated drug.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical validation. The following sections provide methodologies for the key experiments discussed.

Protocol 1: SEC-MALS for Molar Mass and Aggregation Analysis

Objective: To determine the absolute molar mass, degree of PEGylation, and aggregation state of a PEGylated protein.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Size-Exclusion Chromatography (SEC) column (e.g., TSKgel UP-SW2000)

  • Multi-Angle Light Scattering (MALS) detector (e.g., DAWN or miniDAWN)

  • Differential Refractive Index (dRI) detector (e.g., Optilab)

  • UV detector

  • Mobile phase: A buffer compatible with the protein and column, e.g., 10 mM succinate, 0.3 M L-arginine, pH 5.5.

  • Protein standard for calibration (e.g., Bovine Serum Albumin - BSA).

  • PEGylated protein sample, filtered through a 0.1 or 0.22 µm filter.

Method:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors (MALS, dRI, and UV).

  • Detector Calibration: Calibrate the MALS and dRI detectors according to the manufacturer's instructions, typically using a well-characterized standard like BSA.

  • Sample Injection: Inject an appropriate volume (e.g., 5-100 µL) of the filtered PEGylated protein sample onto the equilibrated SEC column.

  • Data Acquisition: Acquire data from the MALS, dRI, and UV detectors simultaneously as the sample elutes from the column.

  • Data Analysis: Use specialized software (e.g., ASTRA) to perform the analysis.

    • Determine the molar mass at each elution volume using the light scattering and concentration data.

    • For conjugate analysis, use the data from all three detectors (MALS, UV, and dRI) along with the known dn/dc and extinction coefficients of the protein and PEG to calculate the molar mass of the protein and the PEG moiety separately.

    • Identify and quantify aggregates, monomers, and any unconjugated species based on their molar masses and elution times.

Protocol 2: LC-MS for Intact Mass Analysis

Objective: To determine the intact mass and mass distribution of a PEGylated protein.

Materials:

  • Liquid Chromatography (LC) system (e.g., Agilent 1260 Infinity LC System)

  • Mass Spectrometer (MS) (e.g., Agilent 6520 Accurate-Mass Q-TOF)

  • Reversed-phase or size-exclusion chromatography column appropriate for the PEGylated protein.

  • Mobile phases: Typically a gradient of water and acetonitrile with an additive like formic acid.

  • Charge-stripping agent (optional): e.g., Triethylamine (TEA) solution.

  • PEGylated protein sample.

Method:

  • LC Separation:

    • Equilibrate the LC column with the initial mobile phase conditions.

    • Inject the PEGylated protein sample.

    • Elute the sample using a suitable gradient to separate the PEGylated protein from other components.

  • Post-Column Addition (Optional): To simplify the mass spectrum, a charge-stripping agent like TEA can be introduced post-column via a T-connector before the eluent enters the mass spectrometer. This reduces the complexity of charge states.

  • Mass Spectrometry Analysis:

    • Ionize the eluting sample using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Deconvolution: Use deconvolution software to transform the complex, multiply-charged spectrum into a zero-charge mass spectrum. This will reveal the intact mass and the distribution of masses due to the polydispersity of the PEG chain.

Protocol 3: ELISA for Anti-PEG Antibody Detection

Objective: To detect and quantify the presence of anti-PEG antibodies in a biological matrix (e.g., human serum).

Materials:

  • ELISA plate (e.g., NUNC MaxiSorp™) coated with a PEG-conjugate (e.g., PEG-BSA).

  • Wash buffer (e.g., PBS with 0.2% Tween-20).

  • Blocking buffer (e.g., 5% skim milk in PBS).

  • Dilution buffer (e.g., 2% skim milk in PBS).

  • Patient/subject serum samples.

  • Positive and negative control samples.

  • Detection antibody: HRP-conjugated anti-human IgG or IgM.

  • Substrate (e.g., ABTS or TMB).

  • Stop solution.

  • Microplate reader.

Method:

  • Coating: Coat the wells of the ELISA plate with a PEG-conjugate and incubate.

  • Blocking: Wash the plate and add blocking buffer to prevent non-specific binding. Incubate and then wash again.

  • Sample Incubation: Add diluted serum samples, positive controls, and negative controls to the wells and incubate. During this step, any anti-PEG antibodies in the samples will bind to the immobilized PEG.

  • Washing: Wash the plate thoroughly to remove unbound antibodies and other serum components.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody (anti-human IgG or IgM) to each well and incubate. This antibody will bind to the captured anti-PEG antibodies.

  • Final Wash: Wash the plate to remove any unbound detection antibody.

  • Substrate Addition and Signal Development: Add the HRP substrate to the wells. The enzyme on the detection antibody will catalyze a color change. Incubate until sufficient color has developed.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Compare the absorbance of the samples to that of the controls to determine the presence and relative quantity of anti-PEG antibodies. A cut-point is typically established during assay validation to differentiate between positive and negative samples.

Visualizing Analytical Workflows and Principles

Graphical representations can aid in understanding the complex relationships and processes involved in the analytical validation of PEGylated biotherapeutics.

Analytical_Workflow cluster_sample PEGylated Biotherapeutic Sample cluster_physchem Physicochemical Characterization cluster_immunoassay Immunogenicity Assessment cluster_attributes Quality Attributes Assessed Sample Bulk Drug Substance / Final Product SEC_MALS SEC-MALS Sample->SEC_MALS Mass_Spec Mass Spectrometry Sample->Mass_Spec ELISA Anti-PEG Antibody ELISA Sample->ELISA (in vivo samples) Molar_Mass Molar Mass & Degree of PEGylation SEC_MALS->Molar_Mass Aggregation Aggregation & Purity SEC_MALS->Aggregation Identity Identity & Mass Distribution Mass_Spec->Identity Immunogenicity Potential for Immunogenicity ELISA->Immunogenicity

Figure 1. General analytical workflow for the validation of PEGylated biotherapeutics.

Validation_Logic cluster_cqas Critical Quality Attributes (CQAs) cluster_methods Analytical Methods Product PEGylated Biotherapeutic CQA1 Size & Aggregation Product->CQA1 CQA2 Identity & Structure Product->CQA2 CQA3 Purity & Impurities Product->CQA3 CQA4 Potency Product->CQA4 CQA5 Immunogenicity Product->CQA5 Method1 SEC-MALS CQA1->Method1 Method2 Mass Spectrometry CQA2->Method2 CQA3->Method1 Method5 RP-HPLC CQA3->Method5 Method4 Bioassay CQA4->Method4 Method3 Immunoassays (ELISA) CQA5->Method3

Figure 2. Logical relationship between critical quality attributes and analytical methods.

ELISA_Principle cluster_elisa Anti-PEG Antibody ELISA Principle 1. Coating 1. Coating 2. Blocking 2. Blocking 3. Sample Addition 3. Sample Addition 4. Detection 4. Detection 5. Substrate Addition 5. Substrate Addition step1 Plate well coated with PEG-conjugate peg PEG anti_peg_ab Anti-PEG Ab peg->anti_peg_ab binding step2 Blocking agents cover remaining surface blocker Blocker step3 Anti-PEG antibody from sample binds to PEG secondary_ab Secondary Ab-HRP anti_peg_ab->secondary_ab binding step4 Enzyme-linked secondary antibody binds to Anti-PEG Ab product Colored Product secondary_ab->product catalysis step5 Substrate is converted by enzyme, producing a colored product substrate Substrate

Figure 3. Schematic of the sandwich ELISA principle for anti-PEG antibody detection.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Hydroxy-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Hydroxy-PEG6-acid. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of your research. While a specific Safety Data Sheet (SDS) with comprehensive hazard data for this compound is not currently available, this document provides guidance based on the safety protocols for structurally similar compounds, namely polyethylene glycol (PEG) derivatives and carboxylic acids.[1][2][3] It is imperative to handle this compound with caution as a potentially hazardous substance.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Material/Standard & Rationale
Eyes/Face Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2]
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber)Nitrile and butyl rubber gloves are recommended for handling acids. Gloves must be inspected for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Laboratory coatA fully fastened lab coat provides a barrier against accidental spills. For larger quantities, an impervious apron should be worn.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of potential vapors or aerosols, all handling should be performed within a certified chemical fume hood. An N95 mask may be suitable for low-fume environments, but a respirator with acid gas cartridges is recommended for higher exposures or large spills.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling and Storage Protocols

A clear, step-by-step operational plan is essential for safe and consistent handling of chemical compounds.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Access and review Safety Data Sheet (SDS) prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare designated workspace (preferably in a fume hood) prep_ppe->prep_workspace handle_transfer Carefully transfer compound to avoid dust/aerosols prep_workspace->handle_transfer handle_seal Keep container tightly sealed when not in use handle_transfer->handle_seal handle_avoid Avoid contact with skin, eyes, and clothing handle_seal->handle_avoid post_cleanup Decontaminate work surfaces handle_avoid->post_cleanup post_ppe Remove and dispose of contaminated PPE post_cleanup->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Handling and Storage
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors. Ensure that eyewash stations and safety showers are readily accessible.

  • Safe Handling Practices :

    • Avoid direct contact with skin and eyes.

    • Do not breathe dust or vapors.

    • Wash hands thoroughly after handling.

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.

    • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Disposal Workflow

cluster_waste Waste Segregation cluster_collection Collection cluster_disposal Disposal waste_chem Unused this compound collect_container Collect in a dedicated, properly labeled, and sealed hazardous waste container waste_chem->collect_container waste_ppe Contaminated PPE (gloves, lab coat) waste_ppe->collect_container waste_labware Contaminated Labware (glassware, plasticware) waste_labware->collect_container disposal_contact Contact institution's Environmental Health & Safety (EHS) department collect_container->disposal_contact disposal_contractor Arrange for pickup by a licensed chemical waste disposal contractor disposal_contact->disposal_contractor

Caption: Disposal workflow for this compound waste.

Waste Segregation and Disposal
  • General Principle : All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, should be treated as potentially hazardous waste. A plan for the disposal of waste should be in place before beginning any work.

  • Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Disposal of Unused Compound : Dispose of in accordance with local, state, and federal regulations. Place in a clearly labeled, sealed container.

  • Contaminated Labware :

    • Glassware : Rinse with a suitable solvent. The rinsed labware can then be disposed of as regular laboratory glass waste, while the solvent rinse should be collected as hazardous waste.

    • Plasticware : Dispose of as hazardous waste in a designated sharps or waste container.

  • Contaminated PPE : All contaminated PPE (gloves, lab coat, etc.) must be disposed of as hazardous waste in a designated, labeled container.

  • Disposal Contractor : Arrange for waste to be collected by a licensed chemical waste disposal contractor. While polyethylene glycol is biodegradable, it is still recommended to avoid releasing it into wastewater systems.

Spill Response
  • Small Spills :

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills :

    • Evacuate the area immediately.

    • Do not attempt to clean up large spills without proper training and equipment.

    • Contact your institution's environmental health and safety department or emergency services.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG6-acid
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG6-acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.